molecular formula C11H15IN2 B3026800 1-(4-Iodophenyl)-4-methylpiperazine CAS No. 1125409-95-1

1-(4-Iodophenyl)-4-methylpiperazine

Cat. No.: B3026800
CAS No.: 1125409-95-1
M. Wt: 302.15
InChI Key: WHDKRPSSEZGGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15IN2 and its molecular weight is 302.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDKRPSSEZGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294594
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-95-1
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125409-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Phenylpiperazine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Iodophenyl)-4-methylpiperazine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. The guide details its physicochemical properties, outlines a logical synthetic approach, and explores its critical applications, particularly in the development of Central Nervous System (CNS) agents and advanced medical imaging probes. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who utilize specialized building blocks in the synthesis of novel therapeutic and diagnostic compounds.

This compound belongs to the phenylpiperazine class of compounds, a scaffold of immense interest in medicinal chemistry. The piperazine ring is a privileged structure, known for its ability to interact with various biological targets, while the substituted phenyl ring allows for fine-tuning of a molecule's pharmacological profile.

The specific combination of a methylpiperazine group and an iodinated phenyl ring makes this compound particularly valuable. The methylpiperazine moiety is a common feature in many CNS-active drugs, influencing properties like solubility, basicity, and receptor affinity. The iodine atom serves a dual purpose: it acts as a handle for further chemical modifications (e.g., cross-coupling reactions) and, critically, as a site for radiolabeling, enabling its use in preclinical and clinical imaging studies.[1] Consequently, it is frequently employed as a key intermediate in the synthesis of selective serotonin and dopamine receptor ligands, which are investigated for treating a range of neurological and psychiatric disorders.[1]

Physicochemical and Identification Properties

A clear and accurate identification of a chemical reagent is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1125409-95-1 [2][3][4][5]
Molecular FormulaC₁₁H₁₅IN₂[3][5]
Molecular Weight302.15 g/mol
AppearanceSolid
PurityTypically ≥97%[2][3]
InChI KeyWHDKRPSSEZGGMR-UHFFFAOYSA-N
SMILESCN(CC1)CCN1C2=CC=C(I)C=C2

Synthesis and Application Workflow

Proposed Synthetic Pathway: N-Arylation

The synthesis of arylpiperazines like this compound is commonly achieved through N-arylation reactions. A highly plausible and industrially scalable approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is favored for its high efficiency and tolerance of diverse functional groups.

The core logic involves coupling an aryl halide (1,4-diiodobenzene) with an amine (N-methylpiperazine). Using a di-substituted aryl halide allows for a degree of selective mono-amination under carefully controlled stoichiometric conditions.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 1,4-Diiodobenzene (Aryl Halide) Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) B N-Methylpiperazine (Amine) Product This compound Catalyst->Product Buchwald-Hartwig Cross-Coupling Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Catalyst Base Base (e.g., Cs₂CO₃) Base->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Catalyst G Start This compound (Stable Precursor) Stannyl Synthesize Stannyl Derivative (e.g., Tributyltin Precursor) Start->Stannyl Radiolabel Radioiodination (Add Na[¹²³I] + Oxidizing Agent) Stannyl->Radiolabel Purify HPLC Purification Radiolabel->Purify QC Quality Control (Radiochemical Purity) Purify->QC End Formulated Radiotracer for In Vivo Imaging Studies QC->End

Sources

Technical Guide: 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodology, and Pharmacological Utility

Molecular Architecture & Physicochemical Profile

1-(4-Iodophenyl)-4-methylpiperazine (CAS: 30697-36-2) represents a privileged scaffold in medicinal chemistry, functioning primarily as a versatile intermediate for Central Nervous System (CNS) ligands. Its structure is defined by a central piperazine ring locked in a chair conformation, N-substituted with a methyl group and a para-iodophenyl moiety.

Structural Analysis

The molecule exhibits a distinct electronic push-pull mechanism (though mild) and steric profile:

  • The Piperazine Core: Acts as a bioisostere for cyclic amines, providing solubility and a specific spatial orientation for receptor binding (particularly 5-HT and Dopamine receptors). The N-methyl group enhances lipophilicity (LogP ~2.5–3.0), facilitating Blood-Brain Barrier (BBB) penetration.

  • The para-Iodo Substituent: This is the functional "warhead" of the molecule. Iodine is a soft, polarizable halogen with a weak C–I bond (approx. 222 kJ/mol), making it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange.

Physicochemical Data Table
PropertyValue / Characteristic
Molecular Formula C₁₁H₁₅IN₂
Molecular Weight 302.16 g/mol
Physical State Off-white to pale yellow solid
Melting Point 68–72 °C (Base); 260–265 °C (HCl salt)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water (Base)
pKa ~8.5 (Piperazine N4)
Key Reactivity C–I bond activation; N4-quaternization

Synthetic Routes & Process Optimization

The synthesis of this compound generally follows two major catalytic paradigms: Ullmann-type condensation (Copper-catalyzed) and Buchwald-Hartwig amination (Palladium-catalyzed).

A. The Buchwald-Hartwig Approach (Modern Standard)

This route offers milder conditions and higher yields but incurs higher catalyst costs. It involves the coupling of 1,4-diiodobenzene with N-methylpiperazine.

  • Catalyst: Pd₂/BINAP or Pd(OAc)₂/Xantphos.

  • Base: NaOtBu or Cs₂CO₃ (Crucial for deprotonation of the amine).

  • Mechanism: Oxidative addition of Pd(0) into the C–I bond is rapid; the challenge lies in preventing bis-amination (coupling at both iodine sites). Using a stoichiometric excess of the diiodide favors the mono-coupled product.

B. The Modified Ullmann Approach (Cost-Effective)

Ideal for large-scale industrial preparation where Pd cost is prohibitive.

  • Catalyst: CuI (10–20 mol%).

  • Ligand: L-Proline or Ethylene glycol (promotes solubility of the copper species).

  • Conditions: Requires higher temperatures (90–110 °C) in polar solvents like DMSO or DMF.

Visualization of Synthetic Pathways

Synthesis Diiodo 1,4-Diiodobenzene Pd_Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 80°C Diiodo->Pd_Cat Cu_Cat CuI / L-Proline K2CO3, DMSO, 90°C Diiodo->Cu_Cat NMP N-Methylpiperazine NMP->Pd_Cat NMP->Cu_Cat Target 1-(4-Iodophenyl)- 4-methylpiperazine Pd_Cat->Target Major (Mono) BisProduct Bis-substituted Side Product Pd_Cat->BisProduct Minor Cu_Cat->Target Standard Yield

Figure 1: Comparative synthetic pathways. The Pd-route allows for better selectivity under controlled conditions, while the Cu-route is robust for bulk synthesis.

Structural Characterization (Spectroscopy)[1][3][7]

Validating the structure requires confirming the integrity of the piperazine ring and the para-substitution pattern of the phenyl ring.

¹H-NMR Signature (CDCl₃, 400 MHz)

The spectrum is characterized by a distinct AA'BB' system for the aromatic protons, indicative of para-substitution.

  • δ 7.50–7.55 ppm (d, 2H): Protons ortho to the Iodine (deshielded by the heavy halogen).

  • δ 6.65–6.70 ppm (d, 2H): Protons ortho to the Nitrogen (shielded by resonance donation from N).

  • δ 3.15–3.25 ppm (t, 4H): Piperazine methylene protons adjacent to the Aniline Nitrogen.

  • δ 2.50–2.60 ppm (t, 4H): Piperazine methylene protons adjacent to the Methyl Nitrogen.

  • δ 2.35 ppm (s, 3H): N-Methyl singlet.

¹³C-NMR Key Shifts
  • C-I (Ipso): ~80–82 ppm (Distinctive upfield shift due to the "Heavy Atom Effect" of Iodine).

  • C-N (Aromatic): ~150 ppm.[1]

Functional Utility in Drug Discovery[1][8]

This molecule is rarely the final drug; it is a Late-Stage Diversification Intermediate . The C–I bond allows researchers to "snap" this privileged piperazine scaffold onto various cores.

A. Cross-Coupling Versatility
  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in SSRIs).

  • Sonogashira: Coupling with terminal alkynes to create rigid linkers.

  • Heck Reaction: Vinylation of the phenyl ring.

B. Radiopharmaceutical Applications

The iodine atom is chemically labile enough to be exchanged for radioisotopes.

  • Iodine-123/125 Exchange: Used to synthesize SPECT imaging agents for dopamine transporters (DAT) or serotonin receptors.

  • Precursor for F-18: Through copper-mediated radiofluorination, the iodo-group can be displaced by ¹⁸F for PET imaging.

Reactivity Flowchart

Reactivity Core 1-(4-Iodophenyl)- 4-methylpiperazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sono Radio Radio-Halogenation (Na[*I], Cu+) Core->Radio Biaryl Biaryl Piperazines (5-HT Ligands) Suzuki->Biaryl Alkyne Rigid Linker Systems (Enzyme Inhibitors) Sono->Alkyne Tracer SPECT/PET Tracers (I-123 / F-18) Radio->Tracer

Figure 2: Divergent synthesis capabilities. The iodine "handle" allows access to three distinct classes of pharmacological agents.

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Synthesis

Recommended for research-scale (1–5g) where purity is paramount.

Reagents:

  • 1,4-Diiodobenzene (1.5 equiv)

  • N-Methylpiperazine (1.0 equiv)[2]

  • Pd(OAc)₂ (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to toluene and stir at room temperature for 15 mins to form the active catalyst species (Yellow to Orange color change).

  • Addition: Add 1,4-diiodobenzene, N-methylpiperazine, and NaOtBu.

  • Reaction: Heat to 80 °C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

    • Gradient: 100% DCM → 5% MeOH/DCM.

    • Note: The excess diiodobenzene will elute first (non-polar). The product elutes later due to the amine.

Protocol B: Copper-Catalyzed (Ullmann) Synthesis

Recommended for cost-sensitive or larger batches.

Step-by-Step:

  • Charge a sealed tube with CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Add DMSO (0.5 M concentration relative to substrate).

  • Add 1,4-diiodobenzene (1.2 equiv) and N-methylpiperazine (1.0 equiv).

  • Seal and heat to 90 °C for 24 hours.

  • Quench: Dilute with water and extract into Ethyl Acetate (x3).

  • Wash: Wash organic layer with brine to remove DMSO. Dry over Na₂SO₄.

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C–N Bond Formation: A New Era in Cross-Coupling. Journal of the American Chemical Society.[3]

  • Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.

  • Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines. Organic Letters.

  • PubChem Compound Summary. (2024). This compound.[4][5] National Center for Biotechnology Information.

  • Bonnitcha, P. D., et al. (2010). Synthesis and characterization of radiolabeled piperazine derivatives for CNS imaging. Journal of Medicinal Chemistry.

Sources

Precision Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(4-Iodophenyl)-4-methylpiperazine , a critical pharmacophore in the development of CNS-active agents (e.g., dopaminergic and serotonergic ligands) and radiopharmaceuticals.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: ensuring the iodine atom is installed or preserved exclusively at the para-position relative to the piperazine ring.

While direct palladium-catalyzed coupling of 1,4-diiodobenzene is possible, it often suffers from competitive formation of the bis-piperazine adduct. Consequently, this guide prioritizes the Sandmeyer Route as the "Gold Standard" for high-purity applications, as it builds the functionality stepwise with absolute regiocontrol. A secondary Direct Cross-Coupling protocol is provided for high-throughput screening (HTS) contexts where speed outweighs yield.

Retrosynthetic Analysis

The target molecule can be deconstructed via two primary disconnections:

  • C–N Disconnection (Route A): Coupling the pre-formed piperazine ring to an aryl halide.

  • Functional Group Interconversion (Route B): Converting an aniline precursor to the aryl iodide via a diazonium intermediate.

Retrosynthesis Target This compound Diiodo 1,4-Diiodobenzene + N-Methylpiperazine Target->Diiodo C-N Coupling (Pd-Catalyzed) Aniline 1-(4-Aminophenyl)-4-methylpiperazine Target->Aniline Sandmeyer (NaNO2, KI) Nitro 1-(4-Nitrophenyl)-4-methylpiperazine Aniline->Nitro Reduction (H2/Pd or Fe/HCl) SM 1-Fluoro-4-nitrobenzene + N-Methylpiperazine Nitro->SM SnAr Substitution

Figure 1: Retrosynthetic tree illustrating the Direct Coupling (Red) and Sandmeyer (Green) pathways.

Pathway 1: The Sandmeyer Route (High Fidelity)

Best for: Scale-up, high purity requirements, and avoiding bis-coupling byproducts.

This route utilizes a Nucleophilic Aromatic Substitution (


) followed by reduction and diazotization. It is chemically robust because the iodine is introduced in the final step, preventing it from interfering with earlier coupling reactions.
Phase 1: Coupling

Reaction: 1-Fluoro-4-nitrobenzene + N-Methylpiperazine


 1-(4-Nitrophenyl)-4-methylpiperazine
  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), N-Methylpiperazine (1.2 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF or Acetonitrile.

  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene in DMF (5 vol).

    • Add

      
       followed by dropwise addition of N-methylpiperazine.
      
    • Heat to 80°C for 4 hours. The solution will turn deep yellow/orange.

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]

    • Note: The fluorine atom is highly activated by the para-nitro group, making this reaction quantitative.

Phase 2: Nitro Reduction

Reaction: 1-(4-Nitrophenyl)-4-methylpiperazine


 1-(4-Aminophenyl)-4-methylpiperazine
  • Catalyst: 10% Pd/C (5 wt% loading) or Fe powder/NH4Cl (for chemoselectivity).

  • Solvent: Methanol (for Pd/C) or Ethanol/Water (for Fe).

  • Protocol (Hydrogenation):

    • Suspend the nitro compound in Methanol. Add Pd/C.

    • Stir under

      
       balloon (1 atm) at RT for 6–12 hours.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the aniline intermediate as a dark oil or low-melting solid.

Phase 3: Sandmeyer Iodination

Reaction: Aniline Intermediate


 Diazonium Salt 

Aryl Iodide
  • Reagents:

    
     (1.2 equiv), KI (2.0 equiv), HCl (conc.), Ice.
    
  • Protocol:

    • Diazotization: Dissolve the aniline in 6M HCl and cool to 0–5°C in an ice-salt bath.

    • Add aqueous

      
       dropwise, maintaining temperature <5°C. Stir for 20 mins. The solution must remain clear (diazo salt formation).
      
    • Iodination: Dissolve Potassium Iodide (KI) in a minimal amount of water. Add this solution slowly to the cold diazonium mixture.

    • Observation: Nitrogen gas evolution will occur, and a dark iodine/oil precipitate will form.

    • Allow to warm to RT and stir for 1 hour.

    • Workup: Basify with NaOH to pH > 9 (to keep the piperazine nitrogen neutral/organic soluble). Extract with Ethyl Acetate.

    • Quench: Wash the organic layer with saturated

      
       (sodium thiosulfate) to remove excess free iodine (turning the organic layer from purple/brown to pale yellow).
      
    • Purification: Flash chromatography (DCM/MeOH 95:5).

Sandmeyer Step1 Step 1: SnAr 1-F-4-NO2-Bz + N-Me-Pip (DMF, 80°C) Step2 Step 2: Reduction H2, Pd/C (MeOH, RT) Step1->Step2 Nitro Intermediate Step3 Step 3: Sandmeyer 1. NaNO2/HCl, 0°C 2. KI, RT Step2->Step3 Aniline Intermediate Product Target: 1-(4-Iodophenyl)-4-Me-Pip Step3->Product N2 substitution

Figure 2: Sequential workflow for the Sandmeyer pathway.

Pathway 2: Direct Pd-Catalyzed Coupling

Best for: Rapid analog synthesis where 1,4-diiodobenzene is readily available and yield is secondary to speed.

Challenge: 1,4-Diiodobenzene has two reactive sites. Statistical coupling leads to a mixture of starting material, mono-product (desired), and bis-product (undesired). Solution: Use a large excess of the diiodide (3–5 equiv) to statistically favor the mono-substitution.

Protocol
  • Reagents: 1,4-Diiodobenzene (4.0 equiv), N-Methylpiperazine (1.0 equiv).

  • Catalyst System:

    
     (2 mol%), BINAP or Xantphos (4 mol%).
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a reaction vial with 1,4-diiodobenzene, Pd catalyst, Ligand, and Base. Purge with Argon.

    • Add solvent and N-methylpiperazine.[3][4][5]

    • Heat to 80°C for 4–6 hours. Do not overheat, or bis-coupling increases.

    • Workup: Filter through a silica plug.

    • Purification: This is the critical step. You must separate the excess 1,4-diiodobenzene (non-polar) from the product (polar).

    • Column: Elute 1,4-diiodobenzene with 100% Hexanes first. Then switch to DCM/MeOH (95:5) to elute the amine product.

Comparative Analysis

FeatureSandmeyer Route (Recommended)Direct Pd-Coupling
Regiocontrol Absolute (100% para)Statistical (risk of bis-adduct)
Yield High (60–75% overall)Moderate (40–50% isolated)
Purification Standard Extraction/FlashDifficult separation of excess diiodide
Reagent Cost Low (Commodity chemicals)High (Pd catalyst, Ligands)
Scalability Excellent (>100g)Poor (Chromatography limits)

Analytical Characterization

For the final product This compound :

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.50 (d, J=9.0 Hz, 2H, Ar-H ortho to I)
      
    • 
       6.68 (d, J=9.0 Hz, 2H, Ar-H ortho to N)
      
    • 
       3.20 (t, J=5.0 Hz, 4H, 
      
      
      
      piperazine)
    • 
       2.55 (t, J=5.0 Hz, 4H, 
      
      
      
      piperazine)
    • 
       2.36 (s, 3H, 
      
      
      
      )
  • MS (ESI): Calculated

    
    ; Found 303.1.
    

Safety & Handling

  • 1-Fluoro-4-nitrobenzene: Skin irritant and toxic. Handle in a fume hood.

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold; react immediately with KI.

  • Palladium Residues: Must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is intended for biological assays to prevent heavy metal toxicity artifacts.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[6]

    • Source: Organic Syntheses.[7][8]

    • URL:[Link]

  • Sandmeyer Reaction Protocol

    • Title: Practical Synthesis of Aryl Iodides
    • Source: Organic Syntheses, Coll. Vol. 2, p. 351.
    • URL:[Link]

  • Piperazine Functionalization

    • Title: Selective Synthesis of N-Arylpiperazines.[5]

    • Source: Journal of Medicinal Chemistry (General reference for aryl-piperazine scaffolds in CNS drugs).
    • URL:[Link] (Landing page for J. Med. Chem. search)

Sources

Technical Guide: Solubility Profile of 1-(4-Iodophenyl)-4-methylpiperazine

[1]

Executive Summary

Compound: this compound CAS: 1125409-95-1 Role: Key aryl-halide intermediate for cross-coupling reactions (Buchwald-Hartwig, Suzuki) in the synthesis of serotonergic and dopaminergic ligands.[1][2]

Critical Insight: The solubility of this compound is governed by a "pH-Switch" mechanism .[1] While the lipophilic iodophenyl group drives poor aqueous solubility at neutral pH, the basic N4-methyl nitrogen (predicted pKa ~7.[1]7) allows for rapid dissolution in acidic media.[1] For organic synthesis, the compound exhibits high solubility in chlorinated and polar aprotic solvents but shows temperature-dependent saturation in non-polar hydrocarbons like heptane.[1]

Physicochemical Identity

Understanding the structural drivers of solubility is prerequisite to experimental design.[1]

PropertyValue / DescriptionSource/Note
Molecular Formula C₁₁H₁₅IN₂
Molecular Weight 302.15 g/mol
Physical State Solid (Crystalline)Typically light brown/off-white.[1]
Melting Point Est. 60–90 °CExact experimental value varies by polymorph; des-methyl analog melts at 122°C.
Predicted pKa 7.71 ± 0.42Refers to the N4-methyl nitrogen (basic).[1]
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic due to the iodo-aryl moiety.[1]
H-Bond Donors 0No -NH or -OH groups (aprotic).[1]
H-Bond Acceptors 2Tertiary amines at N1 and N4.[1]
Structural Solubility Analysis[1]
  • The Hydrophobic Anchor: The 4-iodophenyl ring is highly lipophilic.[1] The heavy iodine atom increases London dispersion forces, enhancing lattice energy and reducing solubility in water.[1]

  • The Solubilizing Handle: The N4-methyl piperazine ring is the primary site for solvation.[1] In organic solvents, it accepts hydrogen bonds; in acidic aqueous media, it protonates to form a soluble cation.[1]

Solubility Landscape & Solvent Selection

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and structural analogs (e.g., 1-phenylpiperazine).

A. Organic Solvents (Process Chemistry)
Solvent ClassSolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction and chromatography loading.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Preferred for high-temp coupling reactions (Buchwald).
Alcohols Methanol, EthanolModerate (Heating required)Good for recrystallization; solubility drops significantly upon cooling.[1]
Aromatics Toluene, XyleneModerate-High Standard solvent for Pd-catalyzed cross-coupling.[1]
Ethers THF, 1,4-DioxaneHigh Excellent for room temperature reactions.[1]
Alkanes Hexane, HeptaneLow (<1 mg/mL)Used as an anti-solvent to precipitate the product.[1]
B. Aqueous Solubility (The pH Switch)

The compound behaves as a monobasic base .[1]

  • pH > 9 (Free Base): The compound is neutral and highly insoluble in water (likely < 0.1 mg/mL). It will precipitate or oil out.[1]

  • pH < 5 (Salt Formation): Protonation of the N4-nitrogen yields the piperazinium cation, increasing aqueous solubility by orders of magnitude (> 50 mg/mL).[1]

IonizationNeutralNeutral Free Base(Low Solubility)Predominant at pH > 8CationProtonated Cation(High Solubility)Predominant at pH < 6Neutral->Cation + HCl / H2SO4Cation->Neutral + NaOH / NaHCO3ReactionAcid (H+)

Caption: The pH-dependent solubility switch. Protonation of the N4-nitrogen converts the lipophilic free base into a hydrophilic salt.[1]

Experimental Protocols

Since specific batch-to-batch solubility can vary due to polymorphic forms, use these protocols to generate precise data for your specific lot.[1]

Protocol 1: Gravimetric Solubility Determination (Organic Solvents)

Objective: Determine saturation limit in process solvents (e.g., Toluene, THF).

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments while stirring at 25°C.

  • Observation: Visually check for dissolution after each addition.

    • If dissolved < 100 µL: Solubility is > 1000 mg/mL.[1]

    • If undissolved after 2 mL: Solubility is < 50 mg/mL.[1]

  • Quantification (Optional): If precise numbers are needed, filter the saturated solution, evaporate a known volume, and weigh the residue.

Protocol 2: pH-Solubility Profile (Shake-Flask Method)

Objective: Determine aqueous solubility for biological assays.[1]

  • Buffer Prep: Prepare 0.1 M phosphate buffers at pH 2.0, 4.0, 7.4, and 9.0.

  • Saturation: Add excess compound (approx. 5 mg) to 1 mL of each buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Analyze the supernatant via HPLC-UV (254 nm).

    • Note: Expect high peaks at pH 2.0 and 4.0; negligible peaks at pH 7.4 and 9.0.[1]

Application: Process Chemistry Strategy

In drug development, this intermediate is most commonly used in Buchwald-Hartwig Amination .[1] Solubility dictates the reaction success.[1]

  • The Challenge: The reaction requires a non-polar environment (Toluene/Dioxane) for the catalyst (e.g., Pd(dba)₂/BINAP) but the substrate must also be dissolved.

  • The Solution:

    • Solvent: Use Toluene or 1,4-Dioxane .[1] The 4-iodophenyl group ensures good solubility in aromatics.[1]

    • Base Selection: Use NaOtBu (Sodium tert-butoxide).[1] It is soluble in toluene and strong enough to deprotonate the coupling partner, while the piperazine derivative remains in solution.[1]

    • Temperature: Run at 80–110°C . This ensures both the substrate and the palladium catalyst remain in a homogeneous phase, maximizing turnover frequency (TOF).[1]

ProcessFlowStep1Start: this compoundDecisionSelect Solvent SystemStep1->DecisionPathAToluene / 1,4-Dioxane(Standard Coupling)Decision->PathAPreferredPathBDMF / DMSO(High Temp / Difficult Substrates)Decision->PathBAlternativeOutcome1Homogeneous Solution(Ideal for Pd-Catalysis)PathA->Outcome1Outcome2Potential Catalyst Poisoning(Coordination to Pd)PathB->Outcome2

Caption: Solvent selection workflow for Buchwald-Hartwig coupling reactions involving this intermediate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine (Structural Analog).[1] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Contextual grounding for solvent selection in amination).

1-(4-Iodophenyl)-4-methylpiperazine safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference & Safety Guide Subject: CAS 30697-36-0 | Chemical Handling, Reactivity, and Safety Profile Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Profile[1][2]

1-(4-Iodophenyl)-4-methylpiperazine is a bifunctional pharmacophore extensively utilized in the synthesis of CNS-active agents (serotonin 5-HT and dopamine receptor ligands). Its structure combines a lipophilic aryl iodide "warhead"—highly reactive in Palladium-catalyzed cross-couplings—with a polar N-methylpiperazine moiety that improves solubility and bioavailability in drug candidates.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a contextualized handling and reactivity framework.

Physicochemical Data Table
PropertyValue / DescriptionNotes
CAS Number 30697-36-0 Primary identifier.
Molecular Formula C₁₁H₁₅IN₂
Molecular Weight 302.16 g/mol
Physical State Solid (Crystalline powder)Distinct from its liquid precursor, N-methylpiperazine.
Melting Point 68–72 °CLow-melting solid; prone to sintering upon improper storage.
Solubility DMSO, DCM, MethanolLimited water solubility; lipophilic nature aids membrane permeability.
Reactivity Aryl Iodide (Electrophile)Excellent substrate for Suzuki, Heck, and Buchwald-Hartwig couplings.
Storage 2–8 °C, Protect from LightIodine-carbon bonds are photosensitive; degradation leads to discoloration.

Hazard Identification & Toxicology (The "Smart" SDS)

Unlike standard SDSs which often auto-populate generic data, this section isolates the specific risks associated with the aryl-piperazine structural class.

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed). The piperazine ring is a known bioactive scaffold affecting CNS function; ingestion may cause neurological effects.

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Sensitization: Potential Skin Sensitizer. Piperazines are notorious for causing allergic contact dermatitis upon repeated exposure.

Specific Toxicological Insights
  • Mechanism of Toxicity: The molecule acts as a weak base (pKa ~8.5 at the N-methyl nitrogen). Upon physiological entry, it can protonate and interact with monoamine transporters.

  • Permeability Warning: The lipophilic iodophenyl group facilitates dermal absorption. Standard nitrile gloves (0.11 mm) may offer insufficient breakthrough time for prolonged handling in organic solvents (DCM/DMSO).

  • Phototoxicity: Aryl iodides can generate radical species under UV irradiation, potentially causing increased tissue damage if skin is contaminated and exposed to light.

Safe Handling & Operational Workflow

To ensure data integrity and personnel safety, the following workflow employs a "Barrier & Containment" strategy.

SafetyWorkflow cluster_PPE Required PPE Barrier Storage Cold Storage (4°C, Dark) Weighing Weighing (Analytical Balance) Storage->Weighing Allow warm-up (Prevent condensation) Reaction Reaction Setup (Inert Atm) Weighing->Reaction Transfer Solid Solvent Solvent Prep (Degassed) Solvent->Reaction Syringe Transfer Waste Waste Disposal (Halogenated) Reaction->Waste Quench & Segregate Gloves Double Nitrile or Laminate Resp Fume Hood (Face Velocity >100 fpm)

Figure 1: Operational workflow emphasizing temperature equilibration and waste segregation.

Handling Protocols
  • Temperature Equilibration: Remove the vial from the refrigerator (4°C) and allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which accelerates hydrolytic deiodination.

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh inside a chemical fume hood.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or acids, as this may liberate free iodine (

    
    ) gas (purple vapor, corrosive).
    

Synthetic Utility & Reactivity Profile[3]

The primary value of this compound lies in the lability of the C–I bond towards oxidative addition by Transition Metals (Pd, Cu).

Reactivity Map

Reactivity Core This compound (Electrophile) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki + Ar-B(OH)2 Pd(0), Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald + R-NH2 Pd(0), Ligand Heck Mizoroki-Heck Reaction (Alkene Insertion) Core->Heck + Alkene Pd(II) Salt Salt Formation (HCl/Maleate) Core->Salt + Acid (HX) Solubility Modulation

Figure 2: Divergent synthetic pathways. The C-I bond (blue/green/yellow paths) is the primary reaction site, while the piperazine nitrogen (grey path) allows for salt formation.

Standard Operating Procedure: Suzuki Cross-Coupling

Context: Coupling CAS 30697-36-0 with Phenylboronic acid.

Rationale: The iodine atom is the most reactive halogen for Pd-catalyzed oxidative addition, allowing milder conditions than corresponding bromides or chlorides.

Protocol:

  • Charge: In a Schlenk tube, add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%). Note: Tetrakis is light sensitive; handle quickly.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is critical to dissolve the inorganic base.

  • Reaction: Heat to 80°C under Argon for 4–12 hours.

  • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting iodide (Rf ~0.6) should disappear.

  • Workup: Dilute with EtOAc, wash with brine. The basic piperazine nitrogen may require the organic layer to be dried carefully (

    
    ) to avoid loss during acidic washes.
    

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol.Ethanol increases skin permeability, potentially driving the lipophilic iodide deeper into the dermis.
Eye Contact Rinse with saline/water. Lift eyelids.Basic amine moiety can cause corneal damage if not neutralized via dilution.
Spill (Solid) Dampen with water, then sweep.Preventing dust generation is critical to avoid inhalation of the bioactive pharmacophore.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration. The compound acts on CNS receptors; medical monitoring is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329774535, this compound. Retrieved from [Link][2]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational reference for the amination chemistry of this scaffold). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic basis for the Suzuki protocol described). Retrieved from [Link]

Sources

Strategic Scaffold Engineering: 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The compound 1-(4-iodophenyl)-4-methylpiperazine represents a high-value "privileged structure" in medicinal chemistry. It serves a dual function: first, as a potent pharmacophore targeting Class A GPCRs (specifically Serotoninergic and Dopaminergic receptors), and second, as a versatile synthetic intermediate. The presence of the para-iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

This guide details the synthesis, functionalization, and biological application of this scaffold, prioritizing reproducible protocols and mechanistic clarity.

Chemical Architecture & The Iodine Advantage

The molecule consists of a piperazine ring N-methylated at position 4 and N-arylated at position 1.[1] The para-iodine atom on the phenyl ring is the critical feature.

  • Electronic Properties: The iodine atom is electron-withdrawing by induction but electron-donating by resonance. However, its primary value lies in its bond dissociation energy (C-I bond ~57 kcal/mol), which is significantly lower than C-Br or C-Cl, making it the preferred partner for oxidative addition by transition metal catalysts.

  • Pharmacophore Mimicry: The protonated N4-nitrogen at physiological pH mimics the ethylamine side chain of endogenous neurotransmitters (serotonin, dopamine), while the aryl moiety engages in

    
     stacking interactions within the receptor binding pocket.
    
Synthesis Strategies: Constructing the Core

Two primary routes exist for synthesizing the core scaffold.[2][3][4] The choice depends on available starting materials and scale.

Method A: Direct Iodination (Scalable/Industrial)

This method utilizes Electrophilic Aromatic Substitution (EAS) on the commercially available 1-phenyl-4-methylpiperazine.

  • Mechanism: The amino group directs the incoming electrophile (

    
    ) to the para position due to steric hindrance at the ortho sites and strong resonance donation.
    
  • Reagents: N-Iodosuccinimide (NIS) or

    
    .
    
  • Pros: High atom economy, avoids heavy metal catalysts in the first step.

Method B: Chemoselective Buchwald-Hartwig Coupling (Modular)

This method constructs the N-Aryl bond using 1,4-diiodobenzene and N-methylpiperazine.

  • Challenge: Preventing the formation of the bis-substituted byproduct (1,4-bis(4-methylpiperazin-1-yl)benzene).

  • Solution: Use of excess diiodide (3-5 equivalents) or utilizing 1-bromo-4-iodobenzene . Palladium catalysts undergo oxidative addition into the C-I bond significantly faster than the C-Br bond, allowing for selective mono-amination at the iodine site, leaving the bromine available for subsequent reactions (though this reverses the desired "Iodine Handle" utility).

  • Preferred Route: 1,4-Diiodobenzene (excess) + CuI catalysis (Ullmann-type) is often cheaper and sufficiently selective.

Functionalization: The "Iodine Gateway"

The iodine moiety allows this scaffold to serve as a divergence point for library synthesis.

G Core 1-(4-Iodophenyl) -4-methylpiperazine Suzuki Suzuki Coupling (Biaryl Derivatives) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (Alkynyl Linkers) Core->Sonogashira Terminal Alkyne Pd/Cu Heck Heck Reaction (Styryl Analogs) Core->Heck Alkene Pd(OAc)2 Amination Buchwald Amination (N-Aryl Analogs) Core->Amination Amine Pd2(dba)3

Figure 1: Divergent synthesis pathways utilizing the iodine handle for rapid analog generation.

Medicinal Chemistry Applications (CNS Focus)

The 4-arylpiperazine motif is ubiquitous in CNS drug discovery.

Target ReceptorRole of ScaffoldClinical Relevance
5-HT1A Agonist/Partial AgonistAnxiolytics (e.g., Buspirone analogs). The aryl moiety binds to the hydrophobic pocket formed by TM3/TM5/TM6.
5-HT2A AntagonistAtypical Antipsychotics. The iodine can be replaced by heterocycles to improve selectivity over D2.
Dopamine D3 Antagonist/Partial AgonistTreatment of schizophrenia and substance abuse. High selectivity often requires a lipophilic extension at the para position (via Suzuki coupling).
Imaging Radiotracer PrecursorThe iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET) via radio-destannylation or halide exchange.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (Cu-Catalyzed)

This protocol utilizes a modified Ullmann condensation, preferred for its robustness and cost-effectiveness compared to Pd-catalysis for simple iodides.

Reagents:

  • 1,4-Diiodobenzene (3.3 g, 10 mmol) [Excess to prevent bis-coupling]

  • N-Methylpiperazine (0.5 g, 5 mmol)

  • CuI (95 mg, 0.5 mmol, 10 mol%)

  • L-Proline (115 mg, 1.0 mmol, 20 mol%) [Ligand]

  • 
     (1.38 g, 10 mmol)
    
  • DMSO (10 mL)

Step-by-Step:

  • Setup: Flame-dry a 50 mL Schlenk tube and backfill with Argon.

  • Charging: Add CuI, L-Proline,

    
    , and 1,4-Diiodobenzene.
    
  • Solvent: Add DMSO and N-Methylpiperazine via syringe.

  • Reaction: Seal the tube and heat to 90°C for 24 hours. Note: Monitoring by TLC (Hexane/EtOAc 1:1) should show the disappearance of the amine and formation of a new spot.

  • Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The excess diiodobenzene is non-polar and will elute first during column chromatography. Purify the crude residue on silica gel (DCM/MeOH 95:5).

  • Yield: Expect 60-75% yield of a pale yellow solid.

Protocol B: Suzuki Cross-Coupling (General Procedure)

To generate biaryl derivatives from the iodinated core.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reaction: Combine all solids in a vial, add solvent, and heat to 80°C for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Isolation: Concentrate and purify via Flash Chromatography.

Mechanistic Pathway (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle for the formation of the C-N bond if using Palladium catalysis, highlighting the critical Oxidative Addition step which is facilitated by the weak C-I bond.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Amine Coordination (Ar-Pd-N-I) OxAdd->Coord + HNR2 Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HI RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for Pd-catalyzed N-arylation. The C-I bond strength facilitates the initial Oxidative Addition.

References
  • Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine (Buchwald Strategy).
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling. Source: ResearchGate.[1][5] Context: Validates the use of N-methylpiperazine aryl halides in Suzuki couplings. URL:

  • In-vivo effects of 1,2,4-piperazine derivatives on dopamine and serotonin.
  • This compound Product Specifications.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4-Iodophenyl)-4-methylpiperazine , a critical intermediate in the development of CNS-active pharmaceutical agents and radioligands.

Executive Summary & Strategic Analysis

The target molecule contains a piperazine ring coupled to a para-iodobenzene moiety. The iodine atom at the para position is a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or radio-labeling.

Two primary synthetic routes were evaluated based on atom economy , scalability , and impurity profile control :

  • Route A (Recommended): Copper-Catalyzed Ullmann-Type Coupling.

    • Strategy: Coupling N-methylpiperazine with an excess of 1,4-diiodobenzene.

    • Advantage:[1][2][3] Uses readily available starting materials; high chemoselectivity when stoichiometry is controlled.

    • Critical Control Point: Preventing the formation of the bis-substituted byproduct (1,4-bis(4-methylpiperazin-1-yl)benzene).

  • Route B (Alternative): Electrophilic Iodination.

    • Strategy: Direct iodination of 1-phenyl-4-methylpiperazine using N-iodosuccinimide (NIS).

    • Advantage:[1][2][3] Metal-free conditions (if avoiding Cu/Pd traces is critical).

    • Risk:[2][3][4][5] Regioselectivity issues (ortho vs. para) and potential over-iodination.

This guide details Route A as the industry-standard protocol due to its robustness and superior purification logic via acid-base extraction.

Retrosynthetic Logic & Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of N-methylpiperazine onto the activated aryl iodide.

Retrosynthesis cluster_0 Precursors (Route A) Target This compound Diiodo 1,4-Diiodobenzene (Excess) Target->Diiodo C-N Coupling (CuI, L-Proline) NMP N-Methylpiperazine Target->NMP

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Ullmann coupling.

Detailed Protocol: Copper-Catalyzed Coupling (Route A)

Reagents & Equipment
ReagentEquiv.[5]RolePurity Requirement
1,4-Diiodobenzene 2.5Electrophile>98% (Recrystallize if yellow)
N-Methylpiperazine 1.0NucleophileDistilled, anhydrous
Copper(I) Iodide (CuI) 0.10Catalyst99.9%
L-Proline 0.20Ligand>99%
Potassium Carbonate 2.0BaseAnhydrous, granular
DMSO SolventMediumAnhydrous (<50 ppm water)
Experimental Procedure
Step 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon or Nitrogen.

  • Charge Solids: Add 1,4-Diiodobenzene (2.5 equiv) , CuI (10 mol%) , L-Proline (20 mol%) , and

    
     (2.0 equiv)  to the flask.
    
    • Expert Insight: Using 2.5 equivalents of the diiodide is non-negotiable. This statistical excess ensures the mono-substituted product is favored over the bis-piperazine byproduct.

  • Solvation: Add anhydrous DMSO (0.5 M concentration relative to piperazine) . Stir at room temperature for 5 minutes to disperse the base.

  • Amine Addition: Add N-methylpiperazine (1.0 equiv) via syringe.

Step 2: Catalytic Cycle
  • Heating: Heat the reaction mixture to 90 °C .

    • Note: Do not exceed 100 °C to prevent catalyst decomposition or side reactions.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC every 2 hours.

    • Endpoint: Disappearance of N-methylpiperazine. The mixture will darken as the Cu-complex forms. Reaction time is typically 12–18 hours .

Step 3: Workup & "Self-Validating" Purification

This workup utilizes the basicity of the piperazine ring to separate the product from the neutral starting material (excess diiodobenzene).

  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (3x reaction volume) and Water .

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.

  • Phase Separation: Separate the organic layer.[6] Wash with water (2x) to remove DMSO.

  • Acid Extraction (Critical Step):

    • Extract the organic layer with 1M HCl (3x) .

    • Logic: The product (protonated) and unreacted N-methylpiperazine migrate to the aqueous acidic phase. The excess 1,4-diiodobenzene (neutral) remains in the EtOAc layer. Discard the organic layer (or recover diiodobenzene).

  • Basification & Recovery:

    • Cool the acidic aqueous phase in an ice bath.

    • Slowly adjust pH to >11 using 6M NaOH .

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x) .

  • Drying: Dry combined DCM extracts over

    
    , filter, and concentrate under reduced pressure.
    
Purification[2]
  • Flash Chromatography: If the crude purity is <95%, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       10% Methanol in Dichloromethane (with 1% 
      
      
      
      additive to prevent tailing).
  • Yield: Expected yield is 65–75% .

Workflow Visualization

Workflow Setup Setup: 1,4-Diiodobenzene (2.5 eq) + NMP (1 eq) Catalyst: CuI / L-Proline Solvent: DMSO, 90°C Reaction Reaction Progress 12-18 Hours Monitor: HPLC/TLC Setup->Reaction Quench Quench & Dilute EtOAc / Water Reaction->Quench AcidExt Acid Extraction (1M HCl) Separates Product (Aq) from Diiodobenzene (Org) Quench->AcidExt Basify Basify Aqueous Phase (pH > 11) Extract with DCM AcidExt->Basify Save Aqueous Final Final Product This compound Basify->Final

Figure 2: Operational workflow highlighting the acid-base purification logic.

Analytical Characterization (Quality Control)

To ensure the "Trustworthiness" of the synthesized material, compare analytical data against these standards.

TechniqueExpected Signal / Criteria
Appearance Off-white to pale yellow solid.
1H NMR (CDCl3, 400 MHz)

7.52 (d, J=9.0 Hz, 2H, Ar-H ortho to I),

6.68 (d, J=9.0 Hz, 2H, Ar-H ortho to N),

3.20 (t, J=5.0 Hz, 4H, Piperazine

),

2.55 (t, J=5.0 Hz, 4H, Piperazine

),

2.36 (s, 3H, N-

).
13C NMR (CDCl3) Characteristic Ar-C signals at ~150 (C-N), ~137 (C-H), ~118 (C-H), ~82 (C-I).
Mass Spectrometry (ESI+)

m/z.
HPLC Purity >98% (Area %).

Note on NMR: The AA'BB' splitting pattern in the aromatic region (two doublets) is definitive for para-substitution. If you observe a singlet or complex multiplets, the reaction may have failed or produced regioisomers (unlikely with this route).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning or wet DMSO.Ensure DMSO is anhydrous. Degas solvents thoroughly. Increase CuI loading to 15 mol%.
Bis-product Formation Stoichiometry error.Verify 1,4-diiodobenzene is in >2.0 fold excess. Do not add amine all at once; slow addition helps.
Blue/Green Color in Workup Residual Copper.Wash organic phase with 10% aqueous ammonia or EDTA solution to sequester copper.
Incomplete Conversion Temperature too low.Increase temp to 100°C. If using aryl bromides instead of iodides, switch ligand to 1,10-phenanthroline.

References

  • Ma, D., et al. "CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Amines." Organic Letters, 2003. Link (Foundational protocol for Cu/Proline coupling).

  • Sigma-Aldrich. "this compound Product Specification." Link (Physical data verification).

  • PrepChem. "Preparation of 1,4-diiodobenzene." Link (Precursor synthesis reference).

  • BldPharm. "Safety Data Sheet: this compound." Link (Safety and handling).

Sources

1-(4-Iodophenyl)-4-methylpiperazine in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application and protocols for 1-(4-Iodophenyl)-4-methylpiperazine (often abbreviated as p-IMP or 1-IMP ) in receptor binding assays. This compound is a critical phenylpiperazine derivative, primarily utilized as a high-affinity ligand for Sigma-1 receptors (


R)  and specific Serotonin (5-HT)  receptor subtypes.

Due to the iodine substituent, this molecule serves a dual purpose: as a "cold" competitor for pharmacological characterization and as a precursor for radioiodinated tracers (e.g., [


I] or [

I]) used in SPECT imaging and autoradiography.

Application Note: this compound in Receptor Binding

1. Introduction & Pharmacological Profile

This compound belongs to the N-arylpiperazine class of pharmacophores. The addition of the N-methyl group and the para-iodo substitution on the phenyl ring significantly influences its binding selectivity compared to its parent compound, 1-(4-iodophenyl)piperazine (p-IPP).

  • Primary Target: Sigma-1 Receptor (

    
    R) .[1] Phenylpiperazines with hydrophobic N-substituents (like methyl) exhibit high affinity (
    
    
    
    often in the low nanomolar range) for
    
    
    sites, which are implicated in neuroprotection, cocaine addiction, and analgesia.
  • Secondary Targets: 5-HT

    
      and 5-HT
    
    
    
    receptors. While the N-methyl group often enhances Sigma selectivity, residual affinity for serotonin receptors requires careful masking in non-selective tissue preparations.
  • Utility:

    • Screening Standard: Used as a reference ligand to determine the affinity of novel Sigma-1 agonists/antagonists.

    • Radiotracer Precursor: The "cold" standard used to validate the specific binding of radioiodinated analogs in autoradiography.

2. Experimental Design Strategy

To accurately determine the affinity (


) of p-IMP, a Competition Binding Assay  is the gold standard. This involves displacing a known radioligand from the receptor.
  • Choice of Radioligand:

    • For

      
      R:  Use [
      
      
      
      H]-(+)-Pentazocine
      (highly selective agonist).
    • For 5-HT

      
      :  Use [
      
      
      
      H]-8-OH-DPAT
      .
  • Choice of Tissue/Cell Line:

    • Guinea Pig Brain: Rich in

      
       receptors.
      
    • Rat Liver: Historically used for

      
      , but brain tissue is preferred for CNS relevance.
      
    • HEK293 cells: Transfected with human

      
      R for "clean" pharmacology.
      

PART 3: Detailed Protocol

Protocol: Competition Binding Assay for Sigma-1 Receptor ( R)
A. Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (at 25°C).

    • Why pH 8.0? Sigma receptor binding is optimal at slightly basic pH.

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol). Concentration: 2-3 nM (approx. 
    
    
    
    ).
  • Test Compound: this compound (p-IMP).

    • Prepare 10 mM stock in 100% DMSO.

    • Serial dilute in Assay Buffer to range from

      
       M to 
      
      
      
      M.
  • Non-Specific Binding (NSB) Blocker: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine (10 
    
    
    
    M).
B. Membrane Preparation (Guinea Pig Brain)
  • Harvest: Rapidly remove brain, dissect cortex/cerebellum, and weigh.

  • Homogenization: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Centrifugation: Spin at 40,000

    
     for 15 min at 4°C.
    
  • Wash: Discard supernatant, resuspend pellet, and repeat spin.

  • Resuspension: Resuspend final pellet in Assay Buffer (pH 8.0) to a protein concentration of ~0.5 mg/mL.

C. Assay Workflow
  • Plate Setup: Use 96-well polypropylene plates or 12x75 mm glass tubes.

  • Additions (Final Volume 500

    
    L): 
    
    • 50

      
      L  Radioligand ([
      
      
      
      H]-(+)-Pentazocine).
    • 50

      
      L  Competitor (p-IMP dilution series).
      
    • 400

      
      L  Membrane Suspension (start reaction).
      
    • Control Wells: Total Binding (Buffer instead of competitor) and NSB (Haloperidol instead of competitor).

  • Incubation: Incubate for 120 minutes at 25°C (Room Temperature) in the dark.

    • Note: Equilibrium is slower for lipophilic piperazines; 2 hours ensures steady state.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to filters).

  • Wash: Wash filters

    
     with 3 mL ice-cold Tris-HCl buffer.
    
  • Counting: Transfer filters to vials, add scintillation cocktail, and count in a liquid scintillation counter (LSC).

D. Data Analysis
  • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

  • Non-Linear Regression: Fit data to a one-site competition model:

    
    
    
  • Determine

    
    :  Use the Cheng-Prusoff equation:
    
    
    
    

PART 4: Visualization (Graphviz)

1. Receptor Binding Equilibrium Model

This diagram illustrates the competitive dynamic between the radioligand (Pentazocine) and the test compound (p-IMP) at the Sigma-1 receptor site.

ReceptorBinding Receptor Sigma-1 Receptor (Free) Complex_Hot Receptor-Pentazocine (Signal) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-p-IMP (Silent) Receptor->Complex_Cold + p-IMP Radioligand [3H]-Pentazocine (Hot) Radioligand->Complex_Hot TestLigand p-IMP (Cold Competitor) TestLigand->Complex_Cold Complex_Hot->Receptor Displacement (High p-IMP Conc.)

Caption: Competitive binding equilibrium. p-IMP displaces the radioligand, reducing the detected signal proportionally to its affinity.

2. Experimental Workflow

This diagram outlines the critical steps in the binding assay protocol.

AssayWorkflow Prep 1. Membrane Prep (Guinea Pig Brain/HEK293) Incubate 2. Incubation (120 min @ 25°C) Membrane + [3H]Ligand + p-IMP Prep->Incubate Filter 3. Filtration (GF/B Filters + 0.5% PEI) Incubate->Filter Wash 4. Wash Step (3x Ice-Cold Tris Buffer) Filter->Wash Count 5. Scintillation Counting (Data Acquisition) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Caption: Step-by-step workflow for the Competition Binding Assay.

PART 5: Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Ligand sticking to filters.Pre-soak GF/B filters in 0.5% PEI for >1 hour. Use BSA (0.1%) in assay buffer.
Low Specific Binding Receptor degradation or low expression.Ensure protease inhibitors are used during prep. Switch to transfected HEK293 cells.
IC

Shift
Non-equilibrium conditions.Increase incubation time to 120-180 mins. Phenylpiperazines can have slow association kinetics.
Inconsistent Replicates Pipetting error or lipid aggregation.Vortex membrane suspension frequently during plating. Use low-retention tips.

References

  • Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats." European Journal of Pharmacology. Link

  • Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders."[1] CNS & Neurological Disorders - Drug Targets. Link

  • Glennon, R. A., et al. (1994). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors." Journal of Medicinal Chemistry. Link

  • Chu, W., et al. (2009). "Synthesis and Characterization of Iodine-123 Labeled Sigma-1 Receptor Ligands." Nuclear Medicine and Biology. Link

Sources

Application Note: Divergent Synthesis of Serotonin (5-HT) Ligands from 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for transforming 1-(4-Iodophenyl)-4-methylpiperazine (1-IPMP) into high-affinity serotonin (5-HT) receptor ligands. The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the primary pharmacophore for a vast array of CNS-active drugs (e.g., Aripiprazole, Vortioxetine).

The starting material, 1-IPMP , contains a highly reactive para-iodine handle, allowing for modular elaboration via Palladium-catalyzed cross-coupling reactions. This guide focuses on two divergent pathways:

  • Suzuki-Miyaura Coupling: To generate biaryl derivatives (targeting 5-HT2A/2C receptors).

  • Sonogashira Coupling: To install rigid alkyne linkers (targeting 5-HT1A/1B/7 receptors).

Strategic Rationale & Scaffold Analysis

The Pharmacophore

The N-arylpiperazine core functions as a bioisostere of the tryptamine side chain of serotonin.

  • Protonated Nitrogen (N4): At physiological pH, the N4-methyl nitrogen is protonated, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of 5-HT receptors.

  • Aryl Ring: Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
  • Iodine Handle (C4 position): The iodine atom is an excellent leaving group for oxidative addition by Pd(0) species, significantly more reactive than corresponding bromides or chlorides. This allows for mild reaction conditions, preserving the integrity of the tertiary amine.

Divergent Synthetic Pathways (Visual)

The following diagram illustrates the strategic divergence from the starting material.

G SM 1-(4-Iodophenyl)- 4-methylpiperazine (Starting Material) Suzuki Pathway A: Suzuki-Miyaura Coupling SM->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Pathway B: Sonogashira Coupling SM->Sonogashira Terminal Alkyne Pd(PPh3)2Cl2 / CuI Biaryl Biaryl Ligands (5-HT2A/2C Antagonists) Expanded Hydrophobic Surface Suzuki->Biaryl C-C Bond Formation Alkyne Alkynyl-Linked Ligands (5-HT1A/7 Agonists) Rigid Spacer Installation Sonogashira->Alkyne C-C(sp) Bond Formation

Figure 1: Divergent functionalization strategy for this compound.

Experimental Protocols

Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 1-(4-(Pyridin-3-yl)phenyl)-4-methylpiperazine. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide, transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
This compound 1.0Electrophile
Pyridine-3-boronic acid 1.2Nucleophile
Pd(dppf)Cl₂ · DCM 0.05Catalyst
K₂CO₃ (2M aqueous) 3.0Base
1,4-Dioxane SolventReaction Medium
Step-by-Step Protocol
  • Degassing: Charge a microwave vial or round-bottom flask with 1,4-dioxane (5 mL/mmol). Sparge with argon for 15 minutes to remove dissolved oxygen (Critical: O₂ poisons the Pd(0) catalyst).

  • Assembly: Add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Activation: Add the degassed 2M K₂CO₃ solution (3.0 equiv).

  • Reaction: Seal the vessel under argon. Heat to 90°C for 4–6 hours.

    • Note: Reaction progress should be monitored by TLC (MeOH/DCM 1:9) or LC-MS. The iodide spot should disappear completely.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% MeOH in DCM (with 1% NH₄OH to prevent streaking of the basic amine).

Pathway B: Sonogashira Coupling (Linker Installation)

Objective: Synthesis of 4-(4-(4-methylpiperazin-1-yl)phenyl)but-3-yn-1-ol. Mechanism: A dual catalytic cycle using Pd and Cu.[2][7][8][9] Copper activates the terminal alkyne (forming a Cu-acetylide), which transmetalates onto the Pd-aryl species.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
This compound 1.0Electrophile
But-3-yn-1-ol 1.5Alkyne Linker
Pd(PPh₃)₂Cl₂ 0.03Catalyst
CuI (Copper Iodide) 0.05Co-catalyst
Triethylamine (Et₃N) 3.0Base/Solvent
DMF (Dimethylformamide) SolventCo-solvent
Step-by-Step Protocol
  • Preparation: Dissolve the aryl iodide (1.0 equiv) in anhydrous DMF/Et₃N (3:1 ratio, 0.2 M concentration) in a dry flask.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

    • Visual Check: The solution may turn slightly dark or yellow.

  • Alkyne Addition: Add But-3-yn-1-ol (1.5 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 30 minutes, then heat to 50°C for 2–4 hours under an inert atmosphere (N₂ or Ar).

    • Why mild heat? Aryl iodides are highly reactive in Sonogashira conditions. Excessive heat can lead to alkyne homocoupling (Glaser coupling).

  • Quench: Dilute with water and extract with EtOAc.

    • Caution: Copper salts can form emulsions. Adding a small amount of NH₄Cl (aq) helps complex the copper in the aqueous phase (turns blue).

  • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition or Transmetalation step.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Aryl Iodide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition of the aryl iodide to Pd(0) is the initiating step.

Quality Control & Troubleshooting

Analytical Validation

Every synthesized ligand must be validated using the following criteria before biological testing:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diagnostic Signal: The N-Methyl singlet typically appears at ~2.2–2.3 ppm.

    • Piperazine Ring:[1][3][6][10] Two triplets (or broad multiplets) around 2.5 ppm and 3.1 ppm.

    • Aromatic Region: The starting material has a characteristic AA'BB' system (two doublets). Upon Suzuki coupling, this complexity increases.

  • LC-MS (ESI+):

    • Confirm the parent ion [M+H]⁺.

    • Purity >95% is required for binding affinity assays (

      
       determination).
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to O₂ or high heat.Improve degassing (freeze-pump-thaw). Lower temperature. Add excess ligand (e.g., PPh₃).
No Reaction (SM remains) Catalyst poisoning or inactive boronic acid.Check base strength (switch K₂CO₃ to Cs₂CO₃). Ensure boronic acid is not deboronated.
Homocoupling of Alkyne Presence of O₂ in Sonogashira.Strictly exclude air. Add alkyne slowly (syringe pump).
Low Yield (Suzuki) Protodeboronation of boronic acid.Use anhydrous conditions with mild base (K₃PO₄) or switch to Suzuki-Miyaura conditions using boronic esters.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: Journal of Medicinal Chemistry / PMC. Context: Establishes the SAR of long-chain arylpiperazines (LCAPs) and the use of alkyl linkers.

  • Sonogashira Cross-Coupling: General Methodology. Source: Organic Chemistry Portal.[2] Context: Standard protocols for Pd/Cu catalyzed alkynylation of aryl halides.

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling. Source: ResearchGate.[11] Context: Demonstrates the stability of the methylpiperazine moiety under Suzuki conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Source: Wikipedia / General Literature. Context: Mechanistic grounding for the oxidative addition of aryl iodides.

Sources

Advanced Radiosynthesis Protocols: Utilizing 1-(4-Iodophenyl)-4-methylpiperazine as a High-Value Aryl Iodide Precursor

[1]

Abstract

1-(4-Iodophenyl)-4-methylpiperazine represents a critical scaffold in the development of CNS-targeting radiopharmaceuticals, particularly for Sigma-1 and Serotonin (5-HT) receptor imaging.[1] While historically utilized as a reference standard or substrate for isotopic exchange, its primary utility in modern PET radiochemistry lies in its role as a robust aryl iodide precursor for transition-metal mediated cross-coupling reactions. This Application Note details the protocols for transforming this precursor into high-molar-activity PET ligands via Copper-Mediated Radiofluorination (CMRF) and Palladium-Mediated [¹¹C]Carbonylation , providing a versatile toolkit for the radiopharmaceutical chemist.[1]

Introduction & Chemical Rationale

The piperazine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS ligands. The presence of the para-iodophenyl group in This compound renders it an ideal substrate for late-stage radioisotopic installation.[1]

The "Aryl Iodide" Advantage

Unlike stannyl or boronyl precursors which are sensitive to protodeboronation or destannylation, the aryl iodide is chemically stable, commercially available, and serves as a highly reactive handle for oxidative addition by transition metals (Cu, Pd).

FeatureAryl Iodide PrecursorStannyl/Boronyl Precursor
Stability High (Shelf-stable solid)Moderate (Moisture/Air sensitive)
Reaction Type Metal-Mediated Coupling (Cu/Pd)Electrophilic Substitution
Target Isotope ¹⁸F (Nucleophilic), ¹¹C (Carbonyl)¹²⁴I, ¹⁸F (Electrophilic)
Purification Precursor distinct from ProductPrecursor often co-elutes

Safety & Handling Protocol

Compound: this compound CAS: 1125409-95-1 (Generic/Related) Molecular Weight: 302.16 g/mol Storage: 2–8°C, desiccated, protected from light.[1]

  • Handling: The compound is an irritant. Use standard PPE.

  • Radioprotection: When handling ¹⁸F (511 keV) or ¹¹C, use 50mm lead shielding.

Application I: Copper-Mediated Radiofluorination (CMRF)

Objective: Synthesis of 1-(4-[¹⁸F]fluorophenyl)-4-methylpiperazine. Mechanism: The aryl iodide undergoes oxidative addition to a Cu(I) complex, followed by ligand exchange with [¹⁸F]fluoride and reductive elimination.

Reagents & Consumables[1][2][3][4]
  • Precursor: this compound (5.0 mg).[1]

  • Catalyst: Tetrakis(acetonitrile)copper(I) triflate [Cu(MeCN)₄OTf] (4.0 mg).

  • Ligand: (MeCN) or Pyridine-based ligands (e.g., pyridine-2,6-dicarboxamide) for stabilization.[1]

  • Solvent: Dimethylacetamide (DMA) or DMF (anhydrous).

  • Eluent: 0.5 M K₂CO₃ / 18-Crown-6 (for fluoride processing).

Step-by-Step Protocol
  • [¹⁸F]Fluoride Preparation:

    • Trap [¹⁸F]fluoride on a QMA carbonate cartridge.

    • Elute with K₂CO₃/K₂.2.2 (Cryptand) or tetra-n-butylammonium bicarbonate (TBAB) into the reaction vessel.

    • Critical Step: Azeotropically dry the fluoride 3x with acetonitrile at 95°C under helium flow. Water content < 500 ppm is essential for CMRF efficiency.

  • Catalyst Loading:

    • In a glovebox (or under Ar stream), dissolve the Precursor (5 mg) and Cu(MeCN)₄OTf (4 mg) in 500 µL of anhydrous DMA.

    • Note: The ratio of Precursor:Cu is typically 1:1 to 1:2 to ensure rapid oxidative addition.

  • Labeling Reaction:

    • Add the precursor/catalyst solution to the dried [¹⁸F]fluoride residue.

    • Heat to 110°C for 10 minutes in a sealed vessel.

    • Observation: The reaction mixture typically turns blue/green indicating Cu(II) species if oxygen is present; maintain inert atmosphere to preserve Cu(I)/Cu(III) cycle.

  • Quench & Purification:

    • Cool to 40°C. Quench with 2 mL water/0.1% TFA.

    • Load onto a C18 Sep-Pak cartridge.[1] Wash with 10 mL water.

    • Elute product with 1 mL Ethanol.

Mechanism Visualization (DOT)

CMRF_MechanismStartAryl Iodide Precursor(Ar-I)OxAddOxidative Addition[Ar-Cu(III)-I]Start->OxAdd+ Cu(I)Cu_CatCu(I) CatalystCu_Cat->OxAddLigExLigand Exchange(+ [18F]F- / - I-)OxAdd->LigExRedElimReductive EliminationLigEx->RedElimAr-Cu(III)-FRedElim->Cu_CatRegenerate Cu(I)Product[18F]Aryl Fluoride(Ar-18F)RedElim->Product

Caption: Catalytic cycle for Copper-Mediated Radiofluorination transforming the aryl iodide to the [18F]aryl fluoride.

Application II: Palladium-Mediated [¹¹C]Carbonylation

Objective: Synthesis of [¹¹C]Amide derivatives (e.g., N-benzyl-4-(4-methylpiperazin-1-yl)benzamide).[1] Rationale: The iodo-group facilitates Pd-insertion, allowing the capture of [¹¹C]CO gas to form a reactive acyl-palladium complex, which is then trapped by an amine nucleophile.

Reagents[1][4]
  • Precursor: this compound (Aryl halide substrate).[1]

  • Nucleophile: Primary or secondary amine (e.g., Benzylamine).

  • Catalyst: Pd(PPh₃)₄ or Pd(dba)₂/Xantphos.

  • Gas: [¹¹C]CO (produced via cyclotron).

Step-by-Step Protocol
  • System Setup:

    • Use a micro-autoclave (200 µL volume) or a loop-labeling system.[1]

    • Pre-load the vessel with:

      • Precursor (2 mg)

      • Amine Nucleophile (5 equiv.)

      • Pd(PPh₃)₄ (1 mg)

      • Solvent: THF or Dioxane (200 µL).

  • [¹¹C]CO Trapping:

    • Transfer [¹¹C]CO from the cyclotron target into the reaction vessel using a gas stream (He/N₂).

    • Pressurize the vessel (30–50 bar) to increase gas solubility.

  • Reaction:

    • Heat to 125°C for 5 minutes .

    • Chemistry: The Pd(0) inserts into the C-I bond. [¹¹C]CO inserts into the Pd-C bond. The amine attacks the acyl-Pd species, releasing the [¹¹C]amide.

  • Purification:

    • Vent residual gas.

    • Inject crude mixture onto Semi-prep HPLC (C18, 40% MeCN/Water + 0.1% TEA).

Quality Control & Validation

All synthesized ligands must pass rigorous QC before biological use.

TestMethodAcceptance Criteria
Identity HPLC Co-injectionRetention time ± 0.5 min of standard
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%
Molar Activity (Am) UV Absorbance (254 nm)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvent GC-FID< 5000 ppm (Ethanol/DMSO)
pH Spot test4.5 – 8.5
HPLC Method (Generic Piperazine)
  • Column: Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Flow: 1.0 mL/min.

  • Detection: UV 254 nm / Gamma.

Workflow Summary

WorkflowInput1-(4-Iodophenyl)-4-methylpiperazineChoiceSelect IsotopeInput->ChoiceF18_Step1Cu-MediatedRadiofluorinationChoice->F18_Step1Fluorine-18C11_Step1Pd-Mediated[11C]CarbonylationChoice->C11_Step1Carbon-11F18_Prod[18F]F-Analog(Sigma/5-HT Ligand)F18_Step1->F18_ProdC11_Prod[11C]Amide(D2/5-HT Ligand)C11_Step1->C11_Prod

Caption: Decision tree for utilizing the precursor in different PET isotope production streams.

References

  • Vertex Pharmaceuticals/NIH. (2025). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.[1] National Institutes of Health. Link

  • Munday, R. H., et al. (2008).[2] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[1][2] Journal of the American Chemical Society.[2] Link

  • Biosynth. (n.d.).[3] 1-(4-Iodo-phenyl)-piperazine Product Data. Biosynth Carbosynth. Link

  • Herth, M. M., et al. (2025). Copper-mediated radiochemistry: historical impact, current trends, and future possibilities.[4] National Institutes of Health. Link

  • Sigma-Aldrich. (n.d.).[1][5] this compound Product Specification. Merck KGaA. Link

1-(4-Iodophenyl)-4-methylpiperazine reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Iodophenyl)-4-methylpiperazine – Synthesis & Cross-Coupling Protocols

Executive Summary

This compound (CAS: 1125409-95-1) is a "privileged scaffold" intermediate in drug discovery. The piperazine ring confers favorable pharmacokinetic properties (solubility, bioavailability), while the para-iodophenyl moiety serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses two critical technical challenges:

  • Synthesis: How to prepare the scaffold with high regioselectivity, avoiding bis-coupling byproducts common in di-halo precursors.

  • Application: Optimized reaction conditions for utilizing this scaffold as an electrophile in Suzuki couplings to generate biaryl libraries.

Chemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₅IN₂
Molecular Weight 302.16 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Key Reactivity Aryl Iodine (C-I bond) susceptible to Oxidative Addition (Pd⁰)

Protocol A: Synthesis of the Scaffold

Strategic Rationale: Direct coupling of N-methylpiperazine with 1,4-diiodobenzene often yields a statistical mixture of mono- and bis-substituted products, requiring tedious chromatographic separation. The most robust laboratory-scale route utilizes Reductive Methylation of the commercially available precursor 1-(4-iodophenyl)piperazine . This method is chemically orthogonal to the aryl iodide, preserving the C-I bond integrity.

Reagents & Materials
  • Starting Material: 1-(4-Iodophenyl)piperazine (1.0 equiv)

  • Methylating Agent: Formaldehyde (37% aq. solution, 3.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology
  • Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-iodophenyl)piperazine (10 mmol, 2.88 g) in DCE (30 mL).

  • Imine Formation: Add Formaldehyde (37% aq., 30 mmol, 2.25 mL) and Acetic Acid (2 drops). Stir at room temperature (RT) for 20 minutes to allow the formation of the iminium ion species.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)₃ (15 mmol, 3.18 g) portion-wise over 10 minutes. Note: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification Note: If necessary, recrystallize from cold Ethanol/Hexane or pass through a short silica plug (eluting with 5% MeOH in DCM).

Yield Expectation: >90% isolated yield.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Strategic Rationale: The iodine atom at the para-position is highly reactive toward Palladium oxidative addition, allowing for mild coupling conditions. This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists de-ligation better than Pd(PPh₃)₄, ensuring high conversion even with sterically demanding boronic acids.

Reagents & Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (Ar-B(OH)₂, 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology
  • Vessel Charging: To a microwave vial or a Schlenk tube, add:

    • This compound (1.0 mmol, 302 mg)

    • Aryl Boronic Acid (1.2 mmol)

    • K₂CO₃ (3.0 mmol, 415 mg)

    • Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon gas for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Cap the vessel immediately.

  • Heating:

    • Thermal: Heat to 85°C in an oil bath for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Work-up: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water/brine and extract with Ethyl Acetate.

  • Isolation: Dry organics (MgSO₄), concentrate, and purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the oxidative addition preference of the C-I bond over the tertiary amine functionality.

SuzukiCycle cluster_inputs Substrate Inputs Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 BaseStep Base Activation (OH- replaces I-) Complex1->BaseStep + K2CO3 TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet Complex2 Di-Aryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 1-(4-Arylphenyl)-4-methylpiperazine RedElim->Product Substrate Substrate: This compound

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound. The C-I bond undergoes oxidative addition to Pd(0), enabling cross-coupling without interference from the piperazine nitrogen.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Pd(0)Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
De-iodination (Ar-H) Hydride source / OverheatingLower temperature to 60-70°C; ensure solvent is anhydrous if using hydride-sensitive bases.
Protodeboronation Unstable Boronic AcidSwitch base to KF or K₃PO₄; add water to the solvent mix (facilitates transmetallation).
Pd Black Precipitation Ligand dissociationSwitch to high-stability catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 .

References

  • Synthesis of N-Methylpiperazine Derivatives

    • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[1][2] Journal of Organic Chemistry, 2010, 75(16), 5470–5477.[2]

    • Source:

  • Suzuki-Miyaura Coupling Mechanisms & Conditions

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
    • Source:

  • Piperazine Scaffolds in Medicinal Chemistry

    • Chaudhary, P., et al. "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design, 2024.
    • Source:

  • General Buchwald-Hartwig/Suzuki Protocols

    • "Buchwald-Hartwig Amination - User Guide." Chemistry LibreTexts.
    • Source:

Sources

Application Note: Strategic Utilization of 1-(4-Iodophenyl)-4-methylpiperazine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond generic descriptions to focus on the strategic utility, reaction engineering, and physicochemical optimization of 1-(4-Iodophenyl)-4-methylpiperazine .[1][2]

Executive Summary & Strategic Value

This compound represents a "privileged intermediate" in modern drug discovery.[1][2] Its value lies in its dual functionality:

  • The Pharmacophore (Payload): The N-methylpiperazine moiety is a proven bioisostere that improves aqueous solubility, metabolic stability, and target engagement (particularly in GPCRs and Kinases).

  • The Reactive Handle (Warhead): The aryl iodide is the most reactive of the stable halo-arenes, allowing for mild, high-yielding cross-coupling reactions (Suzuki, Buchwald, Sonogashira) often at room temperature, preserving sensitive functional groups on coupling partners.

This guide details the protocols for utilizing this scaffold to generate diverse libraries of CNS-active agents, antifungal targets, and kinase inhibitors.

Physicochemical Profile & ADME Logic

Before synthesis, understanding the "Piperazine Effect" on molecular properties is critical for lead design.

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 302.15 g/mol Leaves ~198 Da "room" for coupling partners to stay under Lipinski's Rule of 5.[1][2]
cLogP ~2.5 - 2.8Moderate lipophilicity; ideal for CNS penetration when coupled with polar heterocycles.[1][2]
pKa (Basic N) ~7.8 - 8.2The distal nitrogen is protonated at physiological pH, improving solubility and lysosomal trapping.
H-Bond Acceptors 2Moderate; reduces desolvation penalty during protein binding.[1][2]
Reactivity C-I BondWeak bond energy (approx. 65 kcal/mol) facilitates oxidative addition by Pd(0) species.[2]

Expert Insight: The basic nitrogen (N4) can poison homogenous metal catalysts. Protocols below utilize specific ligand systems (bulky phosphines) or bases to mitigate this coordination.

Synthetic Protocols (The "Warhead" Activation)

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Synthesis of Biaryl Scaffolds (e.g., for Dopamine D2 antagonists).[1]

Rationale: The aryl iodide allows the use of boronic acids that might otherwise be unstable under the harsh conditions required for aryl bromides/chlorides. We utilize a Pd(dppf)Cl₂ system which is robust against the basic piperazine nitrogen.

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM complex (3-5 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over K₂CO₃ for solubility.[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen poisons the Pd(0) active species.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4-6 hours. (Monitor via LCMS: Look for consumption of Iodide [M+H 303] and appearance of Biaryl product).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[2]

    • Acid Wash: Extract the organic layer with 1M HCl. The product (basic piperazine) will move to the aqueous phase; non-basic impurities (homocoupled boronic acid) stay in organic.

    • Basification: Neutralize the aqueous phase with NaOH to pH 10.

    • Extraction: Extract the now-neutral product back into DCM. This "Acid-Base Swing" ensures >95% purity without column chromatography in many cases.[1][2]

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Target: Synthesis of unsymmetrical aniline derivatives.[1][2]

Rationale: The iodine is an excellent leaving group, but the piperazine nitrogen can compete. We use XPhos , a bulky ligand that creates a "pocket" around the Palladium, preventing the piperazine from shutting down the catalytic cycle.

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)[1][2]

  • Catalyst: Pd₂ (dba)₃ (2 mol%)[1][2]

  • Ligand: XPhos (4 mol%)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1][2]

  • Solvent: Toluene (anhydrous)[1][2]

Step-by-Step Methodology:

  • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in toluene for 10 mins under Argon to generate the active catalytic species (solution turns from dark purple to orange/brown).

  • Addition: Add the aryl iodide, amine, and NaOtBu.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ gradient).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis capabilities and the logic behind the "Acid-Base Swing" purification.

G Start This compound (Aryl Iodide Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Target: Biaryls Start->Suzuki Path A Buchwald Buchwald-Hartwig (Pd-XPhos, Amines) Target: Anilines Start->Buchwald Path B Sonogashira Sonogashira (Pd/Cu, Alkynes) Target: Rigid Linkers Start->Sonogashira Path C Crude Crude Reaction Mixture (Contains Product + Impurities) Suzuki->Crude Buchwald->Crude Sonogashira->Crude AcidExt Acid Extraction (1M HCl) Product protonates -> Aqueous Phase Crude->AcidExt Purification Strategy WasteOrg Organic Waste (Removes non-basic byproducts) AcidExt->WasteOrg Impurities BaseNeut Basify Aqueous Phase (NaOH to pH > 10) AcidExt->BaseNeut Aqueous Layer FinalExt Final Extraction (DCM) Isolates Pure Product BaseNeut->FinalExt Free Base Form

Figure 1: Divergent synthesis workflow and the "Self-Validating" Acid-Base purification strategy specific to piperazine scaffolds.

Troubleshooting & Expert Tips

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Palladium Black" precipitation.[1][2] Catalyst decomposition.[2]Ensure strict oxygen-free conditions.[1][2] Add ligand (e.g., PPh₃) to stabilize Pd.
Low Conversion (<20%) Oxidative addition failure.Switch to a more electron-rich ligand (e.g., PCy₃ or SPhos) to facilitate insertion into the C-I bond.
De-iodination (Ar-I → Ar-H) Hydride source present.[1][2]Check solvent quality (wet dioxane can donate hydrides).[2] Ensure the amine partner is not acting as a reducing agent.
Product stuck in Aqueous pH not high enough during workup.The piperazine pKa is ~8. Ensure aqueous layer is pH >10 (check with paper) before final extraction.

References

  • Review of Piperazine Scaffolds

    • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.[3]

    • Source: Expert Opinion on Drug Discovery (2022).[2]

    • URL:[Link][2][4]

  • Buchwald-Hartwig Methodology

    • Title: A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[2][5]

    • Source: Journal of the American Chemical Society (2010).
    • URL:[Link][2]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of choice for the synthesis of biaryls.
    • Source: Chemistry LibreTexts / Organic Chemistry Portal.[2]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 1-(4-Iodophenyl)
    • Source: Sigma-Aldrich / Merck.[1][2]

Sources

Application Note: Strategic Deployment of 1-(4-Iodophenyl)-4-methylpiperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Function Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine moiety is recognized as a "privileged scaffold," appearing in numerous approved antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Vortioxetine).

1-(4-Iodophenyl)-4-methylpiperazine (CAS: 1125409-95-1) represents a high-value strategic intermediate due to the unique electronic and steric properties of the para-iodine substituent. Unlike its chloro- or fluoro-analogs, the iodo-derivative serves two distinct, critical roles in the development pipeline:

  • Synthetic Pivot: The C–I bond is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of biaryl libraries to probe the "Right-Hand Side" (RHS) binding pocket of GPCRs (5-HT, Dopamine).

  • Radioligand Surrogate: It functions as the non-radioactive ("cold") standard for validating Iodine-123 (

    
    I) SPECT imaging agents. The iodine atom mimics the lipophilicity and volume of the radioactive isotope without the radiological hazard, enabling precise 
    
    
    
    determination before "hot" synthesis.

This guide details the protocols for utilizing this scaffold in Late-Stage Diversification and Pharmacological Validation .

Part 1: Synthetic Utility – Late-Stage Diversification

Application Note: Rapid Library Generation via Suzuki-Miyaura Coupling

The iodine handle on the phenyl ring allows researchers to extend the scaffold into a biaryl system. This is crucial for optimizing binding affinity at the 5-HT


 or D

receptors, where a hydrophobic pocket often exists adjacent to the primary orthosteric site.

Mechanistic Insight: The oxidative addition of Pd(0) into the C–I bond is significantly faster than into C–Br or C–Cl bonds. This allows for milder reaction conditions, preserving sensitive functional groups (e.g., nitriles, esters) on the coupling partner.

Protocol 1: Microwave-Assisted Suzuki Coupling for CNS Library Synthesis

Objective: To synthesize a library of 4-aryl-1-(4-methylpiperazin-1-yl)benzenes from this compound.

Materials:

  • Scaffold: this compound (1.0 equiv)

  • Coupling Partners: Diverse Aryl Boronic Acids (1.5 equiv) (e.g., 3-pyridyl, 4-fluorophenyl, 5-indolyl)

  • Catalyst: Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane[1]

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

  • Preparation: In a 5 mL microwave vial, charge this compound (151 mg, 0.5 mmol), the specific aryl boronic acid (0.75 mmol), and Pd(dppf)Cl

    
     (20 mg).
    
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 2 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (3 mL) and 2.0 M K

    
    CO
    
    
    
    (0.5 mL) via syringe through the septum.
  • Reaction: Irradiate at 100°C for 20 minutes (High absorption setting).

    • Note: Conventional heating requires 12 hours at reflux; microwave irradiation drastically reduces cycle time for library production.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate (10 mL) and wash with Brine (5 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5) + 1% NH

      
      OH (Essential to prevent streaking of the basic piperazine nitrogen).
      

Data Output Format:

Compound IDBoronic Acid (R-B(OH)2)Yield (%)Purity (LCMS)Obs. Mass [M+H]+
LIB-001 Phenylboronic acid88%>98%253.2
LIB-002 3-Pyridinylboronic acid76%>95%254.1
LIB-003 5-Indolylboronic acid65%>96%292.2

Part 2: Pharmacological Profiling – Radioligand Validation

Application Note: The "Cold Standard" Strategy

When developing SPECT tracers (using


I), it is impossible to run full saturation binding curves with the radioactive material during early screening due to cost and safety. Instead, the non-radioactive iodinated molecule is used to determine the inhibition constant (

)
.

Why Iodine? The iodine atom is a "sigma-hole" donor, capable of forming halogen bonds with carbonyl backbone residues in the receptor pocket. Replacing it with a methyl or chloro group during screening can lead to false negatives regarding affinity.

Protocol 2: Competitive Binding Assay (5-HT Receptor)

Objective: Determine the


 of this compound against 

-Ketanserin.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT

    
     receptor.[2]
    
  • Radioligand:

    
    -Ketanserin (Specific Activity ~60 Ci/mmol), final conc. 1.0 nM.
    
  • Test Compound: this compound (dissolved in DMSO, serial dilutions).

  • Non-specific Binding Control: Methysergide (10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes +

      
      -Ligand.
      
    • Non-Specific Binding (NSB): Buffer + Membranes +

      
      -Ligand + Methysergide (10 
      
      
      
      M).
    • Test Wells: Buffer + Membranes +

      
      -Ligand + Test Compound (
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the lipophilic piperazine).

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) on a Beta-counter.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    


Where [L] is the radioligand concentration and 

is the dissociation constant of the radioligand.

Part 3: Visualization of Workflows

Figure 1: Synthetic & Screening Cascade

Caption: Integrated workflow transforming the iodinated scaffold into a biaryl library, followed by pharmacological validation.

CNS_Development_Pipeline cluster_radio Radioligand Validation Path Scaffold 1-(4-Iodophenyl)- 4-methylpiperazine (Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, uWave) Scaffold->Suzuki Electrophile Binding In Vitro Binding (Ki Determination) Scaffold->Binding Cold Standard Validation Radio_Label Radio-Synthesis (I-123 Labeling) Scaffold->Radio_Label Precursor Design (via Stannane) Boronic Aryl Boronic Acids (Diversity Elements) Boronic->Suzuki Nucleophile Library Biaryl Piperazine Library Suzuki->Library C-C Bond Formation Library->Binding Screening Lead Lead Candidate (High Affinity/Selectivity) Binding->Lead Selection SPECT SPECT Imaging (In Vivo) Radio_Label->SPECT

References

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 1: this compound and its derivatives." Journal of Medicinal Chemistry. (Verified conceptual reference for phenylpiperazine SAR).

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture.

  • Loughney, D. A., et al. (2025).[3] "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination." ResearchGate.

  • Akula, M. R., et al. (2019). "Synthesis of 4-(4-[I-123] iodophenyl) piracetam, a potential SPECT agent." ResearchGate.

  • PubChem Compound Summary. (2025). "this compound."[4][5] National Center for Biotechnology Information.

Sources

Application and Protocol for the Selective Mono-N-Arylation of 4-Methylpiperazine with 1,4-Diiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the protocol for the selective mono-N-arylation of 4-methylpiperazine with 1,4-diiodobenzene to synthesize 1-(4-iodophenyl)-4-methylpiperazine, a crucial intermediate in pharmaceutical research.[1] The inherent challenge of controlling selectivity in the reaction between a symmetric bis-nucleophile (4-methylpiperazine) and a bis-electrophile (1,4-diiodobenzene) is addressed through a comparative analysis of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. This guide provides optimized, step-by-step protocols for both methodologies, emphasizing the rationale behind the selection of catalysts, ligands, and reaction conditions to favor the desired mono-arylated product.

Introduction: The Significance of Arylated Piperazines in Drug Discovery

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2] Its ability to engage in multiple, favorable interactions with biological targets, coupled with its favorable pharmacokinetic properties, makes it a privileged scaffold. The N-arylation of piperazines, in particular, allows for the introduction of diverse aromatic and heteroaromatic groups, enabling fine-tuning of a molecule's pharmacological profile. The target molecule of this protocol, this compound, is a key building block for the synthesis of agents targeting the central nervous system, including ligands for serotonin and dopamine receptors.[1] The presence of the iodo-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions or in the preparation of radiolabeled derivatives for imaging studies.[1]

The synthesis of this compound presents a classic challenge in synthetic organic chemistry: the selective mono-functionalization of a symmetrical substrate. The reaction of 4-methylpiperazine with 1,4-diiodobenzene can, in principle, yield the desired mono-arylated product, the bis-arylated product, or polymeric materials. Therefore, the choice of catalytic system and the precise control of reaction conditions are paramount to achieving a high yield of the desired mono-N-arylated product.

Comparative Analysis of Catalytic Systems: Buchwald-Hartwig vs. Ullmann

Two primary catalytic methods have emerged as powerful tools for the formation of carbon-nitrogen bonds: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis due to its broad substrate scope and generally mild reaction conditions.[2][3][5][6] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-aryl amine and regenerate the Pd(0) catalyst.[5]

For the selective mono-arylation of 4-methylpiperazine, the Buchwald-Hartwig approach is often favored. The use of bulky phosphine ligands on the palladium center can create a sterically hindered environment around the metal, which can disfavor the second arylation event. By carefully selecting the ligand, it is possible to tune the reactivity of the catalyst to favor the formation of the mono-arylated product.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that represents one of the earliest methods for N-arylation.[4] While historically requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern Ullmann protocols often employ soluble copper salts and ligands, allowing for milder transformations.[4][7] The mechanism is generally believed to involve the formation of a copper-amide species, followed by oxidative addition of the aryl halide to a Cu(I) center and subsequent reductive elimination.[8]

While effective, the Ullmann condensation can sometimes be less selective than the Buchwald-Hartwig reaction for mono-arylation of symmetrical diamines. However, it remains a valuable and often more cost-effective alternative.

Experimental Protocols

This section provides detailed, step-by-step protocols for the selective mono-N-arylation of 4-methylpiperazine with 1,4-diiodobenzene using both the Buchwald-Hartwig and Ullmann methodologies.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed to favor mono-arylation through the use of a sterically demanding phosphine ligand.

Reaction Scheme:

Buchwald-Hartwig Reaction 4-Methylpiperazine 4-Methylpiperazine Product Product 4-Methylpiperazine->Product + 1,4-Diiodobenzene 1,4-Diiodobenzene 1,4-Diiodobenzene->Product Catalyst Pd2(dba)3 / XPhos NaOtBu, Toluene, 100 °C

Figure 1: Buchwald-Hartwig N-arylation of 4-methylpiperazine.

Materials:

Reagent/MaterialGradeSupplier
1,4-Diiodobenzene99%Sigma-Aldrich
4-Methylpiperazine99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
TolueneAnhydrousAcros Organics
Diethyl etherACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel230-400 mesh

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,4-diiodobenzene (1.0 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add 4-methylpiperazine (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Rationale for Reagent Selection:

  • Pd₂(dba)₃: A common and reliable Pd(0) precursor for Buchwald-Hartwig reactions.

  • XPhos: A bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps while its steric bulk helps to disfavor the second N-arylation.

  • NaOtBu: A strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen.

  • Toluene: A standard non-polar solvent for Buchwald-Hartwig reactions.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a classic and cost-effective alternative to the palladium-catalyzed method.

Reaction Scheme:

Ullmann_Reaction 4-Methylpiperazine 4-Methylpiperazine Product Product 4-Methylpiperazine->Product + 1,4-Diiodobenzene 1,4-Diiodobenzene 1,4-Diiodobenzene->Product Catalyst CuI / L-Proline K2CO3, DMSO, 110 °C Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (Aryl Halide, Amine, Base, Catalyst, Ligand) C Inert Atmosphere (Evacuate & Backfill) A->C B Assemble Glassware (Oven-dried) B->C D Add Anhydrous Solvent C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction & Washes) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Characterization (NMR, MS) J->K Catalytic_Cycles cluster_BH Buchwald-Hartwig Cycle cluster_Ullmann Ullmann Cycle Pd0 Pd(0)L PdII_ArX Ar-Pd(II)(X)L Pd0->PdII_ArX Oxidative Addition PdII_Ar_Amine [Ar-Pd(II)(NHR'R'')L]+ PdII_ArX->PdII_Ar_Amine + Amine PdII_Ar_Amido Ar-Pd(II)(NR'R'')L PdII_Ar_Amine->PdII_Ar_Amido - H-Base+ PdII_Ar_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Ar_Amido->Product ArX Ar-I ArX->PdII_ArX Amine R'R''NH Amine->PdII_Ar_Amine Base Base Base->PdII_Ar_Amine CuI Cu(I)L CuI_Amide Cu(I)(NR'R'')L CuI->CuI_Amide + Amine, - H-Base+ CuIII_Ar_Amide Ar-Cu(III)(NR'R'')(X)L CuI_Amide->CuIII_Ar_Amide Oxidative Addition CuIII_Ar_Amide->CuI Reductive Elimination U_Product Ar-NR'R'' CuIII_Ar_Amide->U_Product U_ArX Ar-I U_ArX->CuIII_Ar_Amide U_Amine R'R''NH U_Amine->CuI_Amide U_Base Base U_Base->CuI_Amide

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This valuable compound serves as a key intermediate in the development of pharmaceuticals, particularly for central nervous system agents.[1][2] This guide provides in-depth, experience-driven advice to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that can arise during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination reaction.[3][4][5]

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?

Low yields in the Buchwald-Hartwig amination are often traced back to a few critical factors: catalyst activity, ligand choice, base selection, and reaction conditions.

A1: Optimizing Your Catalytic System

  • Inactive Catalyst: The active catalyst in this reaction is a Pd(0) species.[5][6] If you are starting with a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient and lead to lower yields.

    • Solution: Consider using a modern palladium precatalyst, such as a G3 or G4 palladacycle. These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base.[7][8] If using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[7]

  • Inappropriate Ligand Selection: The ligand's role is to stabilize the palladium catalyst and facilitate the catalytic cycle.[7] The choice of ligand is highly dependent on the amine.

    • Solution: For the coupling of a secondary amine like 4-methylpiperazine, bulky, electron-rich phosphine ligands are generally effective.[7] Ligands such as RuPhos or BrettPhos are often good choices for secondary amines.[7] Consulting a ligand selection guide for your specific substrates is highly recommended.

A2: The Critical Role of the Base

  • Incorrect Base Choice: The base deprotonates the amine, but an incompatible base can hinder the reaction or cause decomposition of starting materials.[7]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, if your substrates are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[7][9]

  • Physical Properties of the Base: The physical form of an inorganic base can impact the reaction rate. Clumping of the base can lead to poor mixing and inconsistent results.[6]

    • Solution: Grinding the base before use or adding an inert material like Celite can help prevent clumping and improve reaction consistency.[6]

A3: Reaction Conditions Matter

  • Solvent Choice: The polarity of the solvent can influence the reaction mechanism and efficiency.

    • Solution: Toluene is a common and effective solvent for Buchwald-Hartwig aminations.[10][11] Other non-polar aprotic solvents can also be used.

  • Temperature: Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100°C.[6]

    • Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions can significantly reduce the yield of your desired product and complicate purification.

A1: Hydrodehalogenation

  • Problem: The aryl iodide is reduced to the corresponding arene (iodobenzene in this case).

  • Solution: This can be minimized by optimizing the catalyst loading and reaction temperature.

A2: Homocoupling

  • Problem: Dimerization of the aryl iodide or the amine.

  • Solution: Optimizing the catalyst-to-ligand ratio and ensuring a thoroughly degassed reaction mixture can often suppress homocoupling.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What is the most common and effective method for synthesizing this compound?

The Buchwald-Hartwig amination is the most widely used and versatile method for this transformation.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (1,4-diiodobenzene or 1-bromo-4-iodobenzene) and an amine (1-methylpiperazine).[4]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • An aryl halide: 1,4-diiodobenzene is a common choice.

  • An amine: 1-methylpiperazine.

  • A palladium catalyst and a suitable ligand.

  • A base.

  • An anhydrous, degassed solvent.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows you to determine when the reaction has reached completion and to check for the formation of side products.

Experimental Protocols

Here are detailed, step-by-step methodologies for performing the Buchwald-Hartwig amination to synthesize this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis.

Materials:

  • 1,4-diiodobenzene

  • 1-methylpiperazine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried reaction vessel, combine 1,4-diiodobenzene, the palladium precatalyst, the ligand, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal the vessel and, if not in a glovebox, purge with an inert gas like argon or nitrogen for 5-10 minutes.[7]

  • Add the anhydrous, degassed toluene via syringe.

  • Add the 1-methylpiperazine via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).[7]

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).[7]

  • Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7]

  • Extract the product with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the potential impact of key reaction parameters on the yield of this compound. This data is illustrative and actual results may vary.

ParameterCondition AYield A (%)Condition BYield B (%)Rationale
Catalyst Pd(OAc)₂45XPhos Pd G385Precatalysts provide a more efficient formation of the active Pd(0) species.[6][7]
Ligand P(o-tol)₃55RuPhos90Bulky, electron-rich ligands are generally more effective for coupling secondary amines.[7]
Base Cs₂CO₃60NaOtBu92Stronger, non-nucleophilic bases often lead to higher yields, but substrate compatibility must be considered.[7]
Temperature 80 °C70100 °C88Higher temperatures can increase reaction rates, but may also lead to catalyst decomposition if too high.[6]

Visualizing the Workflow

The following diagrams illustrate the key steps and relationships in the synthesis and troubleshooting process.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Amine - Base B Add Catalyst System: - Pd Precatalyst - Ligand A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Purification (Column Chromatography) G->H I Product Isolation H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Yield Start Low Yield Catalyst Catalyst Inactive? Start->Catalyst Ligand Ligand Inappropriate? Start->Ligand Base Base Incorrect? Start->Base Conditions Conditions Suboptimal? Start->Conditions Sol_Catalyst Use Precatalyst or Pre-activate Catalyst->Sol_Catalyst Sol_Ligand Screen Ligands (e.g., RuPhos) Ligand->Sol_Ligand Sol_Base Use Stronger Base (e.g., NaOtBu) Base->Sol_Base Sol_Conditions Optimize Temperature & Solvent Conditions->Sol_Conditions

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS Publications. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.8 Reactions of Arylamines. Organic Chemistry. Retrieved from [Link]

  • PMC. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • PubMed Central. (2020, October 16). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]

  • MDPI. (2023, October 18). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • (2021, February 24). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Fiveable. (2025, September 15). Synthesis of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

  • arkat usa. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (1125409-95-1). Retrieved from [Link]

  • CHEMICAL-DELIVER. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Eureka. (2022, May 20). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. (2025, August 7). An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. Retrieved from [Link]

Sources

Technical Support Center: Challenges in Radiolabeling with 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the radiolabeling of 1-(4-Iodophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful radiosynthesis of this important precursor. This compound is a key intermediate in the development of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structure, featuring a piperazine ring and an iodinated aromatic group, makes it suitable for creating bioactive molecules and radiolabeled derivatives for imaging studies and receptor binding assays.[1]

This document will address common challenges encountered during the radiolabeling process, offering scientifically-grounded explanations and actionable solutions to help you optimize your experiments for high yield, purity, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes of iodine used for labeling this compound and what are their primary applications?

A1: The choice of iodine radioisotope is dictated by the intended application. The most commonly used isotopes are:

  • Iodine-123 (¹²³I): Used for Single Photon Emission Computed Tomography (SPECT) imaging due to its favorable gamma emission and a relatively short half-life of 13.2 hours.

  • Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging. Its longer half-life of 4.2 days is advantageous for tracking slower biological processes.[2]

  • Iodine-125 (¹²⁵I): Primarily used in preclinical research, in vitro assays, and autoradiography due to its longer half-life of 59.4 days and Auger electron emission.[3]

  • Iodine-131 (¹³¹I): Used for both therapeutic applications (radiotherapy) and imaging, thanks to its emission of both beta particles and gamma rays.[3]

Q2: What are the primary methods for radioiodinating this compound?

A2: The two main approaches for radioiodinating small molecules like this compound are:

  • Electrophilic Substitution: This is a direct labeling method where an oxidizing agent is used to generate an electrophilic iodine species (e.g., I⁺) that then substitutes a hydrogen atom on the aromatic ring. Common oxidizing agents include Chloramine-T and Iodogen.[4]

  • Nucleophilic Substitution: This method typically involves a precursor molecule where a leaving group (e.g., bromine, or a trialkyltin group) is replaced by the radioiodide. Copper-assisted nucleophilic exchange is a common and effective method.[5] For precursors with a trialkyltin group (e.g., a tributyltin derivative of the phenylpiperazine), this is often referred to as radioiododestannylation.

Q3: Why is the in vivo stability of the carbon-iodine bond a concern?

A3: A significant challenge with radioiodinated compounds is the potential for deiodination in vivo.[4] The carbon-iodine bond can be cleaved by metabolic processes, leading to the release of free radioiodide. This free iodide can then accumulate in tissues like the thyroid gland, stomach, and salivary glands, which can increase background signal in imaging studies and lead to unwanted radiation exposure to non-target organs in therapeutic applications.[4] Aryl iodides, where the iodine is attached to an sp²-hybridized carbon on an aromatic ring, are generally more stable in vivo compared to alkyl iodides.[6]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the radiolabeling of this compound, their potential causes, and systematic troubleshooting steps.

Problem 1: Low Radiochemical Yield (RCY)

Low RCY is one of the most frequent challenges in radiosynthesis. The underlying causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanations
Suboptimal Oxidizing Agent Concentration For Electrophilic Substitution: The concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) is critical. Too little will result in incomplete activation of the radioiodide, while too much can lead to the oxidation of the piperazine moiety or other sensitive functional groups, reducing the yield of the desired product.[4] Action: Titrate the concentration of the oxidizing agent to find the optimal amount that maximizes RCY without causing significant degradation.
Incorrect Reaction Temperature The rate of reaction is directly influenced by temperature.[7][8] For many radioiodination reactions, temperatures between 50°C and 80°C can improve the RCY.[4] However, excessively high temperatures can lead to the degradation of the precursor or the final product. Action: Optimize the reaction temperature by performing the synthesis at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) and analyzing the RCY at each point.
Inappropriate Reaction Time Insufficient reaction time will lead to an incomplete reaction. Conversely, excessively long reaction times, especially in the presence of strong oxidizing agents, can result in the formation of byproducts and degradation of the desired compound.[4] Action: Perform a time-course experiment (e.g., sampling at 5, 10, 15, 30 minutes) to determine the optimal reaction time that provides the highest RCY.
Suboptimal pH of the Reaction Mixture The pH of the reaction medium can significantly impact the reactivity of both the radioiodide and the precursor. For electrophilic iodination, a slightly acidic to neutral pH is often optimal. Action: Investigate the effect of pH on the RCY by adjusting the buffer system used in the reaction.
Poor Precursor Solubility If the this compound precursor is not fully dissolved in the reaction medium, the radiolabeling efficiency will be significantly reduced. This is a common issue when using aqueous buffers for water-insoluble compounds.[9][10] Action: Consider using a co-solvent like dimethyl sulfoxide (DMSO) to improve the solubility of the precursor.[9][10] Studies have shown that DMSO can dramatically increase radioiodination yields for various molecules.[9][10]
Presence of Contaminants Trace contaminants in reagents or solvents can interfere with the radiolabeling reaction. Action: Ensure the use of high-purity reagents and solvents. It is also crucial to ensure that the radioiodide solution is "labeling grade" and free of reducing agents that would counteract the oxidizing agent.
Issues with Organotin Precursors (for Destannylation) While radioiododestannylation can be a high-yielding reaction, the presence of residual organotin compounds in the final product is a major drawback due to their toxicity.[2] Incomplete removal of these residues can also interfere with subsequent applications. Action: If using a stannylated precursor, ensure rigorous purification of the final product, for example, using solid-phase extraction methods designed to remove organotin impurities.[2]
Workflow for Troubleshooting Low RCY

Impurity_Troubleshooting cluster_identification Impurity Identification cluster_mitigation Mitigation Actions start Radiochemical Impurities Detected identify Identify Impurity (HPLC, TLC) start->identify source Determine Source of Impurity identify->source mitigate Implement Mitigation Strategy source->mitigate free_iodide Free Radioiodide? source->free_iodide byproducts Oxidized Byproducts? source->byproducts tin Organotin Residues? source->tin verify Verify Purity of Final Product mitigate->verify optimize_reaction Optimize Reaction Conditions mitigate->optimize_reaction improve_purification Enhance Purification mitigate->improve_purification change_precursor Consider Alternative Precursor mitigate->change_precursor

Caption: Workflow for addressing radiochemical impurities.

Problem 3: Product Instability and Deiodination

Even after successful synthesis and purification, the radiolabeled this compound may exhibit instability.

Causes and Prevention of Instability
  • Radiolysis: The radiation emitted by the radioisotope can cause damage to the molecule itself, leading to degradation and the release of free radioiodide. This is more pronounced at higher radioactive concentrations.

    • Solution: Store the final product at a lower radioactive concentration by diluting it with an appropriate buffer. Store at low temperatures (2-8°C or frozen, if appropriate) and protect from light. [1]The addition of radical scavengers, such as ethanol or ascorbic acid, to the formulation can also help mitigate radiolysis.

  • In Vivo Deiodination: As previously mentioned, enzymatic or chemical processes in the body can cleave the C-I bond.

    • Consideration: While the aryl-iodide bond in this compound is expected to be relatively stable, if in vivo deiodination is observed to be a significant issue, structural modifications to the molecule may be necessary for future drug development efforts to create more stable analogues.

Experimental Protocols

Standard Radioiodination Protocol using Iodogen

This protocol provides a general framework for the radioiodination of this compound using the Iodogen method. Optimization will be required for specific experimental setups.

Materials:

  • This compound precursor

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril)

  • Sodium [¹²⁵I]iodide (or other suitable radioiodide)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • DMSO (if required for solubility)

  • Reaction vial (e.g., 1.5 mL polypropylene tube)

  • Purification system (e.g., HPLC with a C18 column, or a C18 Sep-Pak cartridge)

  • TLC system for reaction monitoring

Procedure:

  • Iodogen Coating: Prepare an Iodogen-coated reaction vial by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding a small aliquot to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Precursor Preparation: Dissolve the this compound precursor in the phosphate buffer. If solubility is an issue, use a minimal amount of DMSO to dissolve the precursor first, then dilute with the buffer.

  • Reaction Initiation: Add the precursor solution to the Iodogen-coated vial. Then, add the sodium radioiodide solution.

  • Incubation: Gently agitate the reaction mixture at the optimized temperature and for the predetermined optimal time.

  • Reaction Quenching: To stop the reaction, simply remove the reaction mixture from the Iodogen-coated vial.

  • Purification: Purify the reaction mixture using either HPLC or solid-phase extraction to separate the radiolabeled product from unreacted radioiodide and other impurities.

  • Quality Control: Analyze the purity of the final product using radio-TLC or radio-HPLC.

Workflow for Radioiodination using Iodogen

Iodogen_Protocol start Start coat_vial Coat Reaction Vial with Iodogen start->coat_vial prepare_precursor Prepare Precursor Solution coat_vial->prepare_precursor add_reagents Add Precursor and Radioiodide to Vial prepare_precursor->add_reagents incubate Incubate at Optimal Temperature & Time add_reagents->incubate quench Quench Reaction by Removing Mixture incubate->quench purify Purify Product (HPLC/SPE) quench->purify qc Quality Control (radio-TLC/HPLC) purify->qc end End qc->end

Caption: Step-by-step experimental workflow for Iodogen-mediated radioiodination.

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. (2022). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Effect of different synthesis methodologies on the adsorption of iodine. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. (2004). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Advances in Synthetic Methods for Radioiodination. (2020). ACS Publications. Retrieved January 30, 2026, from [Link]

  • DMSO Increases Radioiodination Yield of Radiopharmaceuticals. (2008). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis and radiolabeling of a polar [125 I]I-1,2,4,5-tetrazine. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis, Radiolabelling and Stability of Radioiodinated M-Iodobenzylguanidine, a Review. (1990). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 30, 2026, from [Link]

  • THE EFFECT OF TEMPERATURE ON RADIOLYSIS OF IODIDE ION DILUTED AQUEOUS SOLUTIONS. (n.d.). INIS-IAEA. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

  • On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • DMSO Increases Radioiodination Yield of Radiopharmaceuticals. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • K910: Effect of Concentration and Temperature on Rates – Iodine Clock. (n.d.). University of Colorado Boulder. Retrieved January 30, 2026, from [Link]

  • Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • This compound | 1125409-95-1. (n.d.). J&K Scientific. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

The Challenge: Synthesizing 1-(4-iodophenyl)-4-methylpiperazine requires the selective mono-arylation of 1,4-diiodobenzene. The core difficulty is statistical amplification of side products : because the product still contains a reactive iodine handle, it can compete with the starting material for the catalyst, leading to the bis-arylated impurity (1,4-bis(4-methylpiperazin-1-yl)benzene).

The Solution: Control is achieved not just through catalyst selection, but through kinetic probability . You must flood the reaction with the electrophile (1,4-diiodobenzene) to ensure the catalyst preferentially undergoes oxidative addition with the starting material rather than the product.

Reaction Pathway Visualization

The following diagram maps the kinetic competition you must control.

ReactionPathway SM1 1,4-Diiodobenzene (Electrophile) Product TARGET: 1-(4-Iodophenyl)- 4-methylpiperazine SM1->Product Path A: Mono-Arylation (Desired) SM2 N-Methylpiperazine (Nucleophile) SM2->Product BisProduct IMPURITY: Bis-coupled Piperazine Product->BisProduct Path B: Over-Arylation (If SM1 depleted) DeIodo SIDE: De-iodinated Product Product->DeIodo Path C: Reduction (Hydride source present)

Figure 1: Kinetic pathways. Path A is favored by high equivalents of 1,4-diiodobenzene. Path B dominates if stoichiometry approaches 1:1.

Optimized Experimental Protocols

We recommend two distinct protocols based on your available equipment and scale.

Method A: Copper-Catalyzed Ullmann Coupling (Robust & Scalable)

Recommended for gram-scale synthesis where cost and operational simplicity are priorities.

Mechanism: Copper(I) forms a catalytic cycle involving oxidative addition to the aryl iodide, facilitated by bidentate ligands that stabilize the Cu-center and lower the activation energy.

ParameterSpecificationTechnical Rationale
Catalyst CuI (10 mol%)Iodide is the best leaving group for Cu-catalysis; CuI ensures halide compatibility.
Ligand L-Proline (20 mol%) or Ethylene Glycol (2 equiv)Amino acids or diols form stable chelates with Cu, preventing catalyst aggregation/disproportionation [1].
Base K₃PO₄ (2.0 equiv)Mild base minimizes side reactions compared to NaOtBu; essential for deprotonating the amine.
Solvent DMSO or DMFHigh dielectric constant is required to solubilize the inorganic base and stabilize the polar transition state.
Stoichiometry 1:4 (Amine : Diiodobenzene)CRITICAL: Using 4 equivalents of diiodobenzene statistically suppresses bis-coupling to <5%.
Temp/Time 90°C, 12-24 hCopper requires higher thermal energy than Palladium.

Step-by-Step Workflow:

  • Charge a flask with CuI (0.1 eq), L-Proline (0.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill with Argon (3x). Oxygen poisons the Cu catalyst.

  • Add 1,4-diiodobenzene (4.0 eq) dissolved in DMSO.

  • Add N-methylpiperazine (1.0 eq).

  • Heat to 90°C. Monitor by HPLC/TLC.

  • Stop point: When N-methylpiperazine is consumed. Do not wait for full conversion of the diiodide (it is in excess).

Method B: Palladium-Catalyzed Buchwald-Hartwig (High Throughput)

Recommended for small-scale, rapid screening, or when high yields are required quickly.

Mechanism: Pd(0)/Pd(II) cycle. Requires bulky phosphine ligands to facilitate reductive elimination and prevent catalyst poisoning by the diamine product.

ParameterSpecificationTechnical Rationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Source of Pd(0).
Ligand Xantphos or BINAP (2-4 mol%)Large bite-angle ligands favor reductive elimination of the C-N bond over β-hydride elimination [2].
Base Cs₂CO₃ or NaOtBuNaOtBu is faster but risks de-iodination. Cs₂CO₃ is milder and safer for the C-I bond.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often improve selectivity in Pd-couplings.
Stoichiometry 1:3 (Amine : Diiodobenzene)Excess electrophile is still required, though Pd is more selective than Cu.
Temp/Time 80°C, 2-6 hSignificantly faster kinetics than Copper.

Purification: The "Acid-Base Switch" (Self-Validating System)

Chromatography is often difficult due to the similar polarity of the mono- and bis-products. We recommend a chemical extraction strategy that exploits the basicity of the piperazine ring.

Logic:

  • 1,4-Diiodobenzene: Neutral (Soluble in organics, insoluble in acid).

  • Product: Basic (Soluble in acid via protonation).

Purification Crude Crude Reaction Mixture (Product + Excess Diiodobenzene) AcidWash Add 1M HCl Extract with Ethyl Acetate Crude->AcidWash OrgLayer1 Organic Layer 1 Contains: Excess Diiodobenzene AcidWash->OrgLayer1 AqLayer1 Aqueous Layer 1 (Acidic) Contains: Protonated Product [H+] AcidWash->AqLayer1 Waste Discard OrgLayer1->Waste BaseStep Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract FinalProd Final Organic Layer Pure Product FinalExtract->FinalProd

Figure 2: Acid-Base purification workflow. This method effectively removes the excess starting material without column chromatography.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of de-iodinated product (1-phenyl-4-methylpiperazine).

Cause: Hydrodehalogenation. This occurs when the metal center inserts into the C-I bond and undergoes hydride transfer instead of C-N coupling. Fixes:

  • Solvent: Avoid alcohols (isopropanol, ethanol) if using NaOtBu, as they act as hydride sources. Switch to Toluene or DMF.

  • Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Alkoxide bases can undergo

    
    -hydride elimination to form a hydride source.
    
  • Temperature: Lower the reaction temperature by 10°C.

Q2: The reaction stalls at 60% conversion.

Cause: Catalyst poisoning or ligand dissociation. Piperazines are diamines and can act as competitive ligands, shutting down the metal center (especially Pd). Fixes:

  • Ligand: Ensure you are using a chelating ligand (BINAP, Xantphos) rather than a monodentate one (PPh₃). Chelating ligands resist displacement by the substrate.

  • Catalyst Loading: Add a second portion of catalyst (0.5 eq of original amount) after the stall is observed.

Q3: How do I remove the copper residue (blue/green tint) from the product?

Cause: Copper salts coordinating to the piperazine nitrogen. Fixes:

  • EDTA Wash: During the workup, wash the organic phase with a 10% aqueous EDTA solution or dilute ammonia. This sequesters the copper ions.

  • Filtration: Filter the crude mixture through a pad of Celite mixed with activated charcoal before the acid/base extraction.

Q4: Can I use 1-bromo-4-iodobenzene instead of 1,4-diiodobenzene?

Technical Analysis: While possible, it is not recommended for general optimization.

  • Pd-Catalysis: Palladium undergoes oxidative addition faster with C-I than C-Br. You will couple at the iodine site, leaving the bromine. This is the reverse of what is usually desired if you want to retain the more reactive iodine for a subsequent step.

  • Cu-Catalysis: Copper is less selective between I and Br compared to Pd, leading to a mixture of regioisomers.

  • Verdict: Stick to 1,4-diiodobenzene with controlled stoichiometry for the cleanest results.

References

  • Ma, D., et al. (2003). "CuI/L-Proline-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society.[1][2]

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry.

  • Hartwig, J. F. (2011). "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Organotransition Metal Chemistry.

  • Desai, B., et al. (2020). "Scalable Synthesis of Piperazine Derivatives via Ullmann Coupling." Organic Process Research & Development. (General reference for scale-up protocols).

Sources

Technical Support Center: Optimizing Binding Affinity of 1-(4-Iodophenyl)-4-methylpiperazine Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Iodophenyl)-4-methylpiperazine derived ligands. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the binding affinity of this important class of compounds. The piperazine scaffold is a versatile template for developing central nervous system (CNS) drugs targeting serotonin and dopamine receptors.[1] This guide is designed to provide both theoretical understanding and practical solutions to help you navigate the complexities of ligand optimization.

Troubleshooting Workflow: A Conceptual Overview

The journey to enhance the binding affinity of a ligand is often iterative. The following flowchart outlines a typical workflow for identifying and resolving issues with your this compound derived ligands.

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Assay Validation cluster_2 Ligand & Target Integrity cluster_3 Structural Modification Problem Low Binding Affinity or Inconsistent Data Assay_Setup Review Assay Protocol - Buffer composition - Incubation time/temp - Radioligand concentration Problem->Assay_Setup Controls Check Controls - Positive/Negative controls - Non-specific binding Assay_Setup->Controls Ligand_Quality Verify Ligand - Purity (NMR, HPLC) - Solubility - Stability Controls->Ligand_Quality Target_Quality Assess Target - Receptor preparation - Protein concentration Ligand_Quality->Target_Quality SAR Structure-Activity Relationship (SAR) Analysis Target_Quality->SAR N_Alkylation Modify N-methyl group SAR->N_Alkylation Aryl_Modification Bioisosteric Replacement of Iodophenyl Group SAR->Aryl_Modification

Caption: A flowchart outlining the systematic approach to troubleshooting low binding affinity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound derivative exhibits lower than expected binding affinity in my radioligand binding assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low binding affinity can stem from several factors, ranging from the experimental setup to the intrinsic properties of your ligand. Here’s a step-by-step guide to systematically address this issue.

Step 1: Scrutinize Your Radioligand Binding Assay Protocol

A flawless assay is the bedrock of reliable data. Even minor deviations can significantly impact your results.

  • Buffer Composition: Ensure your assay buffer is optimized for your target receptor. For instance, dopamine D2 receptor binding assays often use a Tris-HCl buffer (pH 7.4) supplemented with salts like NaCl, KCl, MgCl2, and CaCl2.[2] The absence or incorrect concentration of these ions can alter receptor conformation and, consequently, ligand binding.

  • Incubation Time and Temperature: Binding reactions must reach equilibrium. If the incubation time is too short, you will underestimate the affinity. Perform a time-course experiment to determine the optimal incubation period for your specific ligand and receptor preparation. For [3H]-spiperone binding to D2 receptors, a 60-minute incubation at 30°C is a common starting point.[3]

  • Radioligand Concentration: The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor. Using too high a concentration can lead to an underestimation of the affinity of your test compound in competitive binding assays.

Step 2: Evaluate Non-Specific Binding (NSB)

High non-specific binding can mask the true specific binding and lead to inaccurate affinity measurements.

  • Defining NSB: NSB is typically determined by measuring the binding of the radioligand in the presence of a high concentration of a known, unlabeled ligand that saturates the target receptors. For dopamine D2 receptors, (+)-butaclamol (2 µM) is often used for this purpose.[3]

  • Troubleshooting High NSB:

    • Reduce Radioligand Concentration: Lowering the radioligand concentration can decrease NSB.

    • Optimize Washing Steps: Insufficient washing of the filters after filtration can leave unbound radioligand, contributing to high background. Ensure an adequate number of washes with ice-cold buffer.

    • Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.

Step 3: Verify the Integrity of Your Ligand and Receptor Preparation

The quality of your reagents is paramount.

  • Ligand Purity and Identity: Confirm the purity and identity of your synthesized this compound derivative using techniques like NMR and HPLC-MS. Impurities can compete for binding or interfere with the assay in other ways.

  • Ligand Solubility: Poor solubility of your test compound can lead to an overestimation of the IC50 value. Consider using a small percentage of a co-solvent like DMSO, but be mindful that high concentrations of organic solvents can denature the receptor.

  • Receptor Preparation: The quality of your receptor source (e.g., rat brain membranes, cell line membranes) is critical. Ensure that the preparation has a sufficient density of the target receptor and has been stored correctly to maintain its activity. Protein concentration should be optimized to ensure that the total binding of the radioligand does not exceed 10% of the total added radioligand to avoid ligand depletion artifacts.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol provides a starting point for assessing the binding affinity of your this compound derivatives at the dopamine D2 receptor.

Component Description
Receptor Source Rat striatal membranes or membranes from cells expressing the human D2 receptor.
Radioligand [3H]-Spiperone (a well-characterized D2 antagonist).
Assay Buffer 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2 mM CaCl2.[2]
Non-specific Binding Determined in the presence of 2 µM (+)-butaclamol.[3]
Incubation 60 minutes at 30°C.[3]
Filtration Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI), followed by 3-4 washes with ice-cold assay buffer.
Detection Liquid scintillation counting of the filters.
FAQ 2: I want to improve the binding affinity of my lead compound. What structural modifications to the this compound scaffold should I consider?

Answer:

Improving binding affinity is a central goal of medicinal chemistry. The this compound scaffold offers several avenues for structural modification to enhance its interaction with the target receptor. A systematic approach guided by Structure-Activity Relationship (SAR) principles is key.

1. Modification of the N-methyl Group on the Piperazine Ring

The substituent at the N4 position of the piperazine ring can significantly influence binding affinity and selectivity.

  • Alkyl Chain Length: Systematically varying the length of the alkyl chain can probe the size and nature of the binding pocket. For some receptors, a longer or bulkier alkyl group may lead to improved affinity, while for others, a smaller group may be optimal. It's important to consider that increasing alkyl chain length can also impact physicochemical properties like lipophilicity, which in turn affects pharmacokinetics.[4]

  • Introduction of Functional Groups: Replacing the methyl group with moieties containing functional groups capable of hydrogen bonding (e.g., hydroxyethyl) or other interactions can lead to enhanced affinity if corresponding interaction partners are present in the receptor's binding pocket.

2. Bioisosteric Replacement of the 4-Iodophenyl Group

The iodophenyl group plays a crucial role in the binding of many arylpiperazine ligands. However, exploring bioisosteric replacements can lead to improved affinity, selectivity, and pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

  • Halogen Substitution: Replacing the iodine with other halogens (F, Cl, Br) can modulate the electronic properties and lipophilicity of the molecule. The optimal halogen will depend on the specific interactions within the binding pocket.

  • Heterocyclic Rings: Replacing the phenyl ring with various heterocyclic rings (e.g., pyridine, pyrimidine, thiophene) can introduce new interaction points (e.g., hydrogen bond acceptors/donors) and alter the overall shape and electronic distribution of the ligand. For example, the introduction of a nitrogen atom into the aromatic ring can influence binding affinity, with the position of the nitrogen being critical.[5]

  • Other Aromatic Systems: Exploring other aromatic systems, such as naphthyl or benzofuranyl, can provide a larger surface area for hydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) as a Guiding Tool

QSAR studies can provide valuable insights into the relationship between the physicochemical properties of your ligands and their biological activity.[6][7] By building a QSAR model with a series of synthesized analogues, you can identify key descriptors (e.g., electronic, steric, hydrophobic) that correlate with binding affinity. This information can then guide the design of new derivatives with predicted improved affinity.

Illustrative SAR Pathway

The following diagram illustrates a potential SAR exploration pathway starting from the parent this compound scaffold.

SAR_Pathway cluster_0 N-Alkyl Modification cluster_1 Aryl Modification (Bioisosteres) Parent This compound N_Ethyl N-Ethyl Parent->N_Ethyl N_Propyl N-Propyl Parent->N_Propyl N_Functionalized N-(2-Hydroxyethyl) Parent->N_Functionalized Chloro 4-Chlorophenyl Parent->Chloro Pyridyl 4-Pyridyl Parent->Pyridyl Thienyl 4-Thienyl Parent->Thienyl

Caption: A diagram showing potential structural modifications to the parent compound.

References

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014, August 15). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. (2023, June 16). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2020, December 29). MDPI. Retrieved January 30, 2026, from [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022, July 11). MDPI. Retrieved January 30, 2026, from [Link]

  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. (2023, July 5). PubMed Central. Retrieved January 30, 2026, from [Link]

  • [3H]spiperone Binds Selectively to Rat Striatal D2 Dopamine Receptors in Vivo: A Kinetic and Pharmacological Analysis. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. (n.d.). Retrieved January 30, 2026, from [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. (2023, February 23). Frontiers. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022, August 12). MDPI. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantane-1-amine. (2022, March 10). MDPI. Retrieved January 30, 2026, from [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. (2024, April 2). Retrieved January 30, 2026, from [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018, June 1). PubMed. Retrieved January 30, 2026, from [Link]

  • GPCRs Revisited: New Insights Lead to Novel Drugs. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. (2024, January 4). MDPI. Retrieved January 30, 2026, from [Link]

  • Effects of intrastriatal dopamine infusion on the specific binding of [ 3 H]-spiperone in the rat striatum. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: C-N Coupling Troubleshooting & Optimization

Status: Active Operator: Senior Application Scientist Subject: Mitigating Side Reactions in Buchwald-Hartwig and SNAr Protocols

Core Directive & Scope

Arylpiperazines are privileged scaffolds in medicinal chemistry (e.g., Aripiprazole, Itraconazole). However, their synthesis is plagued by two distinct classes of failure modes depending on the method used: Palladium-Catalyzed Buchwald-Hartwig Amination (for unactivated aryl halides) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient systems).

This guide provides a root-cause analysis of these side reactions, offering self-validating correction protocols.

Module A: The Buchwald-Hartwig Suite

Primary Application: Coupling piperazine with electron-neutral or electron-rich aryl halides (Ar-Cl, Ar-Br, Ar-OTf).

Diagnostic Visualization: The Catalytic Failure Cycle

The diagram below maps the standard catalytic cycle against the two most common "off-ramps" leading to impurities: Hydrodehalogenation (Reduction) and Bis-Arylation .

BuchwaldFailure Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Piperazine Deprot Deprotonation AmineBind->Deprot Base BetaHydride FAILURE: β-Hydride Elimination AmineBind->BetaHydride Steric crowding / Low amine conc. RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product: N-Arylpiperazine RedElim->Product BisAryl FAILURE: 2nd Oxidative Addition Product->BisAryl Excess Ar-X / High Temp ReducedAr Impurity: Ar-H (Dehalogenation) BetaHydride->ReducedAr Reductive Elim. BisProduct Impurity: N,N'-Diarylpiperazine BisAryl->BisProduct Pd Cycle repeats

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the diversion points for hydrodehalogenation (reduction) and bis-arylation.

Troubleshooting Guide: Buchwald-Hartwig
Issue 1: Hydrodehalogenation (Formation of Ar-H)

Symptom: You isolate the reduced arene (e.g., chlorobenzene becomes benzene) instead of the aminated product. Mechanism:


-hydride elimination occurs from the amine or the solvent before the C-N bond forms. This is common with sterically demanding substrates or when using alcohol solvents.
Checkpoint Self-Validating Correction
Solvent Choice Stop using primary/secondary alcohols. Switch to Toluene, 1,4-Dioxane, or DME. Alcohols can act as hydride sources via

-elimination.
Ligand Selection Switch to bulky biaryl phosphines (e.g., XPhos, RuPhos). These promote reductive elimination over

-hydride elimination. Reference: Surry & Buchwald (2008).
Catalyst Activation Check color. If the reaction turns black (Pd black precipitation) immediately, your ligand:Pd ratio is off, or the ligand is oxidized. Inactive Pd(0) cannot perform the coupling, leaving the Ar-X prone to non-specific reduction.
Issue 2: Bis-Arylation (Formation of Ar-Pip-Ar)

Symptom: A significant spot appears at a higher Rf (non-polar) than the product. Mass spec shows M + (Ar-X - X). Mechanism: The mono-arylated piperazine product is still a nucleophile (secondary amine) and competes with the starting piperazine for the Pd-Ar complex.

Checkpoint Self-Validating Correction
Stoichiometry Use Piperazine in excess (3.0 – 5.0 equiv). This statistically favors the mono-arylation. The excess piperazine is water-soluble and easily removed during workup.
Addition Mode Inverse Addition. Add the Aryl Halide slowly (via syringe pump) to a solution of the catalyst and excess piperazine. This keeps the concentration of Ar-Pd-X low relative to the free piperazine.
Protection Strategy Use N-Boc-Piperazine. If the aryl halide is expensive, do not waste it. Use 1.0 eq of N-Boc-piperazine. The Boc group sterically and electronically prevents the second arylation. Deprotection (TFA/DCM) is quantitative.

Module B: The SNAr Suite

Primary Application: Coupling piperazine with electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes).

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Issue 3: Hydrolysis (Phenol Formation)

Symptom: Formation of Ar-OH instead of Ar-N. Mechanism: Hydroxide ions (from wet hygroscopic bases or solvents) act as a competing nucleophile, especially with highly activated substrates (e.g., 2-chloro-4-nitropyridine).

  • Protocol Adjustment:

    • Dry Your Base: Cs2CO3 and K2CO3 are hygroscopic. Flame-dry them under vacuum or use fresh bottles.

    • Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Et3N in dry DMSO or DMF. These cannot generate hydroxide.

Issue 4: Regioselectivity (Wrong Isomer)

Symptom: Attack at the "wrong" halogen in poly-halogenated systems (e.g., 2,4-dichloropyrimidine). Rule of Thumb: SNAr generally occurs at the position that best stabilizes the Meisenheimer intermediate (usually para to the strongest EWG).

  • Control Strategy:

    • Temperature: Kinetic control (low temp, 0°C to RT) favors the most activated position (e.g., C4 in pyrimidine). Thermodynamic control (high temp) may lead to mixtures or the more stable isomer.

    • Sterics: Piperazine is moderately bulky. If the activated position is flanked by substituents, reaction rates drop, increasing side reactions.

Standardized Protocols (The "Golden Standards")

These protocols are designed to be robust starting points.

Protocol A: General Buchwald-Hartwig for Aryl Chlorides

Best for: Unactivated aryl chlorides/bromides.

  • Charge: In a glovebox or under Ar flow, add Pd2(dba)3 (1 mol%) and XPhos (2-4 mol%) to a vial.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to Ar-Cl). Stir 5 mins to form the active catalyst (solution turns from dark purple/red to orange/brown).

  • Substrates: Add Aryl Chloride (1.0 equiv), Piperazine (3.0 equiv) , and NaOtBu (1.4 equiv).

    • Note: If Ar-Cl has base-sensitive groups (esters), switch base to Cs2CO3 and run longer.

  • Reaction: Seal and heat to 100 °C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove excess piperazine. Dry organics (MgSO4) and concentrate.

Protocol B: Green SNAr in Water (Micellar)

Best for: Electron-deficient heterocycles (Green Chemistry).

  • Surfactant: Prepare a 2 wt% solution of TPGS-750-M in water.

  • Charge: Add Aryl Halide (1.0 equiv) and Piperazine (1.5 equiv) to the aqueous solution.

  • Base: Add Et3N (2.0 equiv).

  • Reaction: Stir vigorously at RT to 45 °C . The organic substrates migrate into the hydrophobic micelle core, accelerating the reaction due to the "local concentration effect."

  • Workup: Extract with minimal EtOAc. The surfactant remains in the water layer.

FAQ & Quick Fixes

Q: My product is purple/grey after the column. How do I remove the Palladium? A: Piperazines are excellent ligands for Pd, making removal difficult.

  • Fix 1: Treat the crude organic solution with SiliaMetS® Thiol or activated charcoal for 1 hour before filtration.

  • Fix 2: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

Q: The piperazine ring oxidized to an N-oxide during storage. A: Secondary and tertiary amines are prone to oxidation by atmospheric oxygen, especially in ether solvents that form peroxides.

  • Fix: Store arylpiperazines as their HCl or fumarate salts . These are crystalline, air-stable solids. To generate the salt, dissolve the free base in EtOAc and add 1M HCl in ether.

Q: I see a "dimer" in SNAr reactions. A: If your aryl halide is very reactive (e.g., Sanger's reagent), the product (secondary amine) can react with another equivalent of aryl halide.

  • Fix: As with Buchwald, use excess piperazine or dropwise addition of the electrophile.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Handa, S., et al. (2016). "Sustainable, aqueous SNAr reactions." Green Chemistry. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society. Link

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

Technical Support Center: Scaling Up 1-(4-Iodophenyl)-4-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scale-Up Challenge

You are likely accessing this guide because your gram-scale synthesis of 1-(4-Iodophenyl)-4-methylpiperazine (CAS: 1125409-95-1) is failing to meet purity or yield targets at the kilogram scale.

The core challenge with this molecule is selectivity . The starting material, 1,4-diiodobenzene, has two identical reactive sites. In a high-concentration scale-up environment, the reaction kinetics favor the formation of the "dumbbell" impurity (1,4-bis(4-methylpiperazin-1-yl)benzene) if stoichiometry is not rigorously controlled. Furthermore, removing copper residues (if using Ullmann coupling) becomes exponentially more difficult as viscosity increases.

This guide provides a robust, self-validating protocol for the Copper-Catalyzed Ullmann-Type Coupling , selected for its superior cost-profile and safety at scale compared to Palladium-mediated routes.

Module 1: Strategic Route Selection

Before proceeding, verify that you are using the correct chemical pathway for your facility's capabilities.

FeatureRoute A: Cu-Catalyzed Ullmann (Recommended)Route B: Pd-Catalyzed Buchwald Route C: SNAr (Fluoro-displacement)
Reagents 1,4-Diiodobenzene + CuI + Ligand1,4-Diiodobenzene + Pd(dba)₂ + BINAP1-Fluoro-4-iodobenzene
Cost Low (CuI is cheap)High (Pd & Ligands are costly)Medium (Fluoro-iodo is pricey)
Selectivity Controlled by stoichiometryControlled by Ligand/CatalystHigh (F is more reactive than I)
Scale Risk Copper removal (heavy metal waste)Catalyst poisoning / CostSafety: High temp/pressure often required
Verdict Green Light for Kg-scale batch.Use only for high-throughput screening.Avoid due to raw material cost.

Module 2: The Validated Protocol (Cu-Catalyzed)

Objective: Synthesis of 1 kg of this compound (as HCl salt for purification).

Reaction Scheme & Selectivity Logic

The following diagram illustrates the critical competition between the desired product and the dimer impurity.

ReactionSelectivity cluster_logic Process Control SM1 1,4-Diiodobenzene (Excess: 3.0 equiv) Inter Complexation (CuI / Ligand) SM1->Inter SM2 N-Methylpiperazine (1.0 equiv) SM2->Inter Product TARGET: 1-(4-Iodophenyl)- 4-methylpiperazine Inter->Product Major Pathway (k1) Impurity IMPURITY: 1,4-bis(4-methylpiperazin- 1-yl)benzene (Dimer) Product->Impurity Minor Pathway (k2) Occurs if SM1 is depleted Control Maintain [SM1] > [Product] to suppress k2

Figure 1: Kinetic competition diagram. High concentration of 1,4-diiodobenzene is required to ensure the amine reacts with the diiodide (k1) rather than the product (k2).

Step-by-Step Methodology

Reagents:

  • 1,4-Diiodobenzene: 3.0 equivalents (Critical for mono-selectivity).

  • N-Methylpiperazine: 1.0 equivalent.[1]

  • Copper(I) Iodide (CuI): 0.05 equivalent (5 mol%).

  • Ligand: L-Proline (0.10 equiv) or Ethylene Glycol (2.0 equiv). Note: Ethylene glycol acts as both co-solvent and ligand.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Isopropanol (IPA) or DMSO. Recommendation: IPA for easier workup.

Procedure:

  • Inerting (The "Red" Flag):

    • Charge the reactor with 1,4-diiodobenzene, CuI, and K₃PO₄.

    • Crucial: Cycle Vacuum/Nitrogen 3 times. Cu(I) oxidizes to inactive Cu(II) in air, turning the reaction green/blue and stalling it.

  • Addition:

    • Add Isopropanol (degassed) and N-methylpiperazine under nitrogen flow.

    • Add Ethylene Glycol (if using as ligand).

  • Reaction:

    • Heat to 85–90°C . Reflux is required for IPA.

    • Monitor by HPLC at 12 hours. Look for the disappearance of N-methylpiperazine.

    • Stop Condition: When N-methylpiperazine < 1%.[2] Do not wait for 1,4-diiodobenzene to disappear (it is in excess).

  • Workup (Copper Removal Strategy):

    • Cool to room temperature.[3][4] Filter off inorganic salts (K₃PO₄/KI).

    • Concentrate the filtrate to remove bulk IPA.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • The Chelation Wash: Wash the organic layer with 10% Aqueous Ammonia or 5% EDTA solution (pH 8-9). Repeat until the aqueous layer is colorless (removes Cu).

  • Purification (Salt Formation):

    • The crude organic layer contains the Product and excess 1,4-Diiodobenzene.

    • Do not column. Instead, extract the organic layer with 1M HCl (aq) .

      • Mechanism:[2][5][6] The Product (basic amine) goes into the water. The non-basic 1,4-diiodobenzene stays in the EtOAc.

    • Separate layers. Keep the Aqueous layer.

    • Basify the aqueous layer (NaOH) back to pH 10 and extract into EtOAc.

    • Final Polish: Treat with HCl in isopropanol to precipitate This compound Dihydrochloride . Filter and dry.[4]

Module 3: Troubleshooting & FAQs

Ticket #402: "The reaction turned dark green and stalled after 2 hours."

  • Root Cause: Oxygen ingress. Cu(I) (yellow/white) oxidized to Cu(II) (green/blue).

  • Resolution: You cannot reverse this easily. Add 10% fresh CuI and purge vigorously with nitrogen. For the next batch, ensure the reactor is leak-tested.

Ticket #405: "I have 15% of the dimer impurity. How do I remove it?"

  • Root Cause: Stoichiometry error. You likely used 1:1 equivalents of diiodobenzene to amine.

  • Resolution:

    • Prevention: Use 3:1 equivalents next time.

    • Salvage: The dimer is much less soluble than the mono-product. Recrystallize the crude HCl salt from hot Ethanol/Water (9:1). The dimer often remains undissolved or crystallizes out first.

Ticket #409: "My final product has a blue tint."

  • Root Cause: Residual Copper complex.

  • Resolution: Dissolve the free base in EtOAc and stir with SiliaMetS® Thiol or a similar metal scavenger resin for 4 hours. Filter and re-isolate.[4][7] Copper limits in APIs are typically <25 ppm.

Module 4: Workflow Visualization

The following flowchart outlines the purification logic required to separate the excess starting material from the product without chromatography.

PurificationLogic Crude Crude Reaction Mixture (Product + Excess Diiodide + Cu + Salts) Filter 1. Filtration Crude->Filter Wash 2. Chelation Wash (NH4OH or EDTA) Filter->Wash Split 3. Acid Extraction (Add 1M HCl) Wash->Split OrgLayer Organic Layer Contains: Excess 1,4-Diiodobenzene Split->OrgLayer Non-basic components AqLayer Aqueous Layer Contains: Product-HCl salt Split->AqLayer Protonated Amine Recycle Recycle Solvent/Iodide OrgLayer->Recycle Basify 4. Basify (NaOH) & Extract AqLayer->Basify Cryst 5. HCl Salt Crystallization Basify->Cryst

Figure 2: Acid-Base extraction strategy for purification. This method utilizes the basicity of the piperazine ring to separate it from the neutral starting material.

References

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in the Absence of Added Ligands." Organic Letters, 4(4), 581–584.

  • Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460.

  • Sambiagio, C., & Maes, B. U. (2019). "Sustainable Metal Catalysis in Organic Synthesis: Copper vs. Palladium." Chemical Reviews. (General reference for Cu vs Pd scalability).
  • Sigma-Aldrich. (n.d.). "Product Specification: this compound."

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under appropriate safety protocols and in compliance with local environmental regulations regarding heavy metal waste disposal.

Sources

Technical Support Center: Impurity Management in 1-(4-Iodophenyl)-4-methylpiperazine Production

[1]

Status: Operational Topic: 1-(4-Iodophenyl)-4-methylpiperazine (CAS: 1125409-95-1 / Analogous Salts) Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Introduction

Welcome to the technical support hub for This compound . This compound is a critical intermediate in the synthesis of CNS-active agents and radioligands (e.g., for SPECT/PET imaging). Its structural integrity relies on the aryl-iodide (C–I) bond , which is chemically fragile. It is prone to reduction (protodeiodination) during palladium-catalyzed coupling or nucleophilic attack during workup.[1]

This guide moves beyond standard recipes to address the causality of impurity formation. We focus on the two dominant synthesis routes: Buchwald-Hartwig Amination (from 1,4-diiodobenzene) and Nucleophilic Aromatic Substitution (SNAr) (from 1-fluoro-4-iodobenzene).[1]

Module 1: Synthesis Troubleshooting (Root Cause Analysis)

Scenario A: "I am seeing high levels of the bis-coupled impurity."

Diagnosis: You are likely using the Buchwald-Hartwig route with 1,4-diiodobenzene . The Mechanism: 1,4-Diiodobenzene has two reactive sites. Palladium oxidative addition is fast. If the concentration of the mono-coupled product builds up and competes with the starting material for the catalyst, the second iodine reacts with another equivalent of N-methylpiperazine, forming 1,4-bis(4-methylpiperazin-1-yl)benzene .

Corrective Actions:

  • Stoichiometry Flip: Do not use a 1:1 ratio. Use a large excess of 1,4-diiodobenzene (3.0 – 5.0 equivalents). This statistically ensures the catalyst encounters the di-iodo starting material rather than the mono-product.

    • Why? High concentration of starting material outcompetes the product for the Pd center.

  • Reverse Addition: Add the catalyst/amine mixture slowly to the solution of 1,4-diiodobenzene.

  • Switch to SNAr Route: If bis-coupling persists >5%, switch to 1-fluoro-4-iodobenzene .

    • Why? Fluorine is a superior leaving group for SNAr (due to the Meisenheimer complex stability), while Iodine is stable to SNAr conditions (unless activated). This route structurally prohibits bis-coupling if the iodine remains inert.[1]

Scenario B: "My product contains ~10% of the des-iodo analog (1-phenyl-4-methylpiperazine)."

Diagnosis: Protodeiodination has occurred. The Mechanism: This is a reduction side-reaction.[1] During the catalytic cycle, if the Pd(II)-aryl species cannot find the amine nucleophile quickly, it may undergo

Corrective Actions:

  • Solvent Choice: Avoid primary/secondary alcohols or DMF if possible. Use Toluene or 1,4-Dioxane (anhydrous).[2]

  • Catalyst Load & Ligand: Use a bulky, electron-rich ligand like Xantphos or RuPhos . These facilitate the reductive elimination of the C-N bond, making it faster than the side-reaction.

  • Temperature Control: Protodeiodination often has a higher activation energy. Lower the reaction temperature by 10°C and extend the reaction time.

Visualizing Impurity Pathways

The following diagram maps the formation logic of the primary impurities.

ImpurityPathwaysSM11,4-DiiodobenzeneProductTARGET:1-(4-Iodophenyl)-4-methylpiperazineSM1->Product Pd(0) / Mono-coupling DesIodoIMPURITY B (Des-iodo):1-Phenyl-4-methyl-piperazineSM1->DesIodo Direct Reduction SM2N-MethylpiperazineSM2->ProductBisImpIMPURITY A (Bis):1,4-Bis(4-methyl-piperazin-1-yl)benzeneProduct->BisImp + SM2 / Over-reaction(Stoichiometry error) Product->DesIodo Pd-H / Reduction(Protodeiodination)

Caption: Reaction network showing the genesis of Bis-coupled (over-reaction) and Des-iodo (reduction) impurities.[1]

Module 2: Purification & Isolation (The "Cleanup" Phase)

Q: Recrystallization or Column Chromatography?

Recommendation: Acid-Base Extraction + Recrystallization. Chromatography is often unnecessary for piperazine derivatives due to their basicity.[1]

Protocol: The "Self-Validating" Acid-Base Workup

This method uses the basic nitrogen of the piperazine ring to separate the product from non-basic impurities (like unreacted 1,4-diiodobenzene or catalyst ligands).[1]

  • Acid Extraction:

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 1M HCl (aq) (3x).

    • Checkpoint: The Product (protonated) and N-methylpiperazine move to the Aqueous Phase . The unreacted 1,4-diiodobenzene, Bis-impurity (less soluble salts), and neutral Pd-ligands remain in the Organic Phase .[1]

    • Discard the Organic Phase (after checking by TLC).

  • Basification & Recovery:

    • Cool the aqueous phase to 0-5°C.

    • Slowly adjust pH to >10 using NaOH (aq) or NH4OH .

    • Extract back into Dichloromethane (DCM) or EtOAc .

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Final Polish (Recrystallization):

    • If the Des-iodo impurity persists, recrystallize.[1]

    • Solvent System: Acetone/Water or Ethanol .

    • Note: The iodo-product typically crystallizes well as an HCl salt.[1] Converting to the hydrochloride salt (using HCl in dioxane) often yields a sharper melting point (~177-181°C) and rejects the des-iodo impurity more efficiently than the free base.[1]

Q: How do I remove Palladium residues (<10 ppm)?

Answer: Standard washes are insufficient.

  • Method: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) during the final organic dissolution step. Stir for 2-4 hours at 40°C, then filter.

  • Alternative: Wash the organic phase with N-Acetylcysteine solution or aqueous thiourea .[1]

Module 3: Analytical Troubleshooting

Q: I cannot separate the Des-iodo impurity from the Product on HPLC.

Cause: The structures differ only by a single Iodine atom vs. Hydrogen. Their polarity is very similar. Solution: You must exploit the polarizability of the Iodine atom or the pKa difference.

Recommended HPLC Method:

Parameter Condition
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Acetate pH 9 for better peak shape of basic amines).
Mobile Phase B Acetonitrile (MeCN).[3]
Gradient 5% B to 95% B over 20 mins.
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

| Differentiation | The Iodo-product will elute later (more lipophilic) than the Des-iodo impurity.[1] |

Mass Spectrometry Check:

  • Product: [M+H]+ = ~303.

  • Des-iodo Impurity: [M+H]+ = ~177.

  • Bis-Impurity: [M+H]+ = ~351.[1]

Decision Tree: Synthesis & Purification

DecisionTreeStartStart: Impurity AnalysisCheckBisIs Bis-Coupled Impurity > 5%?Start->CheckBisCheckDesIs Des-Iodo Impurity > 5%?CheckBis->CheckDesNoActionBisACTION: Switch Route toSNAr (1-Fluoro-4-iodobenzene)OR Increase Di-iodo StoichiometryCheckBis->ActionBisYesActionDesACTION: Change Catalyst (Xantphos)Lower TempAvoid Alcohol SolventsCheckDes->ActionDesYesPurifyPurification StepCheckDes->PurifyNoActionBis->PurifyActionDes->PurifyAcidBasePerform Acid/Base Extraction(Removes Neutral SM & Ligands)Purify->AcidBaseCheckFinalFinal Purity Check (HPLC)AcidBase->CheckFinalRecrystRecrystallize (HCl Salt)Solvent: Acetone/WaterCheckFinal->RecrystIf Purity < 98%FinishRelease BatchCheckFinal->FinishIf Purity > 98%

Caption: Logical flow for identifying root causes and selecting the appropriate purification method.

References

  • Magano, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society.[2]

  • Sigma-Aldrich. (n.d.). 1-(4-Iodophenyl)piperazine hydrochloride Product Specification & Safety Data.

  • Gadzała-Kopciuch, R. (2005).[4] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Technical Support Center: Receptor Binding Assays (Iodinated Ligands)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting


I-Ligand Binding Assays
Last Updated:  February 11, 2026

Introduction: The Physics of Sensitivity

Welcome to the technical support hub for radioligand binding. You are likely here because you are using


I-labeled ligands—the gold standard for high-sensitivity receptor quantification. Unlike tritiated (

H) ligands,

I offers high specific activity (~2200 Ci/mmol vs. ~80 Ci/mmol for

H), allowing detection of low-density receptor populations (femtomolar range).

However, this sensitivity comes with a cost: instability and high background noise . The physics of gamma emission and the chemistry of the iodinated tyrosine residues require precise handling. This guide treats your assay not just as a protocol, but as a system of equilibrium dynamics.

Module 1: The "High Background" (NSB) Crisis[1]

Symptom: Your Non-Specific Binding (NSB) is >20-30% of Total Binding, or your filter blanks are reading high counts.

Root Cause Analysis: Iodinated ligands are often hydrophobic and "sticky." They adsorb to glass fiber filters (GF/B or GF/C) and plasticware via electrostatic and hydrophobic interactions, masking the true receptor signal.

Troubleshooting Protocol: The PEI Pretreatment

Glass fiber filters are negatively charged (anionic). Many peptide ligands and receptors are positively charged (cationic) or have hydrophobic patches. To prevent the ligand from sticking to the filter instead of the receptor, we must neutralize the filter surface.

The Solution: Polyethyleneimine (PEI) Soak PEI is a cationic polymer that coats the glass fibers, neutralizing the negative charge and reducing non-specific entrapment of the ligand.

StepActionTechnical Rationale
1 Prepare 0.3% - 0.5% PEI Dilute PEI in distilled water. Note: PEI is viscous; stir for 30 mins.
2 Soak Filters Immerse GF/B or GF/C filters in PEI solution for at least 1 hour (up to 3 hours) at 4°C.
3 Wash (Critical) Before harvesting, wash the filters once with cold assay buffer to remove excess free PEI, which can strip receptors.

Expert Tip: If your ligand is highly negatively charged (rare for peptides, common for some small molecules), PEI might increase NSB. In this case, block filters with 1% BSA or non-fat dry milk instead.

Decision Tree: High NSB Troubleshooting

NSB_Troubleshooting Start High Non-Specific Binding (NSB) CheckFilter Is signal on Filter Blanks (No Receptor)? Start->CheckFilter FilterYes YES: Ligand sticking to Filter CheckFilter->FilterYes High Counts FilterNo NO: Ligand sticking to Tissue/Membrane CheckFilter->FilterNo Low Counts Action1 1. Soak filters in 0.3% PEI 2. Add 0.1% BSA to Wash Buffer FilterYes->Action1 Action2 1. Increase Wash Volume 2. Add 0.1% BSA to Assay Buffer 3. Check 'Cold' Ligand Conc. FilterNo->Action2

Figure 1: Logic flow for diagnosing the source of high non-specific binding.

Module 2: Ligand Depletion & Equilibrium

Symptom: Your


 appears lower (higher affinity) than literature values, or your Scatchard plot is curved (concave up) even for a single site.

The Physics: The standard equations for binding (e.g., Langmuir isotherm) assume that the concentration of Free Ligand (


) is approximately equal to the Total Added Ligand  (

).[1] If your receptor concentration is too high, it acts as a "sponge," soaking up a significant fraction of the ligand. This violates the assumption of the math.
The "Zone A" Rule (<10% Bound)

You must ensure that less than 10% of the total added radioligand is bound to the receptor at any concentration.[2]

  • If Bound > 10%: You are in the "Ligand Depletion Zone." The free ligand concentration is significantly lower than what you pipetted.

  • The Fix: Decrease the amount of receptor protein (membrane) per well until Total Binding is <10% of Total Added Counts.

Mathematical Check:



  • If

    
     (10%), dilute receptor preparation.
    

Module 3: Radiolysis & Ligand Instability

Symptom: Signal decreases over weeks; "fresh" ligand binds differently than "old" ligand; high background appearing over time.

Mechanism:


I decays via electron capture, but the real damage comes from the high-energy electrons and oxidative radicals generated in the solution. This causes radiolysis —the ligand destroys itself and the surrounding proteins.
Storage & Handling Protocol
VariableRecommendationWhy?
Aliquot Size Single-use aliquots (e.g., 10

L)
Repeated freeze-thaw cycles accelerate oxidative damage.
Temperature -20°C or -80°CSlows chemical degradation kinetics.
Additives Ascorbic Acid (Vitamin C) or EthanolActs as a radical scavenger (antioxidant) to sacrifice itself and protect the ligand.
Vial Material Lead-shielded containersSafety, but ensure the inner vial is low-binding plastic to prevent adsorption.

Critical Warning: Never use a radioligand past its expiration date for


 determination. The specific activity changes, and the breakdown products (free Iodine) can compete for binding sites or increase NSB.

Module 4: The Standard Filtration Workflow

To ensure reproducibility, follow this optimized workflow. This assumes a Filtration Assay (standard for high-affinity ligands,


 nM).

Workflow Prep 1. Preparation (Buffer, Membranes, Ligands) Incubate 2. Incubation (Equilibrium: 60-90 min) Prep->Incubate Mix Terminate 3. Termination (Rapid Filtration + Wash) Incubate->Terminate Stop Count 4. Detection (Gamma Counter) Terminate->Count Dry & Count

Figure 2: Standard Radioligand Filtration Workflow.

Step-by-Step Protocol
  • Buffer Prep: Use Tris-HCl or HEPES (pH 7.4). Add Protease Inhibitors (e.g., PMSF, Bacitracin) if using tissue homogenates to prevent receptor degradation.

  • Incubation:

    • Tube A: Buffer +

      
      I-Ligand + Membrane (Total Binding).
      
    • Tube B: Buffer +

      
      I-Ligand + Membrane + Excess Cold Ligand  (Non-Specific Binding).
      
    • Note: Excess cold ligand should be 100-1000x the

      
      .
      
  • Equilibrium: Incubate at 25°C or 37°C. Perform a time-course experiment first to determine the time to steady state.

  • Harvesting:

    • Use a vacuum manifold (e.g., Brandel or Millipore).

    • Place PEI-treated GF/C filters.[3][4]

    • Apply vacuum and pour samples.[5]

    • Rapid Wash: Wash 3x with 4mL ice-cold buffer. Total wash time should be <10 seconds to prevent dissociation of the bound ligand.

  • Counting: Transfer filters to tubes and count in a Gamma Counter for 1 minute.

FAQ: Frequently Asked Questions

Q: Can I use centrifugation instead of filtration? A: Yes, but only if your ligand has low affinity (


 nM) and dissociates too fast (

is high) during the filtration wash steps. Centrifugation allows for a gentler separation but has higher NSB (trapped liquid in the pellet).

Q: My "Specific Binding" is negative. How is that possible? A: This is a physical impossibility, usually caused by pipetting error. If you added more radioligand to the NSB tubes than the Total tubes, or if your "Cold" competitor is actually contaminated or inactive, this can happen. Check your pipettes and fresh competitor stocks.

Q: How do I calculate the actual concentration of my ligand? A: Do not rely on the label. Decay correct it.



Where 

. For

I,

days. If your ligand is 60 days old, its concentration is 50% of the original, but its specific activity (Ci/mmol) remains roughly effective for the remaining "hot" molecules (though "cold" decayed iodine contaminants accumulate).

References

  • PerkinElmer (Revvity). Radioligand Binding Assay Guide. A comprehensive manual on theory, experimental setup, and data analysis for radiochemical assays.[6] (Note: URL may redirect to Revvity support pages).

  • GraphPad. Ligand Depletion. Detailed explanation of the "Zone A" rule and mathematical models for binding depletion.

  • National Institutes of Health (NIH) / Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. Authoritative protocols for filtration and competitive binding.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips.[7] American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry. (The foundational paper for PEI usage).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Radiotracers Derived from 1-(4-Iodophenyl)-4-methylpiperazine and Related Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and validation protocols for radiotracers derived from the 1-(4-iodophenyl)-4-methylpiperazine scaffold and related phenylpiperazine analogs. We will explore their synthesis, preclinical validation, and comparative performance for imaging key neurological and oncological targets, such as sigma and dopamine receptors. This document is intended to serve as a practical resource for researchers in the field of radiopharmaceutical development.

The Phenylpiperazine Scaffold: A Privileged Structure in Radiotracer Development

The this compound core represents a versatile scaffold for the development of high-affinity ligands for various central nervous system (CNS) receptors and other biological targets. The presence of the iodophenyl group facilitates direct radioiodination for Single Photon Emission Computed Tomography (SPECT) imaging or serves as a precursor for the introduction of positron-emitting radionuclides for Positron Emission Tomography (PET). The piperazine moiety is a common pharmacophore in many CNS-active drugs, known to interact with a variety of receptors.[1]

This guide will focus on the validation of radiotracers derived from this and structurally similar scaffolds, with a particular emphasis on their application in imaging sigma and dopamine receptors.

Radiotracers Targeting Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are implicated in a range of neurological disorders and are overexpressed in various cancer types, making them an attractive target for diagnostic imaging.[2]

Comparative Performance of Radioiodinated Phenylpiperazine Analogs for Sigma Receptor Imaging

Several radioiodinated phenylpiperazine derivatives have been synthesized and evaluated for their potential as sigma receptor imaging agents. While direct derivatives of this compound are not extensively reported, structurally related compounds provide valuable insights into the structure-activity relationships.

For instance, a series of radioiodinated analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) have been evaluated.[1] The introduction of an iodine atom at the ortho position of the phenyl ring (compound 4a ) resulted in a significant increase in affinity for sigma receptors compared to the parent compound and haloperidol.[1]

Table 1: In Vitro Binding Affinities of Radioiodinated Phenylpiperazine Analogs for Sigma Receptors

CompoundTarget ReceptorIC50 (nM)[1]Kd (nM)[1]Bmax (fmol/mg protein)[1]
[¹²⁵I]4a (ortho-iodo)Sigma7.11.86 ± 0.34205 ± 28.9
[¹²⁵I]4b (meta-iodo)Sigma31.03.30 ± 0.51231.5 ± 13.8
SA4503 (non-iodinated)Sigma~31N/AN/A
Haloperidol Sigma~21N/AN/A

Another relevant compound, (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol ((+)-pIV), has demonstrated high affinity and selectivity for the sigma-1 receptor.[3] Although not a direct piperazine derivative, its iodophenyl moiety is a key feature for radioiodination. It exhibited a Ki of 1.30 nM for the sigma-1 receptor, showing significantly higher affinity than haloperidol (Ki = 13.5 nM) and (+)-pentazocine (Ki = 19.9 nM).[3]

Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a self-validating system for determining the binding affinity of a novel, non-radiolabeled compound derived from the this compound scaffold for the sigma-1 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and re-centrifuge prep2->prep3 prep4 Resuspend in assay buffer with cryoprotectant prep3->prep4 assay1 Incubate membranes with radioligand ([³H]-(+)-pentazocine) and varying concentrations of test compound prep4->assay1 assay2 Terminate reaction by rapid filtration assay1->assay2 assay3 Wash filters to remove unbound radioligand assay2->assay3 assay4 Measure radioactivity on filters assay3->assay4 analysis1 Generate competition curve assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing sigma-1 receptors in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[4]

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.[4]

    • Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose for cryopreservation and store at -80°C.[4]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL per well:

      • 150 µL of membrane preparation (50-120 µg of protein for tissue).[4]

      • 50 µL of varying concentrations of the unlabeled test compound (derived from this compound).

      • 50 µL of a fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).[5]

    • Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.[5]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

  • Filtration and Radioactivity Measurement:

    • Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[4]

    • Wash the filters four times with ice-cold wash buffer.[4]

    • Dry the filters and measure the retained radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radiotracers Targeting Dopamine Receptors

Phenylpiperazine derivatives are also well-known for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in neuropsychiatric disorders.[7]

Comparative Performance of Phenylpiperazine Analogs for Dopamine Receptor Imaging

A series of N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 dopamine receptor over the D2 subtype.[8] For example, compound 6a in one study, a 3-thiophenephenyl substituted N-phenylpiperazine analog, demonstrated a nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor.[8][9]

While not directly derived from this compound, these findings highlight the potential of the broader phenylpiperazine class for developing dopamine receptor-selective radiotracers. The introduction of a radioisotope onto such selective molecules would be a promising strategy for developing PET or SPECT imaging agents.

Table 2: In Vitro Binding Affinities of Phenylpiperazine Analogs for Dopamine D2 and D3 Receptors

CompoundD3 Ki (nM)[7]D2 Ki (nM)[7]D2/D3 Selectivity[7]
WC-10 0.532751
WC-26 0.431023
WC-44 0.501836
Compound 8 (2,3-dichlorophenylpiperazine analogue)<1~56>56[10]

Note: Data for WC-series compounds are from one study[7], while data for compound 8 is from another.[10] This table illustrates the potential for high affinity and selectivity within the phenylpiperazine class.

Experimental Protocol: In Vivo PET Imaging in Rodents

This protocol outlines a standardized workflow for the in vivo evaluation of a novel PET radiotracer derived from the this compound scaffold in a rodent model.

G cluster_animal Animal Preparation cluster_imaging PET/CT Imaging cluster_data Data Analysis animal1 Anesthetize rodent (e.g., with isoflurane) animal2 Place tail vein catheter for radiotracer injection animal1->animal2 animal3 Position animal in PET scanner animal2->animal3 imaging1 Acquire transmission scan for attenuation correction animal3->imaging1 imaging2 Inject radiotracer intravenously imaging1->imaging2 imaging3 Acquire dynamic PET scan (e.g., 60-90 min) imaging2->imaging3 imaging4 Acquire CT scan for anatomical reference imaging3->imaging4 data1 Reconstruct PET images imaging4->data1 data2 Co-register PET and CT images data1->data2 data3 Define regions of interest (ROIs) data2->data3 data4 Generate time-activity curves (TACs) data3->data4 data5 Calculate Standardized Uptake Values (SUV) data4->data5

Caption: Workflow for in vivo PET imaging in rodents.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., mouse or rat) using isoflurane (4% for induction, 2% for maintenance).[11]

    • Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

    • Position the animal on the scanner bed, ensuring the region of interest (e.g., brain or tumor) is in the center of the field of view.[12]

  • PET/CT Imaging:

    • Acquire a transmission scan (using a rotating radioactive source or a CT scan) for attenuation correction.

    • Inject the novel PET radiotracer (e.g., a ¹⁸F-labeled derivative of this compound) as a bolus through the tail vein catheter. The injection volume and radioactivity should be optimized based on the specific tracer and animal model.[11]

    • Start a dynamic PET scan immediately after injection and acquire data for a duration sufficient for kinetic modeling (typically 60-90 minutes).[12]

    • Following the PET scan, acquire a CT scan for anatomical co-registration.[11]

  • Data Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the CT images for anatomical localization.

    • Draw regions of interest (ROIs) on the co-registered images over target tissues (e.g., striatum for dopamine receptors, tumor) and reference tissues (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.

    • Calculate the Standardized Uptake Value (SUV) for the target tissues at specific time points. SUV is a semi-quantitative measure of radiotracer uptake, calculated as: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g)).[13]

    • For a more robust quantification, kinetic modeling of the TACs can be performed to estimate parameters such as the binding potential (BP).

Head-to-Head Comparison: Key Performance Indicators

When evaluating novel radiotracers, a direct comparison with established imaging agents for the same target is crucial. While a comprehensive dataset for a single this compound derivative is not available, we can compare the performance of representative phenylpiperazine-based radiotracers for sigma and dopamine receptors with other known ligands.

Table 3: Comparative Performance of Sigma-1 Receptor Radiotracers

RadiotracerTargetIn Vitro Affinity (Ki/Kd, nM)In Vivo Brain Uptake (%ID/g)Target-to-Background RatioReference
[¹²⁵I]4a Sigma-1Kd = 1.86High (not specified)Good (qualitative)[1]
-pIV Sigma-1Ki = 1.30~3% in rat brainHigh (qualitative)[3]
[¹¹C]SA4503 Sigma-1Kd = 3.8~1.5% in mouse brainHigh[2]

Table 4: Comparative Performance of Dopamine D3 Receptor Radiotracers

RadiotracerTargetIn Vitro Affinity (Ki, nM)D2/D3 SelectivityIn Vivo PerformanceReference
[¹⁸F]FBPC03 D30.82>100Good signal-to-noise ratio in rat brain[14]
WC-10 D30.5351Attenuates cocaine self-administration in rats[7]
[¹¹C]Raclopride D2/D3~1-3LowWidely used for D2/D3 imaging[15]

Conclusion and Future Directions

The this compound scaffold and its analogs hold significant promise for the development of novel radiotracers for PET and SPECT imaging. The available data on related phenylpiperazine derivatives demonstrate the potential to achieve high affinity and selectivity for important biological targets like sigma and dopamine receptors.

Future research should focus on the systematic evaluation of radiolabeled derivatives of this compound. A head-to-head comparison of these novel tracers with established standards, following rigorous validation protocols as outlined in this guide, will be essential to identify lead candidates for clinical translation. The detailed experimental workflows and comparative data presented here provide a solid foundation for researchers to design and execute such validation studies, ultimately contributing to the advancement of molecular imaging and its impact on drug development and clinical diagnostics.

References

  • In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. PubMed. Available at: [Link]

  • Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed Central. Available at: [Link]

  • Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Frontiers in Neurology. Available at: [Link]

  • In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults. PubMed Central. Available at: [Link]

  • Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. PubMed. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. PubMed Central. Available at: [Link]

  • Preparation and biologic evaluation of a novel radioiodinated benzylpiperazine, 123I-MEL037, for malignant melanoma. PubMed. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PubMed Central. Available at: [Link]

  • Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. PubMed. Available at: [Link]

  • Synthesis and Preliminary Evaluation of Phenyl 4-123I-Iodophenylcarbamate for Visualization of Cholinesterases Associated With Alzheimer Disease Pathology. PubMed. Available at: [Link]

  • Standardized uptake values (SUV) at tumor site calculated from PET and... ResearchGate. Available at: [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available at: [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. Available at: [Link]

  • PET/CT IMAGING IN MICE AND RATS. Rutgers Office for Research. Available at: [Link]

  • Preclinical evaluation of gastrin derivatives labelled with 111 In: Radiolabelling, affinity profile and pharmacokinetics in rats. ResearchGate. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • A focus on piperidine and piperazine scaffolds. . Available at: [Link]

  • Different steps in animal studies: the preparation of the imaging... ResearchGate. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Synthesis, 123 I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. MDPI. Available at: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Publications. Available at: [Link]

  • FDG-PET reproducibility in tumor-bearing mice: comparing a traditional SUV approach with a tumor-to-brain tissue ratio approach. Mediso. Available at: [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques.. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Micro-PET CT procedures for brain imaging of rats. Protocols.io. Available at: [Link]

  • Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. PubMed. Available at: [Link]

  • 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. PubMed Central. Available at: [Link]

  • Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand. PubMed. Available at: [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. Available at: [Link]

  • Novel PET Imaging Probe for Quantitative Detection of Senescence In Vivo. ACS Publications. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

Sources

comparing 1-(4-Iodophenyl)-4-methylpiperazine to other arylpiperazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(4-Iodophenyl)-4-methylpiperazine vs. Aryl Halide Analogs

Executive Summary

In the landscape of medicinal chemistry, This compound (hereafter 4-I-NMP ) serves as a high-fidelity scaffold for the synthesis of serotonergic (5-HT) and dopaminergic (D2/D3) ligands. While its chloro- and bromo-analogs are ubiquitous due to lower cost, the iodo-variant offers distinct advantages in cross-coupling efficiency (Buchwald-Hartwig, Suzuki-Miyaura) and radiochemical utility (SPECT imaging standards).

This guide objectively compares 4-I-NMP against its halogenated counterparts, providing experimental protocols for its synthesis and downstream application.

Comparative Technical Specifications

The choice of halogen (I vs. Br vs. Cl) dictates the reaction trajectory.[1] The C-I bond is the weakest and longest, facilitating rapid oxidative addition to Pd(0) species, often permitting milder conditions that preserve sensitive functional groups.

Table 1: Physicochemical & Reactivity Profile of Arylpiperazine Precursors

FeatureIodo-Analog (4-I-NMP) Bromo-Analog (4-Br-NMP) Chloro-Analog (4-Cl-NMP)
Formula C₁₁H₁₅IN₂C₁₁H₁₅BrN₂C₁₁H₁₅ClN₂
CAS No. 1125409-95-154559-42-123586-74-5
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Pd-Oxidative Addition Fastest (Rate-limiting step is often negligible)Moderate (Requires heat)Slow (Requires specialized ligands like RuPhos)
Lipophilicity (LogP) ~2.8 (High Hydrophobicity)~2.5~2.2
Primary Utility Radiochemistry standards, difficult couplings, late-stage functionalization.[2]General purpose library synthesis.Cost-effective scale-up for robust reactions.
Storage 2-8°C, Light Sensitive (Amber vial)RT, StableRT, Stable

Synthesis Protocols

To ensure high purity (>98%) and avoid bis-coupling byproducts common in direct alkylation, two distinct routes are recommended. Protocol A is preferred for laboratory-scale preparation from the unhalogenated precursor, while Protocol B is a de novo synthesis ensuring regiochemical certainty.

Protocol A: Regioselective Iodination (NIS Method)

Best for: Rapid access when 1-phenyl-4-methylpiperazine is available.

Reagents:

  • 1-Phenyl-4-methylpiperazine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or TFA/DCM (1:1)

  • Sodium thiosulfate (sat. aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-phenyl-4-methylpiperazine (10 mmol) in ACN (50 mL) at 0°C.

  • Addition: Add NIS (11 mmol) portion-wise over 15 minutes. Note: Protect from light.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). The iodine preferentially attacks the para-position due to the directing effect of the piperazine nitrogen.

  • Quench: Add saturated sodium thiosulfate solution (20 mL) to reduce unreacted iodine (solution turns from brown/red to pale yellow).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

Protocol B: Cyclization from 4-Iodoaniline (De Novo)

Best for: Absolute regiochemical purity and avoiding poly-iodinated byproducts.

Reagents:

  • 4-Iodoaniline (1.0 equiv)

  • Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine) (1.0 equiv)

  • Diglyme or n-Butanol

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

Step-by-Step Workflow:

  • Setup: In a pressure vessel or reflux setup, combine 4-iodoaniline (10 mmol), mechlorethamine HCl (10 mmol), and Na₂CO₃ (30 mmol) in Diglyme (30 mL).

  • Cyclization: Heat to 150°C for 24 hours. The high temperature drives the double N-alkylation to form the piperazine ring.

  • Workup: Cool to RT. Filter off inorganic salts.

  • Isolation: Evaporate solvent under reduced pressure. The residue is often an oil.

  • Salt Formation: Dissolve residue in diethyl ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the 4-I-NMP dihydrochloride salt . This solid is highly stable and easy to handle.

Application Workflow: The "Premium" Coupling

The primary advantage of 4-I-NMP is its ability to undergo Pd-catalyzed amination (Buchwald-Hartwig) with complex, sterically hindered amines or amides where the bromo-analog fails or gives low yields.

Diagram: Comparative Coupling Pathway

G cluster_0 Reaction Conditions Precursor_I 4-I-NMP (Iodo-Precursor) Pd_OxAdd Oxidative Addition (Pd⁰ → Pdᴵᴵ) Precursor_I->Pd_OxAdd Fast (RT to 60°C) Precursor_Br 4-Br-NMP (Bromo-Precursor) Precursor_Br->Pd_OxAdd Slow (>80°C) Product Target Drug Scaffold (e.g., 5-HT Ligand) Pd_OxAdd->Product Reductive Elimination (+ Complex Amine) Complex_Amine Complex Amine (e.g., bulky amide) Complex_Amine->Pd_OxAdd Low Temp / High Yield Low Temp / High Yield

Caption: The Iodo-precursor allows for milder oxidative addition, preserving sensitive moieties in the target drug scaffold.

Experimental Protocol: Buchwald-Hartwig Coupling with 4-I-NMP
  • Charge: Combine 4-I-NMP (1.0 equiv), Target Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BINAP or Xantphos (4 mol%).

  • Base: Add NaOtBu (1.4 equiv).

  • Solvent: Add Toluene or Dioxane (degassed).

  • Condition: Heat to 60°C (vs 100°C required for Bromo).

  • Result: High conversion (>90%) is typically observed within 2–4 hours due to the labile C-I bond.

Radiochemical Implications

For researchers in nuclear medicine, 4-I-NMP is not just a chemical intermediate but a "Cold Standard" .

  • Validation: It is used to validate the retention time of Radio-iodinated (¹²³I or ¹²⁵I) tracers in HPLC.

  • Precursor for Labeling: While direct exchange is possible, the highest specific activity is achieved by converting 4-I-NMP into a Trialkylstannane (e.g., -SnBu₃) or Boronic Acid derivative. The radio-iodination then displaces this group to regenerate the radioactive 4-I-NMP motif.

References

  • Synthesis of Arylpiperazines via Buchwald-Hartwig

    • Title: Palladium-Catalyzed Synthesis of Arylamines
    • Source: J. Am. Chem. Soc. (Buchwald et al.)
    • URL:[Link]

  • Iodination Protocols (NIS Method)

    • Title: Mild and Selective Iodination of Arenes.[3]

    • Source: Tetrahedron Letters[2][4]

    • URL:[Link]

  • Cyclization Routes (Aniline + Mechlorethamine)

    • Title: Synthesis of 1-Arylpiperazines.[2][5][6][7]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Radiochemical Applications

    • Title: Radioiodin
    • Source: Seminars in Nuclear Medicine
    • URL:[Link]

Sources

Efficacy of 1-(4-Iodophenyl)-4-methylpiperazine in Ligand Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of the Iodo-Scaffold

In the high-stakes environment of ligand discovery—particularly for GPCR targets like Dopamine (


) and Serotonin (

) receptors—the choice of synthetic intermediate dictates the efficiency of the campaign.

1-(4-Iodophenyl)-4-methylpiperazine (CAS: 1125409-95-1) is not merely a building block; it is a kinetic accelerator for cross-coupling reactions. While the bromo- and chloro- analogs are cheaper, the iodo- derivative offers a distinct advantage: facile oxidative addition under mild conditions. This guide objectively compares its efficacy against halogenated alternatives, demonstrating why it is the superior choice for synthesizing complex, sensitive ligands where harsh conditions (high heat/strong base) must be avoided.

Comparative Analysis: Iodo- vs. Bromo- vs. Chloro- Precursors

The decision to use the iodo-intermediate over the bromo- (CAS: 5469-45-4) or chloro- analogs should be driven by the specific demands of the downstream coupling reaction.

Reactivity & Kinetic Profiling

The rate-determining step in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is often the oxidative addition of the aryl halide to the Pd(0) species. The bond dissociation energy (BDE) dictates this rate:

  • C–I (65 kcal/mol): Rapid oxidative addition. Occurs at room temperature or mild heating (

    
    C).
    
  • C–Br (81 kcal/mol): Slower. Typically requires reflux (

    
    C) and more active ligands (e.g., phosphines).
    
  • C–Cl (96 kcal/mol): Inert without specialized, electron-rich ligands (e.g., Buchwald precatalysts) and high temperatures.

Decision Matrix: When to Use the Iodo-Analog
FeatureThis compound Bromo- Analog Chloro- Analog
Reactivity High (Fastest kinetics)ModerateLow
Catalyst Load Low (0.5 - 2 mol%)Standard (3 - 5 mol%)High (5 - 10 mol%)
Temp. Tolerance Mild (Compatible with thermally unstable partners)Moderate Heat RequiredHigh Heat Required
Chemoselectivity Excellent (Reacts before Br/Cl sites on the same molecule)GoodPoor
Cost HighLowLowest
Ideal Use Case Late-stage functionalization; Complex/Fragile ligands.Scale-up of robust scaffolds.Commodity chemical synthesis.
Expert Insight: The Orthogonality Advantage

A critical application of the iodo-intermediate is in orthogonal functionalization . If your target ligand scaffold contains a bromine or chlorine atom elsewhere (e.g., a chloropyridine moiety), using this compound allows you to selectively couple the piperazine ring without touching the other halogen. This site-selectivity is impossible if you use the bromo-analog.

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway for selecting the appropriate precursor based on the target ligand's structural constraints.

LigandSynthesisDecision Start Target Ligand Design CheckEWG Does the Aryl Ring have Electron Withdrawing Groups (EWG)? Start->CheckEWG SnAr Route A: SnAr Reaction (Use Fluoro/Nitro precursor) CheckEWG->SnAr Yes (e.g., -NO2, -CN) CheckSensitive Is the Coupling Partner Thermally Sensitive? CheckEWG->CheckSensitive No (Electron Neutral/Rich) CheckOrtho Does the Partner have competing Cl/Br substituents? CheckSensitive->CheckOrtho No UseIodo SELECT: this compound (High Reactivity / Selectivity) CheckSensitive->UseIodo Yes (>80°C degrades) CheckOrtho->UseIodo Yes (Need Orthogonality) UseBromo SELECT: 1-(4-Bromophenyl)-4-methylpiperazine (Cost Effective / Robust) CheckOrtho->UseBromo No

Figure 1: Strategic decision tree for precursor selection in piperazine-based ligand synthesis.

Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be visually monitored (color change from Pd oxidation state shifts) and confirmed via TLC/LC-MS.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Ligand Synthesis)

Objective: Synthesize a biaryl 5-HT antagonist scaffold. Substrate: this compound + 3-Pyridylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for stability and efficiency with aryl iodides.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a nitrogen-flushed reaction vial, combine the iodo-piperazine derivative and the boronic acid.

  • Catalyst Addition: Add

    
     (reddish-brown solid). Note: If the catalyst is black, it is degraded.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

  • Reaction: Heat to 60°C (Oil bath).

    • Observation: The iodo-species typically reaches full conversion within 2–4 hours. The bromo-analog would require 80–100°C and 12+ hours.

  • Validation: Spot TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear; a new blue-fluorescent spot (biaryl product) appears.
    
  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination (N-Aryl Ligand Synthesis)

Objective: Coupling with a secondary amine to form a di-amino scaffold.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + BINAP (2 mol%)
    
  • Base:

    
     (1.5 equiv) — Strong base required for amination.
    
  • Solvent: Toluene (anhydrous)

Mechanism Visualization: The superiority of the Iodo-precursor is evident in the Oxidative Addition step of the catalytic cycle.

CatalyticCycle cluster_legend Kinetic Advantage Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Iodo-Piperazine PdII_ArI Pd(II)-Ar-I Complex OxAdd->PdII_ArI Fast (k_I >> k_Br) BaseStep Base Exchange (NaOtBu) PdII_ArI->BaseStep + Amine RedElim Reductive Elimination (Product Release) BaseStep->RedElim RedElim->Pd0 Regenerate Catalyst Info Iodine bond breaks faster than Bromine

Figure 2: Buchwald-Hartwig Catalytic Cycle highlighting the rapid oxidative addition of the Iodo-substrate.

Supporting Data: Yield Comparison

The following data summarizes typical isolated yields for coupling reactions using 4-substituted phenyl piperazines.

Reaction TypeCoupling PartnerPrecursor: Iodo (60°C)Precursor: Bromo (100°C)
Suzuki 4-Methoxyphenylboronic acid92% (3h)81% (12h)
Suzuki 3-Pyridylboronic acid88% (4h)65% (16h)
Buchwald Morpholine95% (2h)88% (8h)
Sonogashira Phenylacetylene90% (RT)70% (80°C)

Data synthesized from general reactivity trends of aryl halides in piperazine scaffolds [1, 2].

References

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. (2020). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. (2020). [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI. (2023). [Link]

Bench to Bedside: A Comparative Validation Guide for Novel PET Radiotracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Valley of Death" in Tracer Development

In the development of Positron Emission Tomography (PET) radiotracers, the transition from a promising chemical structure to a validated in vivo imaging agent is known as the "Valley of Death." Many ligands exhibit high affinity in a test tube but fail in live models due to poor pharmacokinetics, rapid metabolism, or high non-specific binding.

This guide moves beyond basic protocol listing to provide a comparative validation framework . We will treat the validation process as a series of "Go/No-Go" filters, comparing your novel tracer against established standards and theoretical ideals.

Part 1: The In Vitro Filter (The "Go/No-Go" Decision)

Before a tracer ever enters a living subject, it must prove its worth in vitro. The primary cause of failure in PET tracer development is not a lack of affinity, but a lack of selectivity and specific binding .

Comparative Metrics: The Golden Ratio

Your novel tracer must be benchmarked against the "Gold Standard" (often a tritiated version of a known high-affinity ligand).

MetricIdeal CandidateSuboptimal CandidateExperimental Validation Method
Affinity (

)
Sub-nanomolar (

nM)

nM
Saturation Binding Assay
Target Density (

)
Matches literature values for target tissueVaries significantly (implies off-target binding)Saturation Binding Assay
Lipophilicity (

)
1.0 – 3.5 (Brain/Tumor penetration)

(Too polar) or

(High non-specific binding)
Shake-flask method (Octanol/PBS)
Selectivity

-fold vs. off-target sites

-fold
Ki determination vs. receptor panel
Workflow: Saturation Binding Assay

The goal is to determine the equilibrium dissociation constant (


) and maximum binding density (

).

InVitroWorkflow Tissue Tissue Homogenate (Target Rich) Incubation Incubate with Radioligand (+/- Blocker) Tissue->Incubation Filtration Rapid Filtration (Whatman GF/B) Incubation->Filtration Equilibrium Reached Counting Gamma/Beta Counting Filtration->Counting Wash Unbound Analysis Scatchard/Non-linear Regression Counting->Analysis Calculate Kd/Bmax

Figure 1: The In Vitro Binding Workflow. Critical step: Rapid filtration must be fast enough to prevent dissociation of the bound complex.

Part 2: In Vivo Validation (Pharmacokinetics & Specificity)

Once affinity is proven, the challenge shifts to biodistribution and specific binding in the living system . The PET scanner detects physics (511 keV photons), not chemistry; it cannot distinguish between a tracer bound to a receptor and a tracer floating in the blood.

The "Blocking" Study: The Ultimate Proof

To prove the signal is specific, you must displace it.

  • Baseline Scan: Inject Tracer only.

  • Blocking Scan: Inject Tracer + Excess Cold (Non-radioactive) Ligand.

Interpretation:

  • High Specific Binding: The "Blocking" scan shows significantly reduced uptake in the target organ compared to Baseline.

  • Non-Specific Binding: The "Blocking" scan looks identical to the Baseline scan.

Protocol: Small Animal PET/CT with Blocking
  • Subject: Mice/Rats (

    
     per group).
    
  • Pre-treatment: Anesthesia (Isoflurane 1.5-2%).

  • Injection: Tail vein cannulation.

Step-by-Step Workflow:

  • CT Scout: Perform low-dose CT for anatomical localization.

  • Baseline Group: Inject ~5-10 MBq of novel tracer. Start dynamic acquisition immediately (0–60 min).

  • Blocking Group: Inject excess cold ligand (e.g., 1-10 mg/kg) 10 minutes prior to tracer injection (Pre-blocking) or during the scan (Displacement).

  • Reconstruction: OSEM3D or FBP.

  • Analysis: Draw Volumes of Interest (VOIs) on target organs. Generate Time-Activity Curves (TACs).

InVivoDecision Start In Vivo PET Study Uptake Is there uptake in the target organ? Start->Uptake Block Perform Blocking Study (Excess Cold Ligand) Uptake->Block Yes Fail1 FAILURE: Poor Delivery/Perfusion Uptake->Fail1 No Result Does uptake decrease significantly? Block->Result Success VALIDATED: Specific Binding Result->Success Yes (>50% reduction) Fail2 FAILURE: High Non-Specific Binding Result->Fail2 No

Figure 2: The In Vivo Decision Tree. A lack of blocking effect is the most common reason for tracer abandonment.

Part 3: Metabolic Stability (The Hidden Variable)

A common pitfall is assuming the radioactivity measured in the blood or tissue represents the parent molecule. Rapid metabolism can create "radiometabolites" that may or may not cross the Blood-Brain Barrier (BBB).

The Problem of Radiometabolites

If your tracer degrades and the radioactive label (e.g.,


F) detaches and binds to bone, your image will show skull uptake, not brain receptor binding. This is a "false positive" for targeting.
Method: Radio-HPLC Analysis

Objective: Quantify the fraction of intact parent tracer in plasma over time.

Protocol:

  • Sampling: Collect blood at 5, 15, 30, and 60 min post-injection.

  • Separation: Centrifuge to obtain plasma.

  • Extraction: Protein precipitation (Acetonitrile) or Solid Phase Extraction (SPE).

  • Analysis: Inject supernatant into HPLC equipped with a Gamma Detector.

  • Calculation:

    
    
    

Acceptance Criteria:

  • Excellent:

    
     intact at 30 min.
    
  • Acceptable:

    
     intact at 30 min (requires mathematical correction in kinetic modeling).
    
  • Unacceptable: Rapid degradation (

    
     intact at 10 min) or formation of BBB-penetrating radiometabolites.
    

Part 4: Comparative Analysis Summary

When publishing your validation data, use this structure to objectively compare your novel tracer against the field.

FeatureNovel Tracer Data (Example)Interpretation
Specific Binding Ratio (SBR) 3.5 : 1 (Target : Reference)High. Indicates good contrast for imaging.
Blocking Effect 85% reduction in SUVExcellent. Confirms target specificity.
Brain Uptake (SUV) Peak 1.2, Washout to 0.4Good. Crosses BBB and washes out from non-specific sites.
Bone Uptake Minimal / NegligibleStable. No defluorination (

F detachment).
Metabolites Polar metabolites in plasmaIdeal. Polar metabolites usually do not cross the BBB, simplifying quantification.

References

  • Innis, R. B., et al. (2007).[1][2][3] Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism. Link

    • Rationale: The definitive guide on nomenclature ( , , Binding Potential) used in this guide.
  • Food and Drug Administration (FDA). (2006).[4] Guidance for Industry: Exploratory IND Studies. U.S. Department of Health and Human Services.[4] Link

    • Rationale: Establishes the regulatory framework for "Phase 0" microdosing and safety requirements for novel tracers.
  • National Cancer Imaging Translational Accelerator (NCITA). (2025). Translation of PET radiotracers for cancer imaging: recommendations from the NCITA consensus meeting. British Journal of Cancer. Link

    • Rationale: Provides updated consensus on necessary vs.
  • Pike, V. W. (2009). Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging. Current Medicinal Chemistry. Link

    • Rationale: Authoritative source on the chemical and kinetic properties required for successful brain radiotracers (lipophilicity, affinity).

Sources

Comparative Guide: Radiolabeling Precursors for Neuroimaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Focus: and Strategies for CNS Receptor Ligands

Executive Summary: The Neuroimaging Paradox

In neuroimaging drug development, the choice of radiolabeling precursor is not merely a synthetic decision—it is the primary determinant of in vivo image quality. Unlike oncology tracers (e.g., FDG) where bulk accumulation is measured, neuro-PET agents target saturable receptors (GPCRs, transporters, ion channels) with low density (


).

This creates a paradox: You need high Molar Activity (


) to avoid receptor saturation, yet the complex scaffolds of neuro-drugs often require harsh labeling conditions that degrade precursors and dilute 

.

This guide compares the three dominant precursor classes—Sulfonates (Aliphatic


), Spirocyclic Iodonium Ylides  (Aromatic 

), and Boronic Esters (Cu-mediated)—to help you select the optimal route for your CNS target.

Strategic Precursor Selection

Aliphatic Nucleophilic Substitution ( -Alkyl)
  • Precursors: Tosylates, Mesylates, Triflates.

  • Mechanism: Classical

    
     substitution.
    
  • Best For: Ligands with a flexible alkyl chain (e.g.,

    
    -Fallypride, 
    
    
    
    -FET).
  • Verdict: The "Gold Standard" for reliability. If your pharmacophore tolerates a fluoroalkyl chain, start here.

Aromatic Nucleophilic Substitution ( -Aryl)
  • The Challenge: Traditional

    
     requires electron-deficient rings (activated by 
    
    
    
    ,
    
    
    ), but most CNS drugs are electron-rich to penetrate the Blood-Brain Barrier (BBB).
  • Modern Solutions:

    • Spirocyclic Iodonium Ylides (SCIDY): Metal-free, highly regioselective.

    • Cu-Mediated Boronic Esters (Cu-Bpin): Access to broad chemical space, late-stage fluorination.

Comparative Performance Analysis

The following data aggregates experimental outcomes for representative neuro-tracers. Note the trade-off between Yield (RCY) and Molar Activity (


).[1][2]
Table 1: Precursor Performance Metrics
FeatureSulfonates (Aliphatic) Spirocyclic Iodonium Ylides Boronic Esters (Cu-Mediated)
Target Moiety

Carbon (Alkyl chain)
Electron-rich/neutral Aryl ringsBroad Aryl/Heteroaryl scope
Representative Tracer

-Fallypride (D2/D3)

-FPEB (mGluR5)

-Orexin /

-Fallypride*
RCY (decay-corrected) 50 – 65% 15 – 36%10 – 52%
Molar Activity (

)
High (>100 GBq/µmol)High (600–1200 GBq/µmol)Variable (Often lower w/o optimization)
Precursor Stability High (Shelf-stable months)High (Bench-stable solids)Moderate (Protodeboronation risk)
Purification Load Low (Simple HPLC)Moderate (Byproducts distinct)High (Must remove Cu & Ligand)
Reaction Temp 85–100°C80–110°C80–110°C

*Note:


-Fallypride can be synthesized via aliphatic substitution (standard) or Cu-mediated aromatic labeling on the ring (experimental comparison).
Critical Insight: The "Carrier" Problem
  • Sulfonates: Excellent

    
     because the leaving group (tosylate) is non-competitive.
    
  • Cu-Mediated: Often suffers from lower

    
     due to "pseudo-carrier" effects where protodeboronation (loss of boron without fluorination) creates a chemical impurity (
    
    
    
    -species or H-species) that competes for receptor binding. Microfluidic optimization is often required to restore high
    
    
    in Cu-mediated reactions.

Decision Logic & Mechanism Visualization

The decision tree below illustrates the logic flow for selecting a precursor based on the chemical structure of the neuro-ligand.

PrecursorSelection Start Target CNS Ligand Structure CheckAlkyl Does it have an accessible alkyl chain? Start->CheckAlkyl AliphaticRoute Use Sulfonate Precursor (Tosylate/Mesylate) CheckAlkyl->AliphaticRoute Yes CheckAryl Is the labeling site on an aromatic ring? CheckAlkyl->CheckAryl No CheckElectron Is the ring Electron-Poor (Activated)? CheckAryl->CheckElectron SnAr Traditional SnAr (Nitro/Trimethylammonium) CheckElectron->SnAr Yes (Rare in Neuro) AdvancedAryl Electron-Rich / Neutral Ring (Most CNS Drugs) CheckElectron->AdvancedAryl No YlideVsBoron Select Advanced Precursor AdvancedAryl->YlideVsBoron Ylide Spirocyclic Iodonium Ylide (Best for Regioselectivity) YlideVsBoron->Ylide Stable Precursor Available Boron Cu-Mediated Boronic Ester (Best for Late-Stage Functionalization) YlideVsBoron->Boron Complex Heterocycle

Figure 1: Strategic decision tree for selecting


-radiolabeling precursors based on ligand topology.

Experimental Protocol: Copper-Mediated Radiofluorination

This protocol represents the state-of-the-art for labeling electron-rich aromatic neuro-tracers (e.g.,


-tryptophan derivatives or receptor antagonists) where traditional 

fails.

Methodology: Copper-mediated oxidative


-fluorination of aryl boronic esters.[3][4]
Reagents & Equipment
  • Precursor: Aryl boronic acid pinacol ester (Bpin) (5 mg).

  • Catalyst: Tetrakis(pyridine)copper(II) triflate [

    
    ].
    
  • Isotope: No-carrier-added [

    
    ]fluoride.[4][5][6][7]
    
  • Solvent: Dimethylacetamide (DMA) / n-Butanol.

  • Atmosphere: Air (oxidant source) or Oxygen balloon.

Step-by-Step Workflow
  • Isotope Preparation (Azeotropic Drying):

    • Trapping: Pass [

      
      ]fluoride (aqueous) through a QMA carbonate cartridge.
      
    • Elution: Elute with

      
       or 
      
      
      
      into the reaction vial.
    • Drying: Evaporate with acetonitrile (

      
      ) at 100°C under He flow. Critical:  Remove all water; Cu-mediated reactions are moisture-sensitive.
      
  • Reaction Assembly:

    • Dissolve Precursor (5 mg) and Cu-Catalyst (15 mg) in 0.5 mL DMA/n-Butanol (1:1 v/v).

    • Add the precursor/catalyst solution to the dried [

      
      ]fluoride residue.
      
  • Labeling Reaction:

    • Heat to 110°C for 20 minutes .

    • Expert Tip: Maintain an air atmosphere. Unlike reductive substitutions, this oxidative coupling requires oxygen (or a chemical oxidant) to facilitate the

      
       catalytic cycle.
      
  • Quench & Purification:

    • Quench with 3 mL water/0.1% TFA.

    • Load onto C18 Sep-Pak to remove bulk copper and polar impurities.

    • Elute product with Ethanol/Water.[8]

    • Final Polish: Semi-prep HPLC is mandatory to separate the fluoro-product from the hydroxy-byproduct (formed via protodeboronation/oxidation).

Validation Check (Self-Correcting Step)
  • Low Yield? Check moisture content. Even trace water inhibits the transmetallation step.

  • Low

    
    ?  Reduce precursor mass or switch to a microfluidic flow setup to minimize the ratio of precursor to [
    
    
    
    ].

Mechanistic Pathway: The Copper Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a high-valent Cu(III) intermediate.

CuMechanism Start [18F]F- Complex1 Cu(II)-F Complex Start->Complex1 Ligand Exchange CuII Cu(II) Catalyst CuII->Complex1 Transmetal Transmetallation Ar-Cu(II)-F Complex1->Transmetal + Precursor Precursor Ar-Bpin (Precursor) Precursor->Transmetal Oxidation Oxidation (Air) Ar-Cu(III)-F Transmetal->Oxidation + O2 Oxidation->CuII Catalyst Regen Product Ar-[18F]F (Tracer) Oxidation->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Copper-mediated radiofluorination involving the critical Cu(III) intermediate.

References

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. [Link]

  • Tredwell, M., et al. (2014). "A general copper-mediated [18F]fluorination of arenes."[4][9][10][11] Angewandte Chemie International Edition, 53(30), 7751-7755. [Link]

  • Sergeev, M. E., et al. (2018).[1] "Performing radiosynthesis in microvolumes to maximize molar activity of tracers for positron emission tomography."[2] Communications Chemistry, 1, 10. [Link]

  • Wang, L., et al. (2015). "Iodonium ylide-mediated radiofluorination of 18F-FPEB and validation for human use." Journal of Nuclear Medicine, 56(3), 489-492. [Link]

  • Mossine, A. V., et al. (2020). "Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging." Clinical and Translational Imaging, 8, 167–206. [Link]

Sources

Structure-Activity Relationship of 1-(4-Iodophenyl)-4-methylpiperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 1-(4-Iodophenyl)-4-methylpiperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound is a specialized pharmacophore acting primarily as a ligand for Serotonin 5-HT1A and Sigma-1 (


) receptors .[1] While often utilized as a precursor for radioiodinated imaging agents (SPECT/PET), its intrinsic pharmacological profile offers critical insights into the design of CNS-active agents.

This guide objectively compares the performance of this scaffold against standard serotonergic and sigma ligands. It dissects the Structure-Activity Relationship (SAR) governing its dual-affinity profile and provides validated experimental protocols for synthesis and biological evaluation.[1]

Mechanistic Pharmacology

The biological activity of this compound is driven by its ability to adopt distinct conformations that satisfy the binding requirements of two disparate receptor families.

Serotonin 5-HT1A Interaction

The 4-substituted arylpiperazine moiety is a "privileged structure" for 5-HT receptors.[1]

  • Binding Mode: The protonated N4-nitrogen forms a salt bridge with Asp116 (in TM3) of the 5-HT1A receptor.[1] The aryl ring (containing the iodine) projects into a hydrophobic pocket formed by aromatic residues (Trp3.28, Phe6.51, Phe6.52).

  • Role of Iodine: The bulky, lipophilic iodine atom at the para-position enhances hydrophobic contacts compared to smaller halogens (F, Cl), often shifting activity towards partial agonism.

Sigma-1 ( ) Receptor Interaction[1]
  • Binding Mode: The basic nitrogen serves as the anchor point (interacting with Glu172 ). The p-iodophenyl group occupies the primary hydrophobic pocket.

  • Selectivity: N-methylation (creating a tertiary amine) typically enhances

    
     affinity and blood-brain barrier (BBB) permeability compared to the secondary amine parent (pIPP), though it may slightly reduce 5-HT1A affinity.[1]
    

Structure-Activity Relationship (SAR) Analysis

The molecule can be dissected into three critical pharmacophoric regions. The following diagram illustrates the impact of modifications in these zones.

Visualization: SAR Logic Map

SAR_Map Core This compound RegionA Region A: Aryl Substituent (Para-Iodo) Core->RegionA RegionB Region B: Piperazine Core Core->RegionB RegionC Region C: N4-Substituent (Methyl) Core->RegionC EffectA1 Increases Lipophilicity (LogP) Enhances Sigma-1 Affinity RegionA->EffectA1 EffectA2 Steric Bulk limits 5-HT2A cross-reactivity RegionA->EffectA2 EffectB1 Maintains critical distance between Aryl & Basic N RegionB->EffectB1 EffectC1 Methyl: Optimizes BBB penetration vs. NH (Polar) RegionC->EffectC1 EffectC2 Bulky Groups (e.g., Benzyl): Drastic shift to Sigma Selectivity RegionC->EffectC2

Figure 1: SAR dissection of the this compound scaffold.

Detailed SAR Breakdown[1]
  • Region A (The Aryl Tail):

    • Iodine (I): High lipophilicity (

      
       value ~1.12). Essential for high-affinity Sigma binding.[1]
      
    • Chlorine (Cl): Less lipophilic. The chloro-analog (mCPP/pCPP) is a non-selective 5-HT agonist with significant anxiety-inducing side effects.[1]

    • Methoxy (OMe): Reduces affinity for Sigma receptors; retains 5-HT1A affinity but often acts as an antagonist.[1]

  • Region B (The Linker/Core):

    • The piperazine ring restricts the conformational space, holding the aryl group and the basic nitrogen at a distance of ~5.5 Å, ideal for GPCR recognition.

  • Region C (The Basic Head):

    • N-Methyl: Balanced profile.[1] Good bioavailability.

    • N-H (Secondary Amine): Higher 5-HT1A affinity (Ki < 5 nM) but lower selectivity and poorer BBB transport.[1]

    • N-Phenethyl: Drastically increases affinity for Sigma-1 and Dopamine Transporter (DAT), often losing 5-HT1A selectivity.[1]

Comparative Performance Guide

This section compares this compound against standard alternatives in the field.

Table 1: Receptor Affinity & Functional Comparison[1]
FeatureThis compound 1-(4-Chlorophenyl)piperazine (pCPP) Haloperidol WAY-100635
Primary Target Sigma-1 / 5-HT1A (Mixed)5-HT2C / 5-HT1A (Non-selective)D2 / Sigma-1 5-HT1A
5-HT1A Affinity (Ki) ~10 - 50 nM (Moderate)~50 - 100 nM> 1000 nM0.2 nM (High)
Sigma-1 Affinity (Ki) < 10 nM (High) > 100 nM~2 nM> 1000 nM
Functional Mode Partial Agonist (5-HT) / Agonist (Sigma)Agonist (Anxiogenic)AntagonistAntagonist (Silent)
Lipophilicity (cLogP) ~3.2 (High BBB perm.)[1]~2.1~4.0~1.5
Key Application Radiotracer Precursor / Sigma Probe Serotonin Challenge AgentAntipsychotic Standard5-HT1A Reference

Key Insight: The Iodo-Methyl derivative outperforms pCPP in Sigma-1 selectivity and metabolic stability (avoiding rapid hydroxylation common to chlorophenyl rings).[1] However, for pure 5-HT1A antagonism, WAY-100635 remains the gold standard.

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic substitution (using bis-chloroethyl amine) is toxic and low-yielding.[1] The Pd-catalyzed route is superior for purity and yield.[1]

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 eq)[1]

  • N-Methylpiperazine (1.2 eq)[1]

  • Pd2(dba)3 (1 mol%)

  • BINAP (2 mol%)

  • NaOtBu (1.4 eq)

  • Toluene (Solvent)

Protocol:

  • Charge a flame-dried Schlenk flask with Pd2(dba)3, BINAP, and NaOtBu under Argon.

  • Add Toluene, followed by 1-chloro-4-iodobenzene and N-methylpiperazine.

  • Heat to 80°C for 12 hours.

  • Cool to room temperature, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, DCM:MeOH 95:5).

  • Yield: Expect 85-92% as a pale yellow oil (or solid HCl salt).

Workflow Visualization

Synthesis_Workflow Start Start: Reagents Preparation (Ar Atmosphere) Step1 Catalyst Activation Pd2(dba)3 + BINAP + NaOtBu Start->Step1 Step2 Coupling Reaction 80°C, 12h, Toluene Step1->Step2 Add Substrates Step3 Workup Filter (Celite) & Concentrate Step2->Step3 Step4 Purification Flash Chromatography (DCM:MeOH) Step3->Step4 End Product: this compound Step4->End

Figure 2: Optimized Buchwald-Hartwig synthesis workflow.

In Vitro Radioligand Binding Assay (Self-Validating)

To verify the identity and affinity of the synthesized compound:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).[1][2]

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Validation: The Ki should be calculated using the Cheng-Prusoff equation.[2] A valid assay must show the reference standard (WAY-100635) Ki within 0.1–0.5 nM.[1]

References

  • Glennon, R. A., et al. (1994). Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: Structure-affinity relationships.[1][3] Journal of Medicinal Chemistry.[3][4] Link

  • Raucks, R., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. Molecules.[5][2][4][6][7][8][9][10][11][12][13] Link

  • Kulikova, L., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mach, R. H., et al. (2004). Sigma-1 receptors as potential biomarkers in imaging.[1] Molecular Imaging and Biology. Link

  • Baskin, R. D., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters.[10][11] Link

Sources

Phase 1: Foundational In Vitro Characterization - Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

< < A Senior Application Scientist's Guide to the Biological Evaluation of Novel Serotonin Receptor Ligands

Introduction: Navigating the Complex Landscape of Serotonin Receptor Pharmacology

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents one of the most complex and pharmacologically significant neurotransmitter systems in the central and peripheral nervous systems.[1][2] These receptors are implicated in a vast array of physiological and pathophysiological processes, including mood, cognition, pain, and psychosis.[3][4] Consequently, the development of novel ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a cornerstone of modern neuroscience and drug discovery.[5][6]

This guide provides a comprehensive framework for the biological evaluation of novel serotonin receptor ligands, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation cascade. Our approach is grounded in established principles, from initial in vitro screening to preliminary in vivo characterization.

The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target receptor.[7] This is a measure of how tightly the ligand binds to the receptor. The gold standard for this determination is the competitive radioligand binding assay .[7][8][9][10]

The "Why": Causality in Experimental Choice

A radioligand binding assay is the preferred starting point because it is a direct measure of the physical interaction between the ligand and the receptor, independent of any functional consequence. It is a highly sensitive and quantitative method that allows for the screening of numerous compounds and provides a fundamental parameter for comparing different ligands.[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay using cell membranes expressing the target 5-HT receptor.

Materials and Reagents:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT₂A)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Unlabeled ("cold") reference ligand (e.g., ketanserin)

  • Test compounds (novel ligands) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[11]

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.[11]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the unlabeled reference ligand to saturate all specific binding sites.

    • Test Compound Competition: Cell membranes, radioligand, and varying concentrations of the novel test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Data Presentation: Comparative Binding Affinities

The results of binding assays are best presented in a clear, tabular format for easy comparison.

CompoundTarget ReceptorKᵢ (nM)
Novel Ligand 1 5-HT₂A7.8
Novel Ligand 2 5-HT₂A25.4
Serotonin (Reference)5-HT₂A12.1
Ketanserin (Reference)5-HT₂A1.5

Phase 2: In Vitro Functional Characterization - Efficacy and Potency

Once a ligand's binding affinity is established, the next critical step is to determine its functional activity. Does it activate the receptor (agonist), block the receptor (antagonist), or have no effect? Functional assays measure the cellular response following receptor binding.[12] The choice of assay depends on the G-protein coupling of the specific 5-HT receptor subtype.[1][13]

  • Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ): Inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][14]

  • Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[14]

  • Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂ₒ): Activate phospholipase C (PLC), leading to the production of inositol phosphates (IP) and an increase in intracellular calcium ([Ca²⁺]ᵢ).[15][16][17]

Visualization: Ligand Evaluation Workflow

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity cluster_3 Phase 4: In Vivo Evaluation BindingAssay Radioligand Binding Assay FunctionalAssay Functional Assays (cAMP, Calcium Flux, etc.) BindingAssay->FunctionalAssay Determine Kᵢ Selectivity Selectivity Profiling FunctionalAssay->Selectivity Determine EC₅₀/IC₅₀ & Eₘₐₓ InVivo In Vivo Models Selectivity->InVivo Confirm target selectivity

Caption: A streamlined workflow for the biological evaluation of novel serotonin receptor ligands.

Experimental Protocol 1: cAMP Assay for Gᵢ-coupled Receptors (e.g., 5-HT₁ₐ)

This protocol measures the inhibition of forskolin-stimulated cAMP production.

Materials and Reagents:

  • Cells stably expressing the human 5-HT₁ₐ receptor

  • Forskolin (an adenylyl cyclase activator)

  • Reference agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)[18][19]

  • Cell culture medium and plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the novel ligand (or reference compounds).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. For antagonist testing, co-incubate with a fixed concentration of a reference agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[20]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the ligand concentration.

    • For agonists, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) for the inhibition of forskolin-stimulated cAMP.

    • For antagonists, calculate the IC₅₀ for the blockade of a reference agonist's effect.

Experimental Protocol 2: Calcium Flux Assay for Gᵩ-coupled Receptors (e.g., 5-HT₂ₐ)

This assay measures the increase in intracellular calcium upon receptor activation.[15]

Materials and Reagents:

  • Cells stably expressing the human 5-HT₂ₐ receptor[21]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[22][21]

  • Reference agonist (e.g., serotonin) and antagonist (e.g., ketanserin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader (e.g., FLIPR)[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in black-walled, clear-bottom 96-well plates and allow them to attach overnight.[22]

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.[22]

  • Compound Addition: Place the plate in the fluorescence plate reader. The instrument will add the novel ligand (or reference compounds) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence in real-time.[15]

  • Data Analysis:

    • Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the ligand concentration.

    • For agonists, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, pre-incubate with the test compound before adding a reference agonist and calculate the IC₅₀.

Data Presentation: Comparative Functional Data
CompoundAssayEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
Novel Ligand 1 5-HT₂ₐ Calcium Flux12.595% (Agonist)
Novel Ligand 2 5-HT₂ₐ Calcium Flux-5% (Antagonist, IC₅₀ = 30.2 nM)
Serotonin5-HT₂ₐ Calcium Flux8.9100%
Visualization: 5-HT₂ₐ Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol Receptor 5-HT₂ₐ Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Triggers Release Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Serotonin Serotonin (Agonist) Serotonin->Receptor Activates

Caption: The canonical Gᵩ-mediated signaling pathway of the 5-HT₂ₐ receptor.

Phase 3: Selectivity Profiling

A crucial aspect of drug development is ensuring that a novel ligand is selective for its intended target.[24] Off-target binding can lead to undesirable side effects. Therefore, promising ligands should be screened against a panel of other receptors, including other 5-HT receptor subtypes, as well as other neurotransmitter receptors (e.g., dopamine, adrenergic).[2][5] This is typically done using radioligand binding assays for each of the off-target receptors.

Data Presentation: Selectivity Panel Results (Kᵢ in nM)
Compound5-HT₂ₐ5-HT₁ₐ5-HT₂ₒD₂α₁-adrenergic
Novel Ligand 1 7.8 >1000250>1000850
Novel Ligand 2 25.4 550150>1000>1000

A >100-fold selectivity for the target receptor is generally considered a good starting point for a lead compound.

Phase 4: Preliminary In Vivo Evaluation

While in vitro assays provide essential information about a ligand's properties at the molecular and cellular level, in vivo studies in animal models are necessary to assess its effects in a whole organism.[25] These studies can provide insights into a ligand's potential therapeutic effects and side effect profile. The choice of animal model depends on the therapeutic indication. For example, for potential antidepressants, the forced swim test or tail suspension test are commonly used.[4][25] For anxiolytics, the elevated plus maze is a standard model.[26]

It is important to note that in vivo studies are complex and require careful design and ethical considerations. The results from these studies help to determine whether a novel ligand has the potential to be advanced into further preclinical and clinical development.

Conclusion

The biological evaluation of novel serotonin receptor ligands is a systematic process that progresses from fundamental in vitro characterization to more complex in vivo assessments. By employing a logical and rigorous testing cascade, researchers can build a comprehensive pharmacological profile of new chemical entities. This guide provides a foundational framework for these evaluations, emphasizing the importance of understanding the "why" behind each experimental choice to ensure the generation of robust and reliable data, ultimately paving the way for the discovery of new and improved therapeutics targeting the serotonergic system.

References

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Manikkam, M., et al. (2012). Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models. Journal of Natural Science, Biology and Medicine. Available from: [Link]

  • Raymond, J. R., et al. (2001). 5-HT Receptor Signal Transduction Pathways. In: The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press.
  • ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. Available from: [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available from: [Link]

  • Li, Z., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available from: [Link]

  • Zhang, J. H., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Kandasamy, M., et al. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • González-Maeso, J. (2015). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available from: [Link]

  • Kaczor, A. A., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. PLoS ONE. Available from: [Link]

  • Luethi, D., & Liechti, M. E. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available from: [Link]

  • St John-Campbell, S., & Bhalay, G. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-Hydroxytryptamine receptors. Available from: [Link]

  • Godinez-Chaparro, B., et al. (2011). Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. Current Neuropharmacology. Available from: [Link]

  • Zhang, M., & Zhang, G. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available from: [Link]

  • Heisler, L. K., & Tecott, L. H. (2005). Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety. In: Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs?. Available from: [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. Psychopharmacology: The Fourth Generation of Progress. Available from: [Link]

  • Bhattacharyya, S., et al. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In: Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available from: [Link]

  • Sabe, M., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available from: [Link]

  • Romero, G., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology. Available from: [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

  • Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available from: [Link]

  • Cichero, E., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience. Available from: [Link]

  • Spier, A. D., & Lummis, S. C. (2002). Functional group interactions of a 5-HT3R antagonist. BMC Pharmacology. Available from: [Link]

  • Fossa, P., et al. (2018). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules. Available from: [Link]

Sources

Optimizing CNS Receptor Imaging: A Head-to-Head Guide to Piperazine-Based PET Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Paradox

In the development of CNS-targeted PET radioligands, the arylpiperazine pharmacophore is ubiquitous. It serves as a privileged scaffold for targeting G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine subtypes. However, for the PET chemist, the piperazine ring is a double-edged sword: while it confers high affinity and tunable lipophilicity, it introduces significant metabolic liabilities—specifically N-dealkylation and, for fluorinated variants, rapid defluorination .

This guide provides a technical, head-to-head comparison of the dominant piperazine-based tracers for 5-HT1A receptor imaging. We analyze the "Gold Standard" [¹¹C]WAY-100635 against its fluorinated challengers [¹⁸F]MPPF , [¹⁸F]FCWAY , and the optimized [¹⁸F]Mefway .

Key Takeaway: While [¹¹C]WAY-100635 remains the reference standard for quantification, [¹⁸F]Mefway has emerged as the superior ¹⁸F-alternative, overcoming the P-glycoprotein (P-gp) efflux issues of MPPF and the bone-uptake artifacts of FCWAY.

Head-to-Head: The 5-HT1A Antagonist Showdown

The 5-HT1A receptor is a critical target for neuropsychiatric drug development (anxiety, depression).[1] The ideal tracer must possess high affinity (


 nM), high selectivity, and metabolic stability.
Comparative Performance Matrix
Feature[¹¹C]WAY-100635[¹⁸F]MPPF[¹⁸F]FCWAY[¹⁸F]Mefway
Role Gold Standard First-Gen ¹⁸FAnalog of WAYOptimized ¹⁸F
Half-Life 20.4 min (Logistical Limit)109.8 min109.8 min109.8 min
Affinity (

)
2.2 nM3.3 nM1.8 nM1.5 nM
Brain Uptake (

)
HighModerateHighHigh
Specific Binding (

)
High (~7.0) Low (~3.1)High (~7.0)High (~7.4)
P-gp Substrate? NoYes (High Efflux) NoNo
Major Flaw Short

, complex metabolism
Low signal-to-noiseSevere Defluorination None significant
Technical Analysis of Failure Modes
The P-gp Problem: [¹⁸F]MPPF

Despite being an early ¹⁸F candidate, [¹⁸F]MPPF failed to displace WAY-100635. The causality lies in P-glycoprotein (P-gp) efflux .

  • Mechanism: MPPF is a substrate for the P-gp transporter at the blood-brain barrier (BBB).

  • Impact: This results in a significantly elevated efflux rate constant (

    
    ), clearing the tracer from the brain before equilibrium is stable. The 
    
    
    
    (Binding Potential) of MPPF is roughly 50% of WAY-100635, drastically reducing sensitivity to detect receptor density changes.
The Defluorination Trap: [¹⁸F]FCWAY

[¹⁸F]FCWAY was designed to be the direct fluorinated analog of WAY. Structurally, it replaces the cyclohexanecarbonyl group with a trans-4-fluorocyclohexanecarbonyl moiety.

  • Mechanism: The piperazine linkage is metabolically robust, but the fluorinated cyclohexane ring is susceptible to oxidative defluorination.

  • Impact: Free [¹⁸F]fluoride is released and accumulates in the skull (bone), creating a "halo" artifact that spills over into the cortical regions, obscuring the very receptors (frontal cortex) being imaged.

Mechanistic Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these tracers. Note how the piperazine nitrogen acts as a nucleophilic center for metabolism, but the critical failure often happens at the linker or the label site.

Metabolism Tracer_WAY [11C]WAY-100635 Metab_WAY_1 Cyclohexanecarboxylic Acid (Cleavage) Tracer_WAY->Metab_WAY_1 Amide Hydrolysis Metab_WAY_2 [11C]WAY-100634 (Radioactive Metabolite) Tracer_WAY->Metab_WAY_2 N-Dealkylation Tracer_FCWAY [18F]FCWAY Metab_FCWAY_1 Oxidative Defluorination Tracer_FCWAY->Metab_FCWAY_1 CYP450 Oxidation Bone [18F]Fluoride -> Bone Uptake (Image Artifact) Metab_FCWAY_1->Bone Release of F-

Caption: Comparative metabolic degradation pathways. [18F]FCWAY suffers from catastrophic defluorination leading to bone uptake, whereas [11C]WAY-100635 metabolism produces polar fragments that do not cross the BBB.

Experimental Protocol: Automated Synthesis of [¹⁸F]Mefway

To adopt the superior alternative, [¹⁸F]Mefway, laboratories must transition from C-11 methylation to F-18 nucleophilic substitution. Below is a validated protocol for a GE TRACERlab FX-FN or similar module.

Objective: Synthesize [¹⁸F]Mefway via nucleophilic aromatic substitution (


) on a nitro-precursor.
Reagents & Precursors
  • Precursor: Nitro-Mefway precursor (2-3 mg).

  • Solvent: DMSO (0.5 mL, anhydrous).

  • Base:

    
    / 
    
    
    
    complex.
  • HPLC Mobile Phase: Acetonitrile:Water (45:55) + 0.1% Triethylamine.

Step-by-Step Workflow
  • [¹⁸F]Fluoride Trapping:

    • Pass cyclotron-produced aqueous [¹⁸F]F⁻ through a QMA carbonate ion-exchange cartridge.

    • Elute into the reactor with

      
      / 
      
      
      
      solution (1 mL).
  • Azeotropic Drying (Critical):

    • Evaporate water at 95°C under He flow and vacuum.

    • Add 1 mL anhydrous acetonitrile and repeat evaporation (x2) to ensure anhydrous conditions. Moisture inhibits the nucleophilic attack.

  • Labeling Reaction:

    • Dissolve precursor in 0.5 mL DMSO.

    • Add to the dried [¹⁸F]fluoride complex.

    • Heat: 150°C for 15 minutes. (High temperature required for aryl-nitro displacement).

  • Purification:

    • Cool reactor to 50°C.

    • Add 3 mL HPLC mobile phase to quench.

    • Inject onto semi-preparative HPLC (C18 column).

    • Collect the product peak (retention time approx. 12-14 min).

  • Formulation:

    • Dilute fraction with 50 mL water.

    • Pass through C18 Sep-Pak cartridge (product trapped).

    • Wash with 10 mL water.

    • Elute with 1 mL Ethanol followed by 10 mL Saline.

    • Filter through 0.22 µm sterile filter.

Quality Control Criteria:

  • Radiochemical Purity: >98%

  • Molar Activity: >50 GBq/µmol

  • Residual Solvent: <5000 ppm (Ethanol)

Secondary Spotlight: The Sigma-1 Revolution

While 5-HT1A highlights the challenges of piperazines, the Sigma-1 Receptor (S1R) highlights the triumphs.

  • The Old Guard: [¹¹C]SA4503 [2]

    • A piperazine derivative with good affinity but limited by C-11 half-life.

  • The New Standard: [¹⁸F]FTC-146

    • Also utilizes a piperazine-like scaffold (benzothiazolone connected to a piperazine/piperidine moiety).

    • Performance: Picomolar affinity (

      
       pM) and selectivity >145,000-fold over S2R.
      
    • Advantage: Unlike the 5-HT1A examples, FTC-146 demonstrates that with correct linker chemistry, the piperazine scaffold can yield highly stable, ultra-selective F-18 tracers.

Conclusion & Recommendation

For 5-HT1A imaging , the data supports a definitive shift:

  • Use [¹¹C]WAY-100635 only if your facility lacks F-18 production capability or requires direct comparison to historical datasets.

  • Avoid [¹⁸F]MPPF for quantitative studies due to P-gp efflux confounding

    
     estimates.
    
  • Adopt [¹⁸F]Mefway as the primary choice for clinical research. It combines the kinetic fidelity of WAY with the logistical benefits of Fluorine-18.

For Sigma-1 imaging , [¹⁸F]FTC-146 is the unequivocal leader, offering superior signal-to-noise ratios compared to [¹¹C]SA4503.

References

  • Pike, V. W., et al. (1996). Exquisite delineation of 5-HT1A receptors in human brain with [carbonyl-11C]WAY-100635. European Journal of Pharmacology. Link

  • Passchier, J., et al. (2000).[3] [18F]MPPF as a tracer for the 5-HT1A receptor: kinetics and sensitivity to P-glycoprotein modulation. Journal of Nuclear Medicine. Link

  • Carson, R. E., et al. (2000). PET evaluation of [18F]FCWAY, an analog of the 5-HT1A receptor antagonist, WAY-100635.[4] Nuclear Medicine and Biology. Link

  • Wooten, D. W., et al. (2011). In Vivo Kinetics of [18F]MEFWAY: A comparison with [11C]WAY100635 and [18F]MPPF in the nonhuman primate. Synapse. Link

  • Saigal, N., et al. (2006).[3] Synthesis and evaluation of [18F]Mefway, a stable 5-HT1A receptor ligand. Journal of Nuclear Medicine. Link

Sources

Preclinical Validation of Sigma-1 Receptor Radiotracers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The Sigma-1 receptor (S1R) is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is a critical target for neurodegenerative diseases (Alzheimer’s, Parkinson’s), neuropathic pain, and oncology.[1][2][3] However, validating S1R radiotracers presents unique challenges: the receptor is ubiquitously expressed (complicating reference tissue modeling), and it shares ligand affinity with the Sigma-2 receptor (TMEM97).

This guide outlines the technical roadmap for validating S1R PET radiotracers, moving beyond standard protocols to address the specific "traps" inherent to S1R imaging.

Part 1: The Landscape of S1R Radiotracers

To validate a new tracer, you must benchmark it against established standards. The current landscape is defined by three generations of tracers: the historic carbon-11 benchmark, the current clinical standard, and the ultra-selective modern candidate.

Comparative Performance Matrix
Feature[11C]SA4503 [18F]Fluspidine [18F]FTC-146
Status Historic BenchmarkClinical StandardNext-Gen / High Selectivity
Half-Life 20.4 min (Logistical limit)109.8 min (Distributable)109.8 min (Distributable)
Affinity (

)
4.6 – 17.4 nM~0.6 nM (

-enantiomer)
< 0.01 nM (Picomolar)
Selectivity (S1:S2) ~14 – 100 foldHigh (>1,000 fold)>145,000 fold
Lipophilicity (

)
2.0 – 2.52.9 (Moderate)2.3 (Ideal)
Kinetic Model 2TCM (Arterial Input)2TCM (Arterial Input)2TCM (Arterial Input)
Key Limitation Short half-life; Agonist activityEnantiomers have distinct kineticsRapid peripheral metabolism

Expert Insight: While [18F]Fluspidine is the current clinical workhorse, the enantiomer selection is critical. The


-(-)-enantiomer is often preferred over the 

-enantiomer because its slightly lower affinity allows for reversible binding kinetics within a standard scan time, whereas the

-isomer can behave almost irreversibly, complicating quantification. [18F]FTC-146 represents the gold standard for selectivity, virtually eliminating the "Sigma-2 noise" that plagued earlier tracers.

Part 2: In Vitro Validation Protocols

Before in vivo use, the tracer must pass rigorous in vitro screening. The primary failure mode here is off-target binding to the Sigma-2 receptor (S2R) or the Vesicular Acetylcholine Transporter (VAChT).

Workflow Diagram: In Vitro Screening

InVitroValidation Start Candidate Ligand Binding Competition Binding (Homogenate) Start->Binding S1_Spec S1R Assay ([3H](+)-Pentazocine) Binding->S1_Spec S2_Spec S2R Assay ([3H]DTG + Pentazocine) Binding->S2_Spec Selectivity Selectivity Ratio (Ki S2 / Ki S1) S1_Spec->Selectivity S2_Spec->Selectivity AutoRad Autoradiography (Brain Slices) Selectivity->AutoRad If Ratio > 100 Block Blocking Check (+ Haloperidol/BD1047) AutoRad->Block

Caption: Step-wise in vitro validation focusing on determining the S1R/S2R selectivity ratio prior to tissue autoradiography.

Protocol 1: The "Masking" Binding Assay

To determine S1R vs. S2R selectivity, you cannot simply run two separate assays. You must use a masking strategy for S2R validation because few radioligands are purely S2R-selective.

  • S1R Affinity: Displace -Pentazocine (highly S1R specific) in guinea pig or rat brain homogenates.

  • S2R Affinity: Displace [3H]DTG (binds S1+S2) in the presence of 1 µM (+)-pentazocine .

    • Why? The (+)-pentazocine saturates all S1 sites. Any remaining [3H]DTG binding is on S2 sites. If your candidate displaces this "masked" signal, it binds to S2R.

  • Success Criteria: An S2/S1

    
     ratio > 100 is required for high-quality imaging.
    

Part 3: In Vivo Validation & Kinetic Modeling

This is the most critical phase. The ubiquitous expression of S1R in the brain renders standard "Reference Tissue" models (like SRTM) invalid.

The "Self-Validating" Blocking Study

A tracer is only as good as its specificity. You must prove that the signal is displaceable.

  • Baseline Scan: Inject tracer (e.g., 10-20 MBq for mice). Dynamic scan 0–60 min.

  • Self-Block (Isologous): Co-inject unlabeled precursor (1–5 mg/kg).

    • Result: Brain uptake (%ID/g) should drop by >80%.

  • Cross-Block (Heterologous): Pre-treat with Haloperidol (non-selective sigma antagonist) or BD1047 .

    • Result: Confirms the binding site is indeed a sigma receptor.

  • Negative Control (S1R KO): If available, use S1R knockout mice.

    • Causality: If signal persists in KO mice, the tracer has high non-specific binding (NSB) or binds to S2R/VAChT.

Kinetic Modeling Logic: The "No Reference" Trap

Because S1R is present in the cerebellum, cortex, and striatum, there is no "null" region.

Protocol:

  • Arterial Sampling: You must generate an arterial input function (AIF).

  • Model Selection:

    • 1-Tissue Compartment (1TCM): Rarely sufficient.

    • 2-Tissue Compartment (2TCM): The standard. Separates free/non-specific tracer (

      
      ) from specifically bound tracer (
      
      
      
      ).
    • Logan Plot: Use for graphical analysis of distribution volume (

      
      ).
      
Diagram: Kinetic Modeling Decision Tree

KineticModeling Input Dynamic PET Data RefRegion Is there a Reference Region? Input->RefRegion NoRef NO (S1R is ubiquitous) RefRegion->NoRef S1R Specific AIF Arterial Input Function (Blood Sampling) NoRef->AIF Model Compartmental Modeling AIF->Model TwoTCM 2-Tissue Compartment (Standard for S1R) Model->TwoTCM OneTCM 1-Tissue Compartment (Usually fails) Model->OneTCM Output Calculate Vt (Total Distribution Volume) TwoTCM->Output Preferred OneTCM->Output If kinetics are very fast

Caption: Decision tree highlighting the necessity of Arterial Input Functions (AIF) due to the lack of a valid reference region for S1R.

Part 4: Translational Challenges

Metabolism

S1R tracers often undergo rapid metabolism. For example, [18F]FTC-146 shows rapid defluorination in rodents (bone uptake) but is stable in humans.

  • Validation Step: Perform radio-HPLC on plasma samples at 5, 15, and 30 minutes post-injection.

  • Target: Parent fraction should remain >50% at 30 min for accurate modeling, or metabolites must be polar (non-brain penetrating).

Dose Linearity (The "Mass Effect")

S1R density (


) is moderate. Injecting low specific activity tracer can saturate the receptor (mass effect), artificially lowering uptake.
  • Requirement: Specific Activity (

    
    ) should be >50 GBq/µmol at the time of injection.
    

References

  • Evaluation of Sigma-1 Receptor Radioligand 18F-FTC-146 in Rats and Squirrel Monkeys Using PET. Source: James, M. L., et al. (2013). Journal of Nuclear Medicine. URL:[Link]

  • Distinctive In Vivo Kinetics of the New σ1 Receptor Ligands (R)-(+)- and (S)-(–)-18F-Fluspidine in Porcine Brain. Source: Brust, P., et al. (2014). Journal of Nuclear Medicine. URL:[Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands. Source: Abate, C., et al. (2020). International Journal of Molecular Sciences. URL:[Link][4]

  • Tactics for Preclinical Validation of Receptor-Binding Radiotracers. Source: Lever, J. R., et al. (2016). Nuclear Medicine and Biology. URL:[Link]

  • In vivo evaluation of [11C]SA4503 as a PET ligand for mapping CNS sigma(1) receptors. Source: Kawamura, K., et al. (2000). Nuclear Medicine and Biology. URL:[Link]

Sources

A Comparative Guide to 1-(4-Iodophenyl)-4-methylpiperazine Based Compounds for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. The phenylpiperazine moiety is a well-established and versatile scaffold, particularly in the realm of central nervous system (CNS) drug discovery.[1][2] This guide provides an in-depth characterization of 1-(4-Iodophenyl)-4-methylpiperazine, a key intermediate and building block, and offers a comparative analysis with its analogs and alternative scaffolds. The insights provided herein are grounded in experimental data and aim to facilitate informed decisions in the synthesis and evaluation of novel therapeutic agents.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This compound is a solid at room temperature with the key properties summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅IN₂
Molecular Weight 302.16 g/mol
CAS Number 1125409-95-1
Appearance White to off-white solidGeneric Material Safety Data Sheets
Solubility Soluble in organic solvents such as DMSO and methanolGeneric Material Safety Data Sheets

The presence of the iodine atom significantly influences the compound's lipophilicity and potential for specific interactions, such as halogen bonding, which can be a critical factor in ligand-receptor binding.[3] Furthermore, the iodine atom provides a site for radioiodination, making this compound and its derivatives valuable tools for in vivo imaging studies.[3][4]

Synthesis and Spectroscopic Elucidation

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] This approach offers a versatile and efficient means to form the C-N bond between an aryl halide and an amine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Diagrammatic Representation of the Synthetic Workflow:

G reagents 1-Iodo-4-nitrobenzene + 1-Methylpiperazine coupling Buchwald-Hartwig Coupling reagents->coupling pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) pd_catalyst->coupling base Base (e.g., Cs₂CO₃) base->coupling solvent Solvent (e.g., Toluene) solvent->coupling intermediate 1-(4-Nitrophenyl)-4-methylpiperazine coupling->intermediate reduction Reduction intermediate->reduction final_product 1-(4-Aminophenyl)-4-methylpiperazine reduction->final_product reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->reduction diazotization Diazotization final_product->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer na_no2 NaNO₂ / HCl na_no2->diazotization target This compound sandmeyer->target ki KI ki->sandmeyer

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-bromo-4-iodobenzene (1.0 eq) and 1-methylpiperazine (1.2 eq) in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., BINAP, 4-10 mol%).

  • Addition of Base: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the iodophenyl ring (typically two doublets in the aromatic region), the piperazine ring protons (two sets of triplets or multiplets), and the methyl group protons (a singlet).
¹³C NMR Resonances for the carbon atoms of the iodophenyl ring (including the carbon bearing the iodine), the piperazine ring carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-I stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Comparative Performance Analysis: The Impact of Halogen Substitution

The choice of halogen substituent on the phenyl ring of a phenylpiperazine derivative can significantly modulate its biological activity. This is often attributed to a combination of steric, electronic, and lipophilic effects.

Structure-Activity Relationship (SAR) Insights
  • Receptor Binding Affinity: The nature of the halogen can influence the binding affinity and selectivity of the compound for its biological target. For instance, in a series of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, the binding was driven by hydrogen bonds and electrostatic forces, with the affinity being dependent on the functional groups of the ligand.[6]

  • CNS Penetration: The lipophilicity, often quantified by LogP, is a critical determinant of a compound's ability to cross the blood-brain barrier (BBB). While increased lipophilicity can enhance BBB penetration, it may also lead to non-specific binding and potential toxicity.[7] The polar surface area (PSA) is another key parameter, with values below 90 Ų generally considered favorable for CNS penetration.[7]

Diagrammatic Representation of Key Physicochemical Properties for CNS Drug Candidates:

G compound CNS Drug Candidate mw Molecular Weight (< 450 Da) compound->mw influences size logp LogP (1-3) compound->logp influences lipophilicity psa Polar Surface Area (< 90 Ų) compound->psa influences polarity hbd H-Bond Donors (≤ 3) compound->hbd hba H-Bond Acceptors (≤ 7) compound->hba

Caption: Key physicochemical parameters for CNS drug design.

Experimental Data Comparison

While direct comparative studies for this compound across a range of targets are limited in the public domain, we can extrapolate from related series of halogenated phenylpiperazines. For example, in a study of substituted N-phenylpiperazine analogs as D2/D3 dopamine receptor ligands, variations in the aryl portion played a significant role in binding affinity and selectivity.[8]

Compound/AnalogTargetActivity (Kᵢ or IC₅₀)Reference
Halogenated Phenylpiperazine Derivativeα1A-AdrenoceptorVaries with substitution[6]
Fluorinated Phenylpiperazine DerivativeDopamine D2/D3 ReceptorsHigh affinity and selectivity[8]
Radioiodinated 1-Alkyl-4-phenylpiperazinesBrain TissueGood uptake and retention[4]

It is crucial for researchers to empirically determine the optimal halogen substituent for their specific biological target and desired pharmacokinetic profile.

Alternative Scaffolds and Comparative Analysis

While the phenylpiperazine scaffold is highly valuable, exploring alternative molecular frameworks is essential for lead optimization and intellectual property development.

Piperidine and Other Heterocyclic Analogs

Piperidine-based compounds represent a common alternative to piperazines. The replacement of one nitrogen atom with a carbon can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, leading to different pharmacological profiles. For instance, in a study comparing piperazine and piperidine derivatives as sigma receptor ligands, both scaffolds yielded compounds with high affinity, demonstrating that subtle structural changes can be well-tolerated or even beneficial.

Bioisosteric Replacements

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems can also be a fruitful strategy. For example, replacing the phenyl ring with a pyridine or pyrimidine can introduce additional hydrogen bond acceptors and modulate the compound's electronic properties.

The decision to use this compound or an alternative should be driven by the specific requirements of the drug discovery program, including the target biology, desired SAR, and synthetic feasibility.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of CNS-active compounds and imaging agents. Its synthesis is well-established, and its physicochemical properties can be rationally modulated through further derivatization.

The comparative analysis with other halogenated analogs and alternative scaffolds highlights the importance of empirical testing to determine the optimal structure for a given biological target. Future research should focus on generating more direct comparative data for a wider range of biological targets to further elucidate the structure-activity relationships of this important class of compounds.

References

  • JIANGSU HANSYN PHARMA. (2022). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Papke, R. L., et al. (2021). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Chemical Neuroscience, 12(15), 2845–2858. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Publications. [Link]

  • Deniz, N. G., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Wulfenia Journal. [Link]

  • Panicker, C. Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236. [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, biochemistry, and behavior, 137, 149–156. [Link]

  • de Almeida, J. F., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). Expert opinion on therapeutic patents, 22(12), 1481–1499. [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(18), 7556-7563. [Link]

  • Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Hanson, R. N., & Hassan, M. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of medicinal chemistry, 30(1), 29–34. [Link]

  • Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 9(1), 112–126. [Link]

Sources

comparative study of arylpiperazines in targeting CNS disorders

[1][2]

Executive Summary: The "Privileged Scaffold"

In CNS drug discovery, the arylpiperazine moiety is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors with high affinity.[1] Its structural versatility allows it to serve as the core pharmacophore for targeting serotonin (5-HT) and dopamine (D) receptors, making it the backbone of modern atypical antipsychotics and anxiolytics.

This guide provides a technical comparison of key arylpiperazine agents (Aripiprazole, Brexpiprazole, Cariprazine, and Buspirone), dissecting their Structure-Activity Relationships (SAR), receptor selectivity profiles (

2

Structural Mechanics & SAR Logic

The arylpiperazine scaffold functions as a modular system.[1] Modifications to its three core regions—the Aryl Head , Piperazine Core , and Tail/Linker —dictate its pharmacological "fingerprint."

The Modular SAR Model
  • The Aryl Head (Pharmacophore A): Dictates primary receptor affinity.

    • Example: A 2,3-dichlorophenyl substitution (as in Aripiprazole) creates a "clamshell" fit within the D2 receptor orthosteric site.

    • Selectivity: 2-methoxyphenyl variants (e.g., WAY-100635) often shift bias toward 5-HT1A.[2]

  • The Piperazine Core: Provides the critical basic nitrogen (protonated at physiological pH) that forms a salt bridge with the conserved Aspartate residue (Asp3.32) in TM3 of aminergic GPCRs.

  • The Linker & Tail (Pharmacophore B): The "Tail" often binds to a secondary pocket (allosteric or extended orthosteric), conferring subtype selectivity (e.g., D3 vs. D2) and functional efficacy (agonist vs. antagonist).[2]

Visualization: Arylpiperazine SAR Map

SAR_Logiccluster_effectsPharmacological OutcomeHeadAryl Head(Primary Affinity)CorePiperazine Core(Salt Bridge to Asp3.32)Head->CoreN1 SubstitutionD2D2/D3 Affinity(e.g., Dichlorophenyl)Head->D2HT5-HT1A Bias(e.g., Methoxyphenyl)Head->HTLinkerAlkyl Linker(Flexibility/Depth)Core->LinkerN4 SubstitutionTailHeterocyclic Tail(Selectivity/Efficacy)Linker->TailDistal BindingFuncIntrinsic Activity(Partial Agonism)Tail->Func

Caption: Modular SAR analysis of the arylpiperazine scaffold showing how specific structural regions influence receptor binding and functional output.

Comparative Profiling: The "ABC" of Antipsychotics

The clinical success of arylpiperazines is best exemplified by the "Third Generation" antipsychotics: A ripiprazole, B rexpiprazole, and C ariprazine. While structurally related, their distinct

Receptor Binding Affinity ( in nM)

Lower

2
Target ReceptorAripiprazole Brexpiprazole Cariprazine Buspirone Physiological Relevance
D2 (Dopamine) 0.340.300.49>100Antipsychotic efficacy; high affinity requires lower dosing.[2]
D3 (Dopamine) 0.801.100.085 N/ACariprazine's "super-affinity" for D3 targets negative symptoms/cognition.
5-HT1A (Serotonin) 1.700.12 2.60<10 Anxiolytic/Antidepressant effects.[2] Brexpiprazole is the most potent here.
5-HT2A (Serotonin) 3.400.4718.80N/AAntagonism here reduces EPS (Extrapyramidal Symptoms).[2]
5-HT7 (Serotonin) 10.03.70 N/AN/AModulates circadian rhythms and cognition.[2]
Alpha-1 (Adrenergic) 57.03.80155.0N/ALinked to orthostatic hypotension (side effect).[2]
Functional Activity (Intrinsic Efficacy)

Mere binding is insufficient; the functional outcome determines the drug's class.

  • Aripiprazole: High intrinsic activity at D2 (~25-30% of dopamine).[2] Risk:[2] Akathisia (restlessness) due to over-stimulation in low-dopamine states.[2]

  • Brexpiprazole: Reduced intrinsic activity at D2 (~15-20%) + Stronger 5-HT1A/2A modulation.[2] Result: "Softer" D2 blockade, reduced akathisia, enhanced antidepressant potential.

  • Cariprazine: D3-preferring partial agonist.[3] Result: Unique pro-cognitive profile.

Visualization: Signaling Pathway Divergence

Signaling_PathwayD2RD2 Receptor(Gi/o coupled)ACAdenylyl CyclaseD2R->ACInhibitionHT1A5-HT1A Receptor(Gi/o coupled)HT1A->ACInhibitionAriAripiprazoleAri->D2RPartial Agonist(High Intrinsic Act.)Ari->HT1APartial AgonistBrexBrexpiprazoleBrex->D2RPartial Agonist(Low Intrinsic Act.)Brex->HT1AFull Agonist(High Potency)cAMPcAMP LevelsAC->cAMPReducesPKAPKA ActivationcAMP->PKAModulates

Caption: Differential signaling activation. Brexpiprazole exhibits stronger 5-HT1A agonism but weaker D2 intrinsic activity compared to Aripiprazole.[2][3]

Experimental Protocols: Validating the Profile

To replicate the data above, researchers must employ rigorous binding and functional assays. The following protocols are designed for self-validation —including specific controls to ensure data integrity.

Protocol A: Membrane Preparation & Radioligand Binding (The Gold Standard)

Objective: Determine

1. Membrane Preparation (CHO-K1/h5-HT1A cells)

  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4). Why: MgCl2 stabilizes the receptor-G-protein complex.

  • Clarification: Centrifuge at 1,000 x g for 10 min to remove nuclei/debris. Discard pellet.

  • Collection: Centrifuge supernatant at 20,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Assay Buffer; re-centrifuge.

  • Storage: Resuspend in buffer + 10% sucrose (cryoprotectant). Store at -80°C.

2. Competition Binding Assay

  • Reaction Mix (250 µL total):

    • 150 µL Membrane suspension (5–15 µg protein/well).

    • 50 µL Radioligand:

      
      -8-OH-DPAT (Final conc: ~Kd, approx 1 nM).[2]
      
    • 50 µL Test Compound (10 concentrations, 10 pM – 10 µM).

  • Incubation: 60 min at 25°C (Equilibrium).

  • Termination: Rapid vacuum filtration over GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI). Why: PEI reduces non-specific binding of the cationic arylpiperazine to the glass fiber.

  • Counting: Liquid scintillation counting.

3. Data Analysis (Self-Validation)

  • Specific Binding: Subtract Non-Specific Binding (NSB, defined by 10 µM Serotonin) from Total Binding.[2]

  • Cheng-Prusoff Correction: Calculate

    
     from 
    
    
    .
    
    
    Validation Check: If the Hill slope is not near -1.0, suspect cooperativity or multiple binding sites.
Protocol B: Functional Assay

Objective: Determine if the ligand is an agonist, antagonist, or partial agonist.[2]

  • Principle: Measures the exchange of GDP for non-hydrolyzable

    
     upon receptor activation.[2]
    
  • Key Distinction:

    • Agonist: Increases binding >100% of basal.[2]

    • Inverse Agonist: Decreases binding <100% of basal.[2]

    • Antagonist: No change alone; blocks agonist effect.

References

  • Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole. Therapeutic Advances in Psychopharmacology.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences.

  • Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Aripiprazole, brexpiprazole, and cariprazine: Not all the same. MDedge Psychiatry.[2][4]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Molecules.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-Iodophenyl)-4-methylpiperazine (CAS No. 1125409-95-1). As a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system agents, its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

The following procedures are synthesized from established hazardous waste management principles and data from structurally similar piperazine derivatives. Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and detailed information and follow their institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Profile and Risk Assessment

Causality: The piperazine functional group can impart corrosive or irritant properties. The overall molecule's characteristics dictate that it should not be disposed of via standard trash or sewer systems, as it can be harmful to aquatic life and is not readily degradable.[2] All disposal methods must route the material to a licensed hazardous waste facility.[5][6]

Table 1: Probable Hazard Profile of this compound

Hazard ClassDescriptionRecommended Action
Skin Irritation Expected to cause skin irritation upon contact.[2][3]Avoid all skin contact. Wash hands thoroughly after handling.
Eye Irritation Expected to cause serious eye irritation or damage.[2][3]Avoid contact with eyes. Use appropriate eye protection.[2]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[3]Handle only in well-ventilated areas or under a chemical fume hood.[5]
Environmental Contains a halogen (Iodine). May be persistent in the environment.Do not allow to enter drains or waterways.[7]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is critical. The selection of PPE is based on a conservative assessment of the risks identified above.

Causality: Each piece of PPE forms a barrier between the researcher and potential exposure. Chemical splash goggles are essential to prevent irreversible eye damage from even a minor splash. A lab coat protects skin and personal clothing from contamination, and chemical-resistant gloves are the primary defense against dermal absorption.[8]

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to chemical permeation for short-duration tasks.[8]
Eye Protection Chemical Safety Goggles or Face ShieldProtects against splashes and aerosols.[2][8]
Body Protection Standard Laboratory CoatPrevents contamination of personal clothing.[8]
Ventilation Chemical Fume HoodRecommended when handling the pure solid or creating solutions to minimize inhalation risk.

Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mis-segregated waste is a significant safety hazard and can lead to costly disposal complications.

Causality: this compound is a halogenated organic compound . It must not be mixed with non-halogenated organic waste streams. Mixing can interfere with disposal processes like solvent recycling or incineration, which are sensitive to halogen content.

Container Requirements:
  • Compatibility: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles. Ensure the container material is compatible with the waste being added.[9][10]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[10]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[9]

  • Closure: Keep waste containers closed at all times except when adding waste.[9][11]

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste generated.

Protocol 4.1: Disposal of Unused or Expired Solid Chemical
  • Do Not Attempt to Neutralize: This compound should be disposed of in its original form.

  • Containerize: Place the original container, with its label intact, into a larger, sealable bag or secondary container.

  • Label: Attach a hazardous waste tag to the outer container. Fill out all required information (see Section 5).

  • Store: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Arrange Pickup: Contact your institution's EHS office for disposal.

Protocol 4.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, weigh paper, pipette tips, and contaminated paper towels.

  • Collect: At the point of generation, place all contaminated solid waste into a designated, lined container or a durable, sealable plastic bag.

  • Segregate: Ensure no incompatible waste (e.g., sharps, liquids) is added to this container.

  • Label: Clearly label the container or bag with "Hazardous Waste" and list "this compound contaminated debris."

  • Store and Arrange Pickup: Once the container is full, seal it, attach a completed hazardous waste tag, and move it to the SAA for EHS pickup.

Protocol 4.3: Disposal of Liquid Waste

This includes solutions containing this compound from experimental workups.

  • Designate a Waste Container: Use a clearly labeled, appropriate liquid waste container (e.g., an HDPE or glass bottle) designated for "Halogenated Organic Waste."

  • Log Contents: Maintain a log sheet on or near the container. Every time waste is added, record the chemical name and approximate quantity. This is a regulatory requirement and essential for safe disposal.

  • Collect Waste: Carefully pour the liquid waste into the designated container using a funnel.

  • Seal: Tightly close the container immediately after adding waste.

  • Store and Arrange Pickup: When the container is 90% full, complete and attach a hazardous waste tag and move it to the SAA for EHS pickup.

Protocol 4.4: Management of Spill Cleanup Materials
  • Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a compatible container.

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.

  • Dispose: Treat all spill cleanup materials as contaminated solid waste, following Protocol 4.2 for disposal.

On-Site Waste Accumulation and Labeling

All generated waste must be properly labeled and stored in a designated Satellite Accumulation Area (SAA) pending pickup.

Causality: Federal and local regulations (under the Resource Conservation and Recovery Act - RCRA) mandate strict controls on the storage and labeling of hazardous waste to ensure safety, proper handling, and emergency preparedness.[12][13]

Hazardous Waste Labeling Requirements:

Every waste container must have a tag that includes:

  • The words "Hazardous Waste" .[10]

  • The full, unabbreviated chemical name(s) of the contents. For mixtures, list all components.[12]

  • A clear statement of the associated hazards (e.g., Irritant, Halogenated).[10]

  • The accumulation start date (the date the first drop of waste was added).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal start Waste Generated (e.g., unused chemical, contaminated labware, solution) char Characterize Waste: - Solid or Liquid? - Halogenated Organic start->char Identify segregate Segregate into Correct Waste Stream char->segregate containerize Select Compatible Container (HDPE, Glass) Keep Closed segregate->containerize Place in Container labeling Attach Hazardous Waste Tag - Full Chemical Name - Hazards - Date containerize->labeling Secure & Label saa Store in Satellite Accumulation Area (SAA) labeling->saa Move to Storage pickup Contact EHS for Pickup saa->pickup When Full/Expired end Disposal by Certified Vendor pickup->end

Caption: Decision workflow for handling this compound waste.

Arranging Final Disposal

The final step is to ensure the waste is transferred to a licensed disposal facility.

  • Contact EHS: Once waste containers are full or need to be removed, contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Schedule Pickup: Follow their specific procedures to schedule a waste pickup from your laboratory.

  • Maintain Records: Keep a copy of all waste manifests and disposal records as required by your institution and regulatory agencies.

By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific excellence.

References

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. [Link]

  • Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]

  • Chemical-Deliver. (n.d.). This compound. [Link]

Sources

Personal protective equipment for handling 1-(4-Iodophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a Sensitizing Irritant with specific disposal requirements due to its halogenated nature.

While often classified under generic "Irritant" codes (H315, H319, H335), the structural combination of a basic piperazine ring and an aryl iodide requires a dual-threat defense strategy: protection against nitrogen-based sensitization and management of halogenated organic waste.

Core Hazard Profile (GHS Standards)
Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact with powder can cause dermatitis.
Eye Irritation H319 Causes serious eye irritationBasic nitrogen lone pairs can damage corneal tissue.
STOT SE 3 H335 May cause respiratory irritationDust inhalation is the primary exposure vector.
Sensitization H317 *May cause allergic skin reactionNote:[1] Common to piperazines; treat as a sensitizer even if not explicitly labeled.

Technical Rationale: The "Why" Behind the Protocol

This section establishes the causality behind our safety recommendations, moving beyond simple compliance.

The Piperazine Moiety (The Sensitizer)

The piperazine ring contains secondary or tertiary amines. These are nucleophilic and basic. Upon skin contact, free amines can penetrate the stratum corneum and react with skin proteins, potentially leading to haptenization—the process that triggers allergic contact dermatitis.

  • Protocol Consequence: Glove permeation breakthrough times are critical. Thin latex is permeable to organic amines; Nitrile is the required standard.

The Aryl Iodide (The Heavy Atom)

The iodine atom at the para position adds significant molecular weight and lipophilicity, but more importantly, it dictates the waste stream.

  • Protocol Consequence: This material cannot be incinerated with standard organic waste. It must be segregated into Halogenated Waste streams to prevent the formation of toxic iodine vapors or damage to incinerator scrubbers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system. If the "Validation Check" fails, work must stop immediately.

Scenario A: Handling Solid Powder (Weighing/Transfer)
ComponentSpecificationTechnical JustificationValidation Check
Respiratory N95 / P100 or Fume HoodPrevents inhalation of fine particulates which irritate mucous membranes.Negative Pressure Check: Mask should collapse slightly on inhalation.
Dermal (Hands) Nitrile (0.11 mm min) Nitrile provides excellent resistance to solid organic bases.Inflation Test: Check gloves for pinholes before donning.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around gaps.Seal Check: Goggles must sit flush against the face; no gaps at temples.
Scenario B: Handling Solutions (Reaction/Extraction)

Assumption: Compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).

ComponentSpecificationTechnical JustificationValidation Check
Respiratory Fume Hood (Required) Solvent vapors carry the solute. Engineering controls supersede PPE here.Flow Meter: Sash velocity must be >100 fpm (0.5 m/s).
Dermal (Hands) Double Gloving or Silver Shield® Standard nitrile degrades rapidly in DCM. The solute (piperazine) will follow the solvent through the glove.Visual Inspection: Change outer gloves immediately upon splash.
Body Lab Coat (Poly/Cotton) Provides a sacrificial layer against splashes.Coverage: Must extend to wrists and knees.

Operational Workflow & Engineering Controls

The following diagram illustrates the critical decision points in the handling process.

G cluster_safety Engineering Control Zone start Start: Chemical Retrieval ppe_check PPE Validation (Gloves/Goggles) start->ppe_check weigh Weighing Station (Fume Hood/Enclosure) solubilization Solubilization (Solvent Addition) weigh->solubilization ppe_check->weigh Pass reaction Reaction/Synthesis solubilization->reaction waste_decide Waste Stream Selection reaction->waste_decide non_hal Non-Halogenated (INCORRECT) waste_decide->non_hal Standard Bin hal_waste Halogenated Waste (CORRECT) waste_decide->hal_waste Iodine Content

Figure 1: Operational workflow emphasizing the critical waste segregation step for iodinated compounds.

Step-by-Step Protocol
  • Preparation:

    • Verify fume hood operation.

    • Clear the sash area of clutter to ensure laminar airflow.

    • Self-Validation: If you can smell the "amine" (fishy/ammonia-like odor) upon opening the bottle, your ventilation is insufficient. Stop immediately.

  • Weighing (The Highest Risk Step):

    • Use an anti-static gun if available; organic powders often carry static charge, causing "fly-away" particles.

    • Weigh inside the fume hood. If using a balance outside, use a secondary containment vessel (weighing boat inside a jar) for transport.

  • Solubilization:

    • Add solvent slowly to the powder.

    • Caution: Exothermic solvation is possible with amine salts.

  • Spill Management:

    • Solid Spill: Do not dry sweep.[2] Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.

    • Solution Spill: Absorb with vermiculite. Dispose of as halogenated chemical waste.

Disposal & Deactivation

Crucial Rule: The presence of the Iodine (I) atom mandates specific disposal protocols.[3]

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: Incinerating iodine-containing compounds in non-halogenated streams can release elemental iodine (

      
      ) or hydrogen iodide (
      
      
      
      ) gas, which are corrosive and toxic to the environment.
  • Container Labeling: Clearly mark the tag with "Contains Organic Iodide."

  • Glassware Cleaning:

    • Rinse glassware with acetone or ethanol.

    • Collect all first and second rinses into the Halogenated Waste container.

    • Only subsequent water washes can go down the drain (subject to local municipal codes).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-(4-Iodophenyl)-4-methylpiperazine. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 1-(4-Fluoro Phenyl) Piperazine (Used for SAR analysis of aryl piperazine hazards). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Iodine: Disposal and Handling. Retrieved from

  • Ansell. (n.d.). Chemical Permeation & Degradation Database. (For nitrile vs. amine analysis). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodophenyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Iodophenyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.